Product packaging for Nile Red(Cat. No.:CAS No. 7385-67-3)

Nile Red

Cat. No.: B1663514
CAS No.: 7385-67-3
M. Wt: 318.4 g/mol
InChI Key: VOFUROIFQGPCGE-UHFFFAOYSA-N
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Description

What is Nile red

this compound is a cyclic ketone, an aromatic amine, and an amino compound that is tertiary. This compound is an organic heterotetracyclic compound that is 5H-benzo[a]phenoxazin-5-one substituted at position 9 by a diethylamino group. It is used as a fluorochrome, and also a histological color. This compound (Nile Blue A Oxazone) is a specific and hydrophobic fluorescence stain that targets intracellular lipid droplets, as well as neutral liquids.this compound is intensely fluorescent in all organic solvents, and the colors of fluorescence vary in intensity from yellow-golden to dark red.

Physical and chemical properties of this compound

this compound is utilized to quantify and localize the lipids, especially small lipid droplets in cells. This compound is almost nonfluorescent in the presence of water and other polar solvents, but it undergoes an increase in fluorescence and massive emission and absorption changes in blue-shifted environment. This compound is extremely solvatochromic, and its emission wavelength and excitation wavelength change depending on the solvent's polarity and in polar media it will barely fluoresce all.

this compound is a photostable the lipophilic stain which strongly sparkles when in hydrophobic (lipid-rich) conditions, however it is not visible in aqueous medium. It is commonly used to detect of intracellular droplets of lipids using fluorescence microscopes and cytofluorometry.It has excitation and emission maxima of 529 and 576 nanometers in the neutral lipids.It is specific for neutral lipids with emission wavelengths that are 580 nm or less and, however when emission wavelengths are higher the membranes of phospholipids can also be visible.

this compound has been utilized in fixed, live, or unfixed cells to detect through spectroscopy, fluorescence microscopes and flow cytometry. It is used as a marker for drops of lipids in models of liver Steatosis. In the case of triglycerides (a non-polar liquid), this compound has an excitation limit of approximately 515 nanometers (green) and an emission maxima of around 585 nanometers (yellow-orange). However the phospholipids (polar lipids), this compound has an excitation peak of around 554nm (green) and an emission peak of 638 nanometers (red)

In Vitro

this compound-stained macrophages that are lipid droplet-filled exhibit higher levels of fluorescence than Nile the control macrophages that are stained with red, and the two populations can be distinguished and studied using flow Cytofluorometry. More specificity for cytoplasmic-derived droplets of lipids is achieved when cells are examined for the yellow-gold fluorescence (excitation between 450 and 500 nm;  emission more than 528 nm) instead of red fluorescence (excitation 515-560nm (emission, higher that 590nm).

this compound is a strong visible, but only when it is in an environment that is hydrophobic. This compound is highly liquid in the lipids it's intended to show however it doesn't connect with any constituent of the tissue other than in solutions.

The physicochemical and spectral properties of the dye that is lipophilic this compound trigger a yellow-gold-spectral shift in the excitation-emission peak, allowing it sparkle within the emission spectrum of green when it is in a lipid-rich atmosphere however, it is not able to do so in more polar conditions.

In Vivo

When this compound-stained Caenorhabditis Elegans is observed by green light, small liquid bodies can be seen in the intestines and other tissues, either in clusters or uniformly dispersed, based on the animal's genotype, or the experimental treatment.

Uses of this compound

this compound has many applications in cell biology, and it is used as a dye for membranes that can easily be observed using an epifluorescence microscope, which has emission and excitation wavelengths that are typically used in conjunction with red fluorescent proteins. This compound is also utilized in part of an incredibly sensitive method of detection for microplastics in water bottles. Furthermore, this compound is an outstanding candidate for creating a membrane to detect changes in the environment, like gas, taste pH, and taste.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H18N2O2 B1663514 Nile Red CAS No. 7385-67-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

9-(diethylamino)benzo[a]phenoxazin-5-one
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InChI

InChI=1S/C20H18N2O2/c1-3-22(4-2)13-9-10-16-18(11-13)24-19-12-17(23)14-7-5-6-8-15(14)20(19)21-16/h5-12H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOFUROIFQGPCGE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=CC2=C(C=C1)N=C3C4=CC=CC=C4C(=O)C=C3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID7064653
Record name 5H-Benzo[a]phenoxazin-5-one, 9-(diethylamino)-
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Molecular Weight

318.4 g/mol
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Physical Description

Brown glistening solid with a faint metallic green reflex; [Merck Index] Dark green crystalline solid; [Sigma-Aldrich MSDS]
Record name Nile red
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CAS No.

7385-67-3
Record name Nile red
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Record name 5H-Benzo[a]phenoxazin-5-one, 9-(diethylamino)-
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Record name NILE RED
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Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Nile Red Dye in Lipid Staining

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nile Red (9-diethylamino-5H-benzo[α]phenoxazine-5-one) is a highly sensitive, lipophilic fluorescent dye renowned for its application in the detection and quantification of intracellular lipids. Its utility in biological research, particularly in the fields of cell biology, metabolism, and drug discovery, stems from its unique photophysical properties. This guide provides a comprehensive overview of the core mechanism of this compound's action in lipid staining, supported by quantitative data, detailed experimental protocols, and visual diagrams to facilitate a deeper understanding for researchers and professionals in the life sciences.

The core principle behind this compound's efficacy as a lipid stain lies in its pronounced solvatochromism. This phenomenon is characterized by a significant shift in its fluorescence emission spectrum depending on the polarity of its immediate environment. In aqueous or highly polar environments, this compound exhibits minimal fluorescence.[1][2] Conversely, when partitioned into hydrophobic environments, such as the neutral lipid cores of intracellular lipid droplets, it becomes intensely fluorescent.[1][2][3] This environment-sensitive fluorescence makes it an exceptional tool for visualizing and quantifying lipid accumulation in cells and tissues.

Mechanism of Action: Solvatochromism and Lipid Partitioning

The mechanism of this compound's lipid staining is a two-step process involving partitioning into lipid-rich structures and a subsequent shift in its fluorescence properties.

  • Partitioning into Hydrophobic Environments: As a lipophilic molecule, this compound readily partitions from the aqueous phase of the cytoplasm into nonpolar environments. This includes intracellular lipid droplets, which are primarily composed of neutral lipids like triacylglycerols and cholesteryl esters, as well as cellular membranes.[3][4]

  • Solvatochromic Fluorescence Shift: The fluorescence of this compound is highly dependent on the polarity of the surrounding solvent or lipid environment.[5] In non-polar environments, such as the core of a lipid droplet, this compound exhibits a strong fluorescence emission in the yellow-gold range.[2][6] In more polar environments, like cellular membranes containing phospholipids, the emission is shifted to a longer wavelength, appearing red. This spectral shift allows for the differentiation between neutral lipid stores and more polar lipid structures within the cell. The fluorescence intensity is also significantly enhanced in nonpolar environments, with a reported 50-fold greater intensity in hexane (B92381) compared to water.[5]

The underlying principle for this solvatochromism is the change in the dipole moment of the this compound molecule upon excitation. In polar solvents, the excited state is stabilized, leading to a lower energy emission (red-shift) and often a lower quantum yield. In non-polar environments, the excited state is less stabilized, resulting in a higher energy emission (blue-shift) and a higher quantum yield.[7]

Quantitative Data: Photophysical Properties of this compound

The spectral properties of this compound are crucial for designing and interpreting experiments. The following tables summarize key quantitative data for this compound in various environments.

Table 1: Excitation and Emission Maxima of this compound in Different Environments

EnvironmentExcitation Maximum (nm)Emission Maximum (nm)Reference
Methanol (B129727)552636
Phosphatidylcholine Vesicles549628[4]
Triglycerides (Neutral Lipid)~515~585
Phospholipids (Polar Lipid)~554~638
Lipid Droplets (Yellow-Gold)450-500>528[2][6]
Membranes (Red)515-560>590[2][6]

Table 2: Fluorescence Lifetime of this compound in Different Cellular Regions

Cellular RegionDescriptionAverage Fluorescence LifetimeReference
Lipid DropletsNon-polar environmentShorter lifetime components are more dominant[8][9]
Other Lipid-Rich RegionsMore polar environment (e.g., membranes)Longer lifetime intramolecular charge transfer state[8][9]

Experimental Protocols

The following are detailed methodologies for key experiments using this compound for lipid staining and quantification.

Protocol 1: Staining of Intracellular Lipid Droplets in Live Cells

1. Reagent Preparation:

  • This compound Stock Solution (1 mM): Dissolve 3.18 mg of this compound in 10 mL of high-quality, anhydrous DMSO. Aliquot and store at -20°C, protected from light. Avoid repeated freeze-thaw cycles.[2]
  • This compound Working Solution (200-1000 nM): Immediately before use, dilute the 1 mM stock solution in a suitable buffer (e.g., Hanks and 20 mM Hepes buffer (HHBS) or serum-free cell culture medium) to the desired final concentration.[2][10] The optimal concentration should be determined empirically for each cell type and experimental condition.

2. Cell Preparation:

  • Adherent Cells: Grow cells on coverslips or in a multi-well plate suitable for microscopy.
  • Suspension Cells: Culture cells to the desired density and pellet them by centrifugation (e.g., 500 x g for 5 minutes).

3. Staining Procedure:

  • Adherent Cells:
  • Remove the culture medium.
  • Wash the cells once with pre-warmed PBS.
  • Add the this compound working solution to the cells and incubate for 5 to 30 minutes at room temperature or 37°C, protected from light.[2][11] The incubation time may need optimization.[12]
  • (Optional) Wash the cells with PBS to remove excess dye, although this is often not necessary due to the low fluorescence of this compound in aqueous media.[2]
  • Suspension Cells:
  • Resuspend the cell pellet in the this compound working solution.
  • Incubate for 5 to 10 minutes at room temperature or 37°C, protected from light.[2][10]
  • Pellet the cells by centrifugation and resuspend in fresh, pre-warmed buffer or medium for analysis.[10]

4. Imaging and Analysis:

  • Fluorescence Microscopy: Observe the stained cells using a fluorescence microscope equipped with appropriate filter sets. For neutral lipids (yellow-gold fluorescence), use an excitation filter around 450-500 nm and an emission filter above 528 nm. For polar lipids (red fluorescence), use an excitation filter around 515-560 nm and an emission filter above 590 nm.[2][6]
  • Flow Cytometry: Analyze the stained cells using a flow cytometer to quantify lipid content on a per-cell basis.

Protocol 2: Staining of Lipids in Fixed Cells and Tissues

1. Fixation:

  • Fix cells or tissue sections with 4% paraformaldehyde (PFA) in PBS for 10-15 minutes at room temperature.[1][13]
  • Caution: Avoid using alcohol-based fixatives like methanol or ethanol, as they can extract lipids.[13]

2. Staining:

  • After fixation, wash the samples with PBS.
  • Incubate with this compound working solution (e.g., 300 nM in PBS) for 10 minutes.[13]
  • Wash with PBS to remove excess stain.

3. Mounting and Imaging:

  • Mount the stained samples with an aqueous mounting medium.
  • Image using a fluorescence or confocal microscope with the appropriate filter sets as described for live-cell imaging.

Mandatory Visualizations

Staining Mechanism of this compound

NileRedMechanism cluster_aqueous Aqueous Environment (Cytoplasm) cluster_lipid Hydrophobic Environment cluster_fluorescence Fluorescence Emission NR_aq This compound (Low Fluorescence) LipidDroplet Neutral Lipids (e.g., Triglycerides) NR_aq->LipidDroplet Partitioning Membrane Polar Lipids (e.g., Phospholipids) NR_aq->Membrane Partitioning YellowGold Yellow-Gold Fluorescence (High Quantum Yield) LipidDroplet->YellowGold Excitation Red Red Fluorescence (Lower Quantum Yield) Membrane->Red Excitation

Caption: Mechanism of this compound lipid staining.

General Experimental Workflow for Lipid Staining

ExperimentalWorkflow start Start prep_reagents Prepare this compound Stock and Working Solutions start->prep_reagents prep_sample Prepare Sample (Live/Fixed Cells or Tissues) start->prep_sample staining Incubate Sample with this compound Working Solution prep_reagents->staining prep_sample->staining wash (Optional) Wash to Remove Excess Dye staining->wash imaging Image Acquisition (Microscopy or Flow Cytometry) wash->imaging Proceed analysis Data Analysis and Quantification imaging->analysis end End analysis->end

Caption: General workflow for this compound lipid staining.

Monitoring Lipid Dynamics in a Signaling Pathway

SignalingPathway stimulus External Stimulus (e.g., Hormone, Nutrient) receptor Cell Surface Receptor stimulus->receptor signaling Intracellular Signaling Cascade (e.g., Kinase activation) receptor->signaling effector Effector Protein Activation/ Gene Expression Changes signaling->effector metabolism Alteration of Lipid Metabolism (Lipogenesis / Lipolysis) effector->metabolism lipid_droplet Change in Cellular Lipid Droplet Content metabolism->lipid_droplet nile_red This compound Staining & Fluorescence Quantification lipid_droplet->nile_red Visualization

Caption: Using this compound to monitor lipid dynamics.

Conclusion

This compound remains an indispensable tool for lipid research due to its robust and sensitive fluorescence properties. Its solvatochromic nature allows for the specific visualization and differentiation of neutral and polar lipids within cells. By understanding the core mechanism of action and employing optimized protocols, researchers can effectively leverage this compound to investigate the intricate roles of lipids in cellular processes, disease pathogenesis, and as targets for therapeutic intervention. The quantitative data and standardized protocols provided in this guide serve as a valuable resource for both novice and experienced users of this versatile fluorescent probe.

References

A Technical Guide to the Physicochemical Properties of Nile Red for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Nile Red, a potent lipophilic and solvatochromic dye, has emerged as an indispensable tool in cellular biology, lipid research, and drug delivery systems. Its unique fluorescent properties, which are highly sensitive to the polarity of its microenvironment, make it an exceptional probe for visualizing and quantifying intracellular lipid droplets and characterizing the hydrophobic domains of proteins and membranes. This technical guide provides an in-depth overview of the core physicochemical properties of this compound, detailed experimental protocols, and logical workflows to empower researchers, scientists, and drug development professionals in their scientific endeavors.

Core Physicochemical Properties

This compound, also known as Nile blue oxazone, is a fluorescent stain that exhibits minimal fluorescence in aqueous media but becomes intensely fluorescent in lipid-rich environments.[1][2] This solvatochromic behavior is characterized by a shift in its excitation and emission wavelengths depending on the polarity of the solvent.[1]

General Properties
PropertyValueReference
Chemical Formula C₂₀H₁₈N₂O₂[3][4][5]
Molecular Weight 318.37 g/mol [3][4][5]
Appearance Green to dark green or red to maroon crystalline solid/powder[3][5][6]
CAS Number 7385-67-3[3][7]
Melting Point 203-205 °C[6]
Solubility

This compound is practically insoluble in water but readily dissolves in a variety of organic solvents.[5][8]

SolventSolubilityReference
Water Practically insoluble (<1μg/mL)[5][8][9]
Dimethyl Sulfoxide (DMSO) ~1-2 mg/mL[10][11]
Ethanol Soluble, ~1 mg/mL[5][10]
Methanol 1 mg/mL[6]
Acetone Soluble[5]
Chloroform Soluble[5]
Dioxane Soluble[12]
Dimethylformamide (DMF) Soluble[8]
Spectroscopic Properties

The fluorescence of this compound is highly dependent on its environment. In nonpolar environments, such as neutral lipids, it emits a strong yellow-gold fluorescence. In more polar environments, like phospholipids, the emission is shifted to a deep red.[1] This property is crucial for distinguishing between different lipid classes within cells.

Environment/SolventExcitation Max (λex)Emission Max (λem)Molar Absorptivity (ε)Quantum Yield (Φ)Reference
Triglycerides (Neutral Lipids) ~515 nm~585 nm--[1]
Phospholipids (Polar Lipids) ~554 nm~638 nm--[1]
Methanol 552 nm636 nm--
Dioxane 519.4 nm-38,000 cm⁻¹M⁻¹0.7[12]
Ethanol ---0.12[13]
DMSO ---~0.3[13]
DMF ---~0.3[13]

Experimental Protocols

Protocol 1: Staining of Intracellular Lipid Droplets in Live Cells

This protocol outlines the steps for visualizing lipid droplets in living cells using this compound.

Materials:

  • This compound (powder or stock solution)

  • High-quality, anhydrous Dimethyl Sulfoxide (DMSO)

  • Cell culture medium (e.g., DMEM) or Phosphate-Buffered Saline (PBS)

  • Live cells cultured on coverslips or in a multi-well plate

  • Fluorescence microscope

Procedure:

  • Preparation of this compound Stock Solution (1 mM):

    • Dissolve 3.18 mg of this compound in 10 mL of DMSO.

    • Store the stock solution in small aliquots at -20°C, protected from light. Avoid repeated freeze-thaw cycles.[2]

  • Preparation of this compound Working Solution (200-1000 nM):

    • Immediately before use, dilute the 1 mM stock solution in pre-warmed serum-free cell culture medium or PBS to the desired final concentration. For example, to make a 500 nM working solution, add 0.5 µL of the 1 mM stock solution to 1 mL of medium.[2][10]

  • Cell Staining:

    • For adherent cells, remove the culture medium and wash the cells once with PBS.

    • Add the this compound working solution to the cells and incubate for 10-30 minutes at 37°C, protected from light.[14][15][16]

    • For suspension cells, pellet the cells by centrifugation, resuspend them in the this compound working solution, and incubate as above.[16]

  • Washing (Optional):

    • Since this compound has minimal fluorescence in aqueous media, a washing step is often not necessary.[16] However, if high background is observed, the cells can be washed once with PBS.

  • Imaging:

    • Observe the stained cells using a fluorescence microscope.

    • To specifically visualize neutral lipid droplets, use an excitation wavelength of 450-500 nm and an emission wavelength >528 nm (yellow-gold fluorescence).[2][17]

    • To visualize both neutral and polar lipids (including membranes), use an excitation wavelength of 515-560 nm and an emission wavelength >590 nm (red fluorescence).[2][17]

Protocol 2: Staining of Lipids in Fixed Tissues

This protocol is for staining lipids in cryosectioned tissues.

Materials:

  • Cryosectioned tissues

  • 4% Paraformaldehyde (PFA) in PBS

  • This compound stock solution (as prepared in Protocol 1)

  • PBS

  • Mounting medium (e.g., VectaShield with DAPI)

  • Fluorescence microscope

Procedure:

  • Tissue Fixation:

    • Fix the air-dried tissue sections with 4% PFA in PBS for 10-15 minutes.[18]

    • Crucially, avoid fixatives that extract lipids, such as ethanol, methanol, and acetone. [18]

  • Washing:

    • Wash the fixed sections three times with PBS.

  • Staining:

    • Prepare a this compound working solution (e.g., 300 nM) in PBS.

    • Incubate the sections with the working solution for 10 minutes at room temperature.[18]

  • Washing:

    • Wash the stained sections three times with PBS.

  • Mounting:

    • Mount the coverslip onto the slide using a suitable mounting medium, optionally containing a nuclear counterstain like DAPI.[18]

  • Imaging:

    • Visualize the stained tissue sections using a fluorescence microscope with appropriate filter sets for this compound and any counterstains used.

Visualizations

The following diagrams illustrate the solvatochromic properties of this compound and a typical experimental workflow for lipid staining.

G Solvatochromic Shift of this compound cluster_0 Environment Polarity cluster_1 This compound Fluorescence Nonpolar Nonpolar (e.g., Neutral Lipids) YellowGold High Quantum Yield Yellow-Gold Emission (~585 nm) Nonpolar->YellowGold Leads to Polar Polar (e.g., Phospholipids, Water) DeepRed Low Quantum Yield Deep Red Emission (~638 nm) Polar->DeepRed Leads to

Caption: Logical diagram illustrating the solvatochromic properties of this compound.

G Experimental Workflow: this compound Staining of Live Cells Start Start: Culture Live Cells PrepareStock Prepare 1 mM This compound Stock in DMSO Start->PrepareStock PrepareWorking Prepare 200-1000 nM This compound Working Solution in Medium PrepareStock->PrepareWorking Incubate Incubate Cells with Working Solution (10-30 min, 37°C) PrepareWorking->Incubate Wash Wash Cells (Optional) Incubate->Wash Image Image with Fluorescence Microscope Wash->Image End End: Data Analysis Image->End

References

Unveiling Environmental Polarity: A Technical Guide to Nile Red's Solvatochromic Fluorescence

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the remarkable solvatochromic properties of Nile Red, a fluorescent dye widely utilized for its sensitivity to the polarity of its microenvironment. This document provides a comprehensive overview of its fluorescence spectrum in various solvents, detailed experimental protocols for its characterization, and a discussion of the underlying photophysical mechanisms. The presented data and methodologies are intended to serve as a valuable resource for researchers in bioimaging, drug delivery, and materials science.

This compound's fluorescence is characterized by a significant shift in its emission spectrum depending on the polarity of the surrounding solvent, a phenomenon known as solvatochromism.[1] In nonpolar environments, it exhibits strong fluorescence at shorter wavelengths, while in polar solvents, the emission is red-shifted and often less intense.[1][2] This sensitivity makes it an exceptional probe for investigating the hydrophobicity of protein surfaces, cellular lipid droplets, and the interior of micelles and polymer nanoparticles.[3][4][5]

The solvatochromic behavior of this compound is attributed to a large change in its dipole moment upon excitation to the first singlet excited state (S1).[6][7] The molecule possesses a planar intramolecular charge-transfer (PICT) character in the excited state.[6][7] In polar solvents, the larger dipole moment of the excited state is stabilized to a greater extent than the ground state, leading to a reduction in the energy gap for fluorescence emission and a consequent red shift in the emission maximum.[6][7]

Quantitative Analysis of this compound's Fluorescence in Various Solvents

The following table summarizes the key fluorescence properties of this compound in a range of solvents with varying polarities. This data has been compiled from various scientific sources to provide a comparative overview.

SolventPolarity (ET(30) kcal/mol)Excitation Max (λex, nm)Emission Max (λem, nm)Stokes Shift (nm)Quantum Yield (Φf)Fluorescence Lifetime (τ, ns)
n-Hexane31.0~520526[8]~6-3.5
Dioxane36.0460[3]~560~1000.7[3]-
Toluene33.9~52557045[8]--
Ethyl Acetate38.1~535602[8]~67--
Dichloromethane40.7~545~620~75--
Acetone42.2~545~625~80--
1-Pentanol49.1~550~630~80-3.9
Ethanol51.9~550~635~85--
Methanol55.4~555633[8]86[8]--
Water63.1~560663[8]~103Very Low[2]-

Note: The excitation and emission maxima can vary slightly depending on the specific instrumentation and experimental conditions. The ET(30) scale is a common measure of solvent polarity.

Experimental Protocol for Measuring this compound's Fluorescence Spectrum

This section provides a detailed methodology for the preparation of this compound solutions and the acquisition of their fluorescence spectra.

1. Materials and Reagents:

  • This compound powder

  • Spectroscopic grade solvents of interest (e.g., n-hexane, ethanol, water)

  • Volumetric flasks

  • Micropipettes

  • Quartz cuvettes (1 cm path length)

  • Spectrofluorometer

2. Preparation of Stock Solution:

  • Prepare a stock solution of this compound at a concentration of 1 mM in a high-purity, anhydrous solvent such as dimethyl sulfoxide (B87167) (DMSO).[4]

  • Store the stock solution in a light-protected, airtight container at -20°C to prevent degradation.[4] Avoid repeated freeze-thaw cycles.[4]

3. Preparation of Working Solutions:

  • Prepare working solutions of this compound in the desired solvents at a final concentration typically in the micromolar range (e.g., 1-10 µM).[1] The optimal concentration may need to be determined empirically to ensure the absorbance is below 0.1 at the excitation wavelength to avoid inner filter effects.[3]

  • To prepare a working solution, dilute the appropriate volume of the stock solution into the solvent of interest in a volumetric flask.

4. Fluorescence Spectroscopy Measurements:

  • Turn on the spectrofluorometer and allow the lamp to warm up for the manufacturer's recommended time to ensure stable output.

  • Set the excitation and emission slit widths. Typical values are in the range of 2-10 nm, but this should be optimized for the specific instrument and sample.

  • Transfer the blank solvent to a quartz cuvette and record a blank spectrum to subtract any background fluorescence from the solvent and cuvette.

  • Transfer the this compound working solution to a clean quartz cuvette.

  • Set the excitation wavelength. A common starting point is around 488 nm or 550 nm.[1][7] To determine the optimal excitation wavelength for each solvent, an excitation scan can be performed by setting the emission monochromator to the expected emission maximum and scanning a range of excitation wavelengths.

  • Acquire the fluorescence emission spectrum by scanning a range of wavelengths, for example, from 500 nm to 750 nm.

  • Record the excitation and emission maxima for each solvent.

5. Data Analysis:

  • Subtract the blank spectrum from the sample spectrum.

  • Normalize the spectra if comparing the spectral shape across different solvents.

  • Calculate the Stokes shift by subtracting the excitation maximum from the emission maximum.

Visualizing Experimental and Conceptual Frameworks

The following diagrams, generated using the DOT language, illustrate the experimental workflow and the fundamental relationship governing this compound's solvatochromism.

experimental_workflow Experimental Workflow for this compound Solvatochromism cluster_prep Sample Preparation cluster_measurement Fluorescence Measurement cluster_analysis Data Analysis Stock Solution Stock Solution Working Solutions Working Solutions Stock Solution->Working Solutions Dilution in various solvents Spectrofluorometer Spectrofluorometer Working Solutions->Spectrofluorometer Excitation Scan Excitation Scan Spectrofluorometer->Excitation Scan Determine λex Emission Scan Emission Scan Spectrofluorometer->Emission Scan Determine λem Data Processing Data Processing Emission Scan->Data Processing Spectral Correction Stokes Shift Calc Stokes Shift Calc Data Processing->Stokes Shift Calc λem - λex

Caption: Experimental Workflow for this compound Solvatochromism.

solvatochromism_concept This compound Solvatochromism Mechanism cluster_states This compound Energy States Nonpolar Nonpolar Ground State (S0) Ground State (S0) Nonpolar->Ground State (S0) Polar Polar Polar->Ground State (S0) Excited State (S1) Excited State (S1) Ground State (S0)->Excited State (S1) Excitation (hνex) High Energy (Blue Shift) High Energy (Blue Shift) Excited State (S1)->High Energy (Blue Shift) Emission (hνem) Low Energy (Red Shift) Low Energy (Red Shift) Excited State (S1)->Low Energy (Red Shift) Emission (hνem)

Caption: this compound Solvatochromism Mechanism.

Conclusion

The pronounced solvatochromism of this compound, coupled with its high fluorescence quantum yield in nonpolar environments, makes it an invaluable tool in various scientific disciplines. Understanding the relationship between solvent polarity and its fluorescence spectrum is crucial for the accurate interpretation of experimental data. The information and protocols provided in this guide offer a solid foundation for researchers to effectively utilize this compound as a sensitive fluorescent probe for characterizing the micropolarity of complex systems.

References

Unveiling the Polarity of Microenvironments: A Technical Guide to Nile Red's Solvatochromic Properties

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced interplay between a molecule and its immediate environment is paramount. Nile Red, a fluorescent dye with remarkable sensitivity to solvent polarity, offers a powerful tool for probing these microenvironments. This in-depth technical guide explores the core principles of this compound's solvatochromism, providing the quantitative data and detailed experimental protocols necessary to harness its capabilities in your research.

This compound's utility stems from its pronounced solvatochromism, a phenomenon where the color of a substance changes with the polarity of the solvent.[1] This is observed as a significant shift in its absorption and, more dramatically, its fluorescence emission spectra. In non-polar, hydrophobic environments, this compound exhibits a strong fluorescence emission in the yellow-gold region of the spectrum. As the polarity of the surrounding medium increases, the emission is red-shifted, and its intensity often decreases.[2][3] This behavior makes it an exceptional probe for characterizing lipid droplets within cells, studying protein folding, and assessing drug-membrane interactions.[4][5]

The underlying mechanism for this spectral shift is attributed to an intramolecular charge transfer (ICT) in the excited state.[5] Upon excitation, there is a significant increase in the dipole moment of the this compound molecule. In polar solvents, the surrounding solvent molecules reorient to stabilize this larger excited-state dipole, leading to a lower energy level for the excited state and consequently a red-shift in the fluorescence emission.[2]

Quantitative Solvatochromic Data of this compound

To facilitate the application of this compound as a polarity probe, the following tables summarize its key photophysical properties in a range of solvents with varying polarities. These data, compiled from various sources, provide a reference for interpreting spectral shifts and selecting appropriate solvents for specific experimental needs.

Table 1: Absorption and Emission Maxima of this compound in Various Solvents

SolventDielectric Constant (ε)Absorption Max (λ_abs) (nm)Emission Max (λ_em) (nm)Stokes Shift (nm)
n-Hexane1.88~515~585~70
Toluene2.38~534~56632
Ethyl Acetate6.02~540~602~62
Dioxane2.21---
Methanol32.7~552~636~84
Ethanol24.5~554~638~84
Water80.1-~663-

Note: The exact absorption and emission maxima can vary slightly depending on the specific experimental conditions and instrumentation. Data is compiled from multiple sources.[1][3][6]

Table 2: Fluorescence Quantum Yield of this compound in Selected Solvents

SolventFluorescence Quantum Yield (Φ_f)
Dioxane0.7
Ethanol0.42

Note: The quantum yield of this compound is highly dependent on the solvent environment, generally being higher in non-polar solvents and lower in polar, protic solvents.[7][8]

Experimental Protocols

The following protocols provide a detailed methodology for the preparation of this compound solutions and the measurement of its solvatochromic properties.

Protocol 1: Preparation of this compound Stock and Working Solutions
  • Stock Solution Preparation:

    • Prepare a 1 mM stock solution of this compound (M.Wt: 318.38 g/mol ) in a high-purity, anhydrous solvent such as dimethyl sulfoxide (B87167) (DMSO).[9]

    • Store the stock solution at -20°C, protected from light, in small aliquots to avoid repeated freeze-thaw cycles.[9]

  • Working Solution Preparation:

    • On the day of the experiment, dilute the stock solution to the desired working concentration (typically in the range of 200 nM to 1 µM) in the solvent of interest.[9]

    • Ensure thorough mixing by vortexing.

Protocol 2: Measurement of Absorption and Fluorescence Spectra
  • Instrumentation:

    • Use a UV-Vis spectrophotometer to measure the absorption spectra.

    • Use a spectrofluorometer to measure the fluorescence emission spectra.

  • Sample Preparation:

    • Use quartz cuvettes with a 1 cm path length for all measurements.

    • Ensure the absorbance of the this compound solution at the excitation wavelength is below 0.1 to avoid inner filter effects.[8]

  • Absorption Spectrum Measurement:

    • Scan the absorbance of the this compound solution across a relevant wavelength range (e.g., 400-700 nm).

    • Record the wavelength of maximum absorbance (λ_abs).

  • Fluorescence Emission Spectrum Measurement:

    • Set the excitation wavelength to the determined λ_abs or a suitable wavelength within the absorption band (e.g., 488 nm or 552 nm).[10]

    • Scan the emission across a relevant wavelength range (e.g., 500-750 nm).

    • Record the wavelength of maximum emission (λ_em).

    • Correct the spectra for instrument-specific wavelength-dependent sensitivity if necessary.[8]

  • Data Analysis:

    • Calculate the Stokes shift by subtracting the absorption maximum from the emission maximum (Stokes Shift = λ_em - λ_abs).

Protocol 3: Determination of Relative Fluorescence Quantum Yield
  • Standard Selection:

    • Choose a well-characterized fluorescence standard with a known quantum yield that absorbs and emits in a similar spectral region to this compound in the solvent of interest (e.g., Rhodamine 6G in ethanol, Φ_f = 0.95).

  • Measurement:

    • Measure the absorbance of both the this compound solution and the standard solution at the same excitation wavelength. Adjust concentrations so that the absorbances are similar and below 0.1.

    • Measure the integrated fluorescence intensity (the area under the emission curve) of both the this compound solution and the standard solution using the same excitation wavelength and instrument settings.

  • Calculation:

    • Calculate the relative quantum yield of the this compound sample (Φ_sample) using the following equation:

    Φ_sample = Φ_std * (I_sample / I_std) * (A_std / A_sample) * (n_sample^2 / n_std^2)

    Where:

    • Φ_std is the quantum yield of the standard.

    • I is the integrated fluorescence intensity.

    • A is the absorbance at the excitation wavelength.

    • n is the refractive index of the solvent.

Visualizing the Process: Experimental Workflow and Solvatochromism Mechanism

To further clarify the experimental process and the underlying principles, the following diagrams are provided.

experimental_workflow cluster_prep Sample Preparation cluster_measurement Spectroscopic Measurement cluster_analysis Data Analysis stock Prepare 1 mM Stock (this compound in DMSO) working Prepare Working Solution (Dilute in Solvent of Interest) stock->working abs_spec Measure Absorption Spectrum (UV-Vis Spectrophotometer) working->abs_spec em_spec Measure Emission Spectrum (Spectrofluorometer) abs_spec->em_spec Set λ_ex at λ_abs det_max Determine λ_abs & λ_em em_spec->det_max calc_stokes Calculate Stokes Shift (λ_em - λ_abs) det_max->calc_stokes calc_qy Calculate Quantum Yield (Relative to Standard) det_max->calc_qy

Experimental workflow for characterizing this compound's solvatochromic properties.

solvatochromism_mechanism cluster_nonpolar Non-polar Solvent cluster_polar Polar Solvent S0_np Ground State (S0) S1_np Excited State (S1) S0_np->S1_np Absorption (High Energy) S1_np->S0_np Fluorescence (High Energy - Yellow/Gold) S1_p Stabilized Excited State (S1') S0_p Ground State (S0) S0_p->S1_p Absorption (Lower Energy) S1_p->S0_p Fluorescence (Lower Energy - Red)

References

Nile Red: A Technical Guide to Differentiating Neutral and Polar Lipids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Nile Red (also known as Nile blue oxazone) is a versatile, lipophilic, and solvatochromic fluorescent dye widely employed for the detection and quantification of intracellular lipids.[1][2] Its unique environmental sensitivity allows for the differentiation between neutral and polar lipids based on shifts in its fluorescence emission spectrum, making it an invaluable tool in cellular biology, biochemistry, and materials science.[2][3] This guide provides an in-depth overview of the principles, protocols, and applications of this compound for lipid analysis.

Core Principle: Solvatochromism

This compound's efficacy in distinguishing lipid classes stems from its solvatochromic properties—its fluorescence emission spectrum is dependent on the polarity of its surrounding solvent or microenvironment.[2][3] In hydrophobic, non-polar environments, such as those created by neutral lipids (e.g., triglycerides, cholesteryl esters), this compound exhibits strong fluorescence in the yellow-gold region of the spectrum.[4][5] Conversely, in more polar environments, like those associated with polar lipids (e.g., phospholipids (B1166683) in cellular membranes), its fluorescence emission shifts to the red region of the spectrum.[6][7] The dye is intensely fluorescent in lipid-rich environments while demonstrating minimal fluorescence in aqueous media.[1][4]

G cluster_0 This compound Interaction with Lipids cluster_1 Lipid Environments cluster_2 Fluorescence Emission NileRed This compound Dye Neutral Neutral Lipids (e.g., Triglycerides) NileRed->Neutral Polar Polar Lipids (e.g., Phospholipids) NileRed->Polar YellowGold Yellow-Gold ~570-610 nm Neutral->YellowGold Results in Red Red ~620-640 nm Polar->Red Results in

Diagram 1: this compound's solvatochromic shift with different lipid types.

Quantitative Data Summary: Fluorescence Properties

The spectral properties of this compound are highly dependent on the surrounding medium. The following table summarizes the excitation and emission maxima observed in different lipid environments, which is crucial for setting up fluorescence microscopy and spectroscopy experiments.

Lipid EnvironmentPredominant Lipid TypeExcitation Range (nm)Emission Range (nm)Observed Color
Lipid DropletsNeutral Lipids450-500[4][8]>528 (Yellow-Gold)[4][8]Yellow-Gold
MembranesPolar Lipids515-560[4][8]>590 (Red)[4][8]Red
Cholesterol (Nonpolar)Neutral LipidNot specifiedBlue-shifted vs. Phospholipids[7]-
Phospholipids (Polar)Polar LipidNot specifiedRed-shifted vs. Cholesterol[7]Red[6]
Tisochrysis lutea (High Polar Lipids)Polar LipidsNot specified620-640[9]Red
Tisochrysis lutea (Increased Neutral Lipids)Neutral LipidsNot specified590-610[9]Yellow-Gold

Experimental Protocols

Accurate and reproducible staining requires optimized protocols. Below are detailed methodologies for live-cell imaging, fixed-cell staining, and flow cytometry.

This protocol is suitable for visualizing lipid dynamics in living cells.[1]

1. Reagent Preparation:

  • This compound Stock Solution (1 mM): Prepare a 1 mM stock solution of this compound in high-quality, anhydrous Dimethylsulfoxide (DMSO).[1] For a 1 mg/mL stock, dissolve 25 mg of this compound in 25 mL of DMSO.[10] Store aliquots at -20°C, protected from light and repeated freeze-thaw cycles.[1]

  • This compound Working Solution (100-1000 nM): Immediately before use, dilute the stock solution in a suitable buffer such as Hanks and 20 mM Hepes buffer (HHBS) or cell culture medium to a final concentration of 100-1000 nM.[1][11]

2. Staining Procedure:

  • Seed cells in an appropriate imaging vessel (e.g., imaging microplates).

  • Culture cells until they reach the desired confluency (typically 50-70%). For studies on lipid droplet formation, using charcoal-stripped fetal bovine serum (FBS) is recommended to minimize background lipids.[11]

  • Remove the culture medium and rinse the cells briefly with a buffered saline solution (e.g., HBSS).[11]

  • Add the this compound working solution to the cells and incubate for 15-30 minutes at room temperature or 37°C, protected from light.[1][11]

  • Rinse the cells with the buffer to remove excess stain.[11]

  • Acquire images immediately on a live-cell imaging system.

G cluster_imaging Image Acquisition start Start: Culture Cells prep_reagents Prepare this compound Working Solution (100-1000 nM) start->prep_reagents stain Incubate Cells with This compound (15-30 min) prep_reagents->stain wash Wash Cells with Buffer (e.g., PBS) stain->wash microscopy Fluorescence Microscopy (Yellow vs. Red Channels) wash->microscopy For Imaging flow Flow Cytometry Analysis wash->flow For Cytometry end End: Data Analysis microscopy->end flow->end G cluster_input Input Parameter cluster_output Observable Output Polarity Polarity of Lipid Microenvironment HighPolarity High Polarity (e.g., Phospholipids) Polarity->HighPolarity is LowPolarity Low Polarity (e.g., Triglycerides) Polarity->LowPolarity is Emission This compound Emission Wavelength LongWavelength Longer Wavelength (Red Shift, ~620-640 nm) HighPolarity->LongWavelength Leads to ShortWavelength Shorter Wavelength (Blue Shift, ~570-610 nm) LowPolarity->ShortWavelength Leads to LongWavelength->Emission is a ShortWavelength->Emission is a

References

Principle of Nile Red Staining for Intracellular Lipid Droplets: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core principles behind Nile Red staining for the visualization and quantification of intracellular lipid droplets. It delves into the photophysical properties of the dye, detailed experimental protocols, and the biochemical pathways governing lipid droplet formation.

Core Principle: A Lipophilic and Solvatochromic Fluorescent Dye

This compound (also known as Nile blue oxazone) is a highly lipophilic, uncharged heterocyclic molecule that serves as an excellent vital stain for intracellular lipid droplets.[1][2] Its utility is rooted in its unique photophysical property known as solvatochromism , where its fluorescence emission spectrum is highly sensitive to the polarity of its immediate environment.[3][4][5]

In aqueous or highly polar environments, this compound exhibits minimal to no fluorescence.[1][6][7] However, upon partitioning into the nonpolar, hydrophobic core of intracellular lipid droplets, it becomes intensely fluorescent.[1][6][8] This stark contrast allows for the specific visualization of these organelles against the aqueous cytoplasm with a high signal-to-noise ratio.

The lipid droplets themselves are primarily composed of a neutral lipid core, mainly containing triacylglycerols (TAGs) and cholesteryl esters, enclosed by a phospholipid monolayer.[9] this compound's fluorescence emission maximum undergoes a significant blue-shift as the polarity of its solvent decreases. This property is crucial as it allows for the differentiation between various lipid species within the cell.

Specifically, in the presence of neutral lipids (like those in lipid droplets), this compound exhibits a strong yellow-gold fluorescence. In contrast, when associated with more polar lipids, such as phospholipids (B1166683) found in cellular membranes, it emits a deep red fluorescence.[10] This spectral distinction enables researchers to selectively visualize and quantify neutral lipid stores.

Quantitative Data: Spectral Properties of this compound

The solvatochromic nature of this compound is evident in the significant shifts of its excitation and emission maxima in solvents of varying polarities. This data is crucial for optimizing fluorescence microscopy and flow cytometry settings.

SolventPolarityExcitation Maximum (nm)Emission Maximum (nm)Fluorescence Quantum Yield (Φf)
n-HexaneNonpolar~485~526High (~0.5 - 0.7)
DioxaneNonpolar~460~530-5400.7
TolueneNonpolar~500~560High
Ethyl AcetateMid-Polar~515~602Moderate
MethanolPolar~552~633-636Low
WaterPolar~580~663Very Low / Quenched

Note: The exact excitation and emission maxima can vary slightly depending on the specific publication and experimental conditions. The quantum yield is a measure of the fluorescence efficiency.

For optimal detection of intracellular lipid droplets (neutral lipids), it is recommended to use an excitation wavelength in the range of 450-500 nm and detect the yellow-gold emission at wavelengths greater than 528 nm.[6] For detecting fluorescence from more polar lipids, an excitation of 515-560 nm with emission detection above 590 nm is more suitable.[6]

Experimental Protocols

Staining of Live or Fixed Adherent Cells

This protocol is suitable for cells grown in multi-well plates or on coverslips.

Materials:

  • This compound stock solution (1 mM in anhydrous DMSO)

  • Phosphate-Buffered Saline (PBS) or Hanks' Balanced Salt Solution with HEPES (HHBS)

  • Cell culture medium

  • Optional: 4% Paraformaldehyde (PFA) in PBS for fixation

Protocol:

  • Preparation of Staining Solution:

    • Prepare a working solution of this compound by diluting the 1 mM stock solution in PBS or your buffer of choice to a final concentration of 200-1000 nM.[6] For example, add 1 µL of 1 mM this compound stock to 1 mL of PBS for a 1 µM solution.

    • Vortex the solution well. It is recommended to prepare this solution fresh before use.

  • Cell Preparation:

    • Grow adherent cells to the desired confluency in a multi-well plate or on coverslips.

    • Gently aspirate the cell culture medium.

    • Wash the cells once with PBS.

  • Staining:

    • Add the this compound working solution to the cells and ensure the entire surface is covered.

    • Incubate for 5 to 30 minutes at room temperature or 37°C, protected from light.[1][6][11] The optimal incubation time may need to be determined empirically for different cell types.

  • Washing and Imaging:

    • Aspirate the staining solution.

    • Wash the cells two to three times with PBS.

    • Add fresh PBS or culture medium to the cells for imaging.

    • Image immediately using a fluorescence microscope with appropriate filter sets (e.g., a TRITC or GFP/FITC filter set can be used to capture the red and yellow-gold fluorescence, respectively).

Optional Fixation:

  • Cells can be fixed with 4% PFA for 15 minutes at room temperature either before or after staining.[1] If fixing before staining, ensure to wash thoroughly with PBS after fixation.

Staining of Suspension Cells

This protocol is suitable for cells grown in suspension and for analysis by flow cytometry or fluorescence microscopy.

Materials:

  • This compound stock solution (1 mM in anhydrous DMSO)

  • PBS or HHBS

  • Cell culture medium

Protocol:

  • Cell Preparation:

    • Centrifuge the cell suspension to obtain a pellet of 1-5 x 10^5 cells.[6][11]

    • Discard the supernatant.

  • Staining:

    • Resuspend the cell pellet in 500 µL of the freshly prepared this compound working solution (200-1000 nM).[6]

    • Incubate for 5 to 30 minutes at room temperature or 37°C, protected from light.[11]

  • Washing and Analysis:

    • Centrifuge the cells to pellet them and remove the staining solution.

    • Resuspend the cells in 500 µL of fresh PBS or culture medium.

    • The cells are now ready for analysis by flow cytometry (e.g., using the FL1 channel) or for imaging on a fluorescence microscope.

Staining of Frozen Tissue Sections

This protocol provides a general guideline for staining frozen tissue sections. Optimization may be required depending on the tissue type.

Materials:

  • OCT (Optimal Cutting Temperature) compound

  • Isopentane (B150273) and dry ice or liquid nitrogen for snap-freezing

  • Cryostat

  • This compound stock solution (1 mM in DMSO)

  • PBS

  • Mounting medium (aqueous, anti-fade)

Protocol:

  • Tissue Preparation and Sectioning:

    • Snap-freeze fresh tissue in isopentane cooled with dry ice or liquid nitrogen.

    • Embed the frozen tissue in OCT compound.

    • Cut 5-10 µm sections using a cryostat and mount them on charged microscope slides.

    • Allow the sections to air-dry for 30 minutes at room temperature.

  • Staining:

    • Rehydrate the sections in PBS for 5 minutes.

    • Cover the tissue section with this compound working solution (e.g., 1 µg/mL in PBS).

    • Incubate for 10-15 minutes at room temperature in the dark.

  • Washing and Mounting:

    • Gently wash the slides three times with PBS.

    • Optional: Counterstain with a nuclear stain like DAPI.

    • Mount the coverslip using an aqueous anti-fade mounting medium.

    • Image using a fluorescence microscope.

Visualization of Key Pathways and Workflows

General Workflow for this compound Staining of Adherent Cells

G start Start: Adherent Cells in Culture wash1 Wash with PBS start->wash1 add_nile_red Add this compound Working Solution (200-1000 nM) wash1->add_nile_red incubate Incubate 5-30 min at RT or 37°C (Protect from light) add_nile_red->incubate wash2 Wash 2-3 times with PBS incubate->wash2 image Image with Fluorescence Microscope wash2->image

Caption: General workflow for staining adherent cells with this compound.

Simplified Pathway of Lipid Droplet Biogenesis

G cluster_er Endoplasmic Reticulum (ER) cluster_cyto Cytosol fatty_acids Fatty Acids dag Diacylglycerol (DAG) fatty_acids->dag Synthesis glycerol_3_p Glycerol-3-Phosphate glycerol_3_p->dag Synthesis dgat DGAT Enzymes dag->dgat tag Triacylglycerol (TAG) (Neutral Lipid) lens Neutral Lipid Lens Formation (within ER membrane) tag->lens dgat->tag nascent_ld Nascent Lipid Droplet lens->nascent_ld Budding mature_ld Mature Lipid Droplet nascent_ld->mature_ld Growth & Maturation

References

Nile Red: A Comprehensive Technical Guide to its Applications in Cell Biology and Biochemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Unique Properties of Nile Red

This compound (also known as Nile blue oxazone) is a highly versatile, lipophilic fluorescent dye renowned for its unique solvatochromic properties.[1][2] This means its fluorescence emission and excitation wavelengths are highly dependent on the polarity of its surrounding environment.[1][3] In aqueous or polar media, it exhibits minimal fluorescence, while in nonpolar, lipid-rich environments, it becomes intensely fluorescent.[4][5] This characteristic makes it an exceptional tool for selectively detecting and visualizing hydrophobic structures within complex biological systems.

Chemically, this compound is 9-(diethylamino)-5H-benzo[a]phenoxazin-5-one, with a molecular formula of C₂₀H₁₈N₂O₂ and a molecular weight of approximately 318.38 g/mol .[1][4] It is readily soluble in organic solvents like DMSO and ethanol (B145695) but is practically insoluble in water.[5] This differential solubility and fluorescence are the cornerstones of its wide-ranging applications in modern biological and biochemical research.

Core Applications in Research and Development

This compound's environment-sensitive fluorescence has been leveraged across a multitude of applications, from fundamental cell biology to advanced drug delivery systems.

Visualization and Quantification of Intracellular Lipid Droplets

The most prominent application of this compound is as a vital stain for intracellular lipid droplets.[2][6] These organelles, central to lipid metabolism and energy storage, are readily stained by this compound, allowing for their visualization by fluorescence microscopy and quantification by flow cytometry.[6][7]

  • Mechanism: When this compound partitions into the neutral lipid core of lipid droplets, it fluoresces brightly, typically in the yellow-gold to red range.[1] The intensity of this fluorescence can be correlated with the cellular lipid content, making it a powerful tool for studying lipid storage diseases, metabolic disorders, and the cellular response to various stimuli.[2]

  • Spectral Distinction: Notably, the emission spectrum can differentiate between lipid types. In neutral lipids like triglycerides, the emission is typically strong yellow-gold (approx. 585 nm), whereas, in more polar lipids, such as those in membranes, the emission shifts to a deeper red (approx. 638 nm).[1] This allows for some degree of specificity in imaging. For optimal selectivity of cytoplasmic lipid droplets, it is often recommended to use excitation between 450-500 nm and detect emission above 528 nm.[6][7]

Probing Protein Aggregation and Amyloid Formation

Protein aggregation is a hallmark of numerous neurodegenerative diseases and a critical concern in the stability of biopharmaceutical drugs. This compound can be used to detect the formation of protein aggregates by binding to exposed hydrophobic patches on misfolded proteins.[8][9]

  • Mechanism: In their native state, a protein's hydrophobic residues are typically buried within its core. Upon misfolding and aggregation, these residues become exposed. This compound, being hydrophobic, preferentially binds to these exposed regions, resulting in a significant increase in fluorescence and a blue-shift in the emission maximum.[9] This phenomenon allows for the sensitive detection of aggregates that may be difficult to identify using other methods like size-exclusion chromatography, which can exclude very large aggregates.[9]

  • Advantages: The technique is sensitive, allowing for the detection of very low levels of aggregation, and does not require dilution or filtration of the sample.[8] It has been successfully used to study the aggregation of immunoglobulins and human calcitonin.[8]

Characterization of Drug Delivery Systems

In the field of drug development, this compound serves as a model hydrophobic drug molecule for characterizing nanoparticle-based drug delivery systems.[10][11]

  • Encapsulation and Release: By encapsulating this compound within lipid nanoparticles, researchers can study encapsulation efficiency and release kinetics.[10][11] The fluorescence of this compound can be monitored to track the stability of the nanoparticles and the rate at which the payload is released into the surrounding medium.

  • Cellular Uptake: The dye can also be used to visualize the cellular uptake and intracellular trafficking of nanoparticles.[12] By tracking the location and intensity of this compound fluorescence within cells over time, researchers can gain insights into the mechanisms of nanoparticle entry and drug delivery at a subcellular level.[12] Studies have shown that nanoparticle-encapsulated this compound exhibits significantly higher cellular uptake compared to the free dye.[12]

Assessment of Membrane Fluidity and Polarity

The plasma membrane and organellar membranes are dynamic structures whose fluidity and polarity are critical for cellular function. This compound's solvatochromism makes it a sensitive probe for these membrane properties.[13][14]

  • Mechanism: Changes in lipid packing and membrane fluidity alter the local polarity of the environment in which this compound resides.[13] A more fluid, disordered membrane creates a more polar environment for the dye, resulting in a red-shifted emission spectrum. Conversely, a more rigid, ordered membrane provides a more nonpolar environment, leading to a blue-shifted emission.

  • Applications: This application is valuable for studying how various physiological conditions, drugs, or mutations affect membrane properties. For instance, it has been used to detect changes in myelin polarity in the context of neurological diseases and to analyze membrane fluidity in bacteria.[13][15]

Quantitative Data Summary

For reproducible and accurate experimental design, understanding the quantitative parameters of this compound is crucial. The following tables summarize its key spectroscopic properties and typical working concentrations.

Table 1: Spectroscopic Properties of this compound in Different Environments

Environment/SolventExcitation Max (λex, nm)Emission Max (λem, nm)Notes
Neutral Lipids (Triglycerides) ~515~585Strong yellow-gold emission, ideal for lipid droplets.[1]
Polar Lipids (Phospholipids) ~554~638Deep red emission, characteristic of membranes.[1]
Methanol552636A common solvent for characterization.[4]
β-Galactosidase Aggregates550611Significant blue-shift from aqueous solution.[9]
Water-~660Very low fluorescence quantum yield.[1][9]
Ethanol--Used as a solvent for stock solutions.[5]
DMSO--The preferred solvent for stock solutions.[4][6]

Table 2: Typical Working Concentrations for Various Applications

ApplicationCell/Sample TypeTypical Stock ConcentrationTypical Working ConcentrationIncubation Time & Temp
Lipid Droplet Staining (Live Cells) Cultured Mammalian Cells1 mM in DMSO200 - 1000 nM5 - 30 min @ RT or 37°C[6][16]
Lipid Droplet Staining (Fixed Tissue) CryosectionsStock in DMSO300 nM10 min @ RT[17]
Quantification of Algal Lipids Algal Suspension10 µg/mL in EthanolFinal mix with 10 µL of stockNot specified[18]
Protein Aggregation Detection β-Galactosidase SolutionStock in DMSO18.75 nM (final)Immediate measurement @ 25°C[9]
Staining of C. elegans Fixed Worms/EmbryosStock in DMSODiluted in 40% isopropanol2 hours to overnight[19]

Detailed Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for some of the most common applications of this compound.

Protocol 1: Staining of Intracellular Lipid Droplets in Live Adherent Cells

This protocol is adapted for fluorescence microscopy or microplate reader analysis.[6][20]

  • Reagent Preparation:

    • This compound Stock Solution (1 mM): Prepare a 1 mM stock solution by dissolving this compound powder in high-quality, anhydrous DMSO.[6] Aliquot and store protected from light at -20°C. Avoid repeated freeze-thaw cycles.[6]

    • This compound Working Solution (e.g., 500 nM): Immediately before use, dilute the 1 mM stock solution into a suitable buffer (e.g., PBS or serum-free medium) to the final desired concentration. For a 500 nM solution, add 0.5 µL of 1 mM stock to 1 mL of buffer. Vortex to mix thoroughly.

  • Cell Seeding:

    • Seed adherent cells in a format suitable for imaging (e.g., 96-well black wall/clear bottom plate or on coverslips in a petri dish) and grow to the desired confluency.

  • Staining Procedure:

    • Gently aspirate the cell culture medium.

    • Add a sufficient volume of the this compound Working Solution to cover the cells (e.g., 100 µL for a 96-well plate).

    • Incubate the cells for 10 to 30 minutes at 37°C in a 5% CO₂ incubator, protected from light.[20]

  • Imaging:

    • After incubation, the staining solution can be removed and replaced with fresh PBS or medium, although this step is often optional as this compound has minimal fluorescence in aqueous media.[20]

    • Image the cells using a fluorescence microscope equipped with appropriate filters. For selective detection of lipid droplets, use an excitation wavelength of 450-500 nm and an emission filter that collects light above 528 nm (e.g., a TRITC or similar filter set).[6][7]

Protocol 2: Fluorometric Quantification of Neutral Lipids

This protocol is suitable for quantifying lipid content in a cell population using a fluorescence microplate reader.

  • Cell Preparation:

    • Treat cells with experimental compounds as required.

    • For suspension cells, collect 1-5 x 10⁵ cells per tube by centrifugation.[6] For adherent cells, they can be stained directly in the plate.

  • Staining:

    • Prepare the this compound Working Solution as described in Protocol 1.

    • Resuspend the cell pellet in 500 µL of the working solution or add the working solution directly to adherent cells.[6]

    • Incubate for 10 to 30 minutes at room temperature or 37°C, protected from light.[20]

  • Measurement:

    • After incubation, pellet the suspension cells by centrifugation, remove the staining solution, and resuspend in 500 µL of pre-warmed buffer or medium.[20]

    • Transfer the cell suspension or the adherent cell plate to a fluorescence microplate reader.

    • Measure the fluorescence intensity using an excitation wavelength of ~550 nm and an emission wavelength of ~640 nm.[20] The exact wavelengths should be optimized for the specific instrument and lipid type being measured.

Protocol 3: Detection of Protein Aggregation

This protocol provides a general framework for detecting the aggregation of a purified protein in solution.[9]

  • Reagent Preparation:

    • Protein Solution: Prepare the protein of interest (e.g., β-galactosidase) at a known concentration (e.g., 0.10 µM) in a suitable buffer (e.g., phosphate (B84403) buffer).

    • This compound Solution (25 µM): Prepare a fresh solution of 25 µM this compound in the same buffer by diluting a DMSO stock.

  • Induction of Aggregation (if applicable):

    • Induce aggregation in the protein solution through a chosen method, such as heating, pH shift, or chemical denaturation. For example, heat the protein solution at a temperature known to cause denaturation and aggregation.[9] Keep a non-heated sample as a negative control.

  • Staining and Measurement:

    • In a fluorescence cuvette, mix the protein solution (heated and non-heated samples) with the this compound solution. A typical final this compound concentration is around 18.75 nM.[9]

    • Immediately measure the fluorescence emission spectrum by exciting at 550 nm and scanning the emission from 565 nm to 750 nm.[9]

    • An increase in fluorescence intensity and a blue-shift in the emission maximum (e.g., from ~660 nm towards ~611 nm) in the treated sample compared to the control indicates the presence of protein aggregates.[9]

Visualizations: Workflows and Principles

The following diagrams, created using the DOT language, illustrate key concepts and workflows related to the use of this compound.

G prep Prepare Cells (Culture/Harvest) stain Incubate Cells with Working Sol. (10-30 min, 37°C) prep->stain stock Prepare 1 mM Stock in DMSO working Dilute to Working Sol. (e.g., 500 nM in PBS) stock->working working->stain wash Optional Wash with PBS stain->wash acquire Image Acquisition wash->acquire microscope Fluorescence Microscopy acquire->microscope flow Flow Cytometry acquire->flow plate Plate Reader acquire->plate

Caption: General experimental workflow for staining cells with this compound.

G nile_red This compound Molecule polar Polar Environment (e.g., Water, Cytosol) nile_red->polar Enters nonpolar Nonpolar Environment (e.g., Lipid Droplet) nile_red->nonpolar Partitions into quenched Low Fluorescence (Red-Shifted, ~660 nm) polar->quenched Results in fluorescent High Fluorescence (Blue-Shifted, ~585 nm) nonpolar->fluorescent Results in

Caption: Principle of this compound's solvatochromic fluorescence.

G start Research Question target Target of Interest? start->target lipid Lipid Droplets / Membranes target->lipid Lipids protein Protein Aggregation target->protein Hydrophobic Patches nano Nanoparticle Characterization target->nano Drug Delivery

Caption: Logical decision tree for applying this compound in research.

References

Nile Red Dye: A Technical Guide to Solubility and Stability for Laboratory Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the solubility and stability of Nile Red, a versatile lipophilic and solvatochromic dye. Understanding these core characteristics is critical for its effective application in cellular imaging, drug delivery systems, and environmental sensing. All quantitative data is summarized for clarity, and detailed experimental protocols are provided for key laboratory procedures.

Core Properties of this compound

This compound (9-diethylamino-5H-benzo[a]phenoxazine-5-one) is a hydrophobic, uncharged fluorescent probe renowned for its environmental sensitivity.[1][2] Its fluorescence is strongly influenced by the polarity of its surroundings; it is intensely fluorescent in lipid-rich, non-polar environments but exhibits minimal fluorescence in aqueous, polar media.[1][3] This solvatochromic behavior, where both excitation and emission wavelengths shift with solvent polarity, makes it a powerful tool for investigating hydrophobic domains.[4][5][6] In nonpolar environments like triglycerides, its fluorescence emission is typically yellow-gold, while in more polar environments like phospholipids, it shifts towards red.[6]

Solubility of this compound

This compound's hydrophobic nature dictates its solubility profile. It is generally soluble in organic solvents and sparingly soluble in aqueous buffers.[7] For applications requiring an aqueous medium, a common strategy is to first dissolve the dye in a water-miscible organic solvent like DMSO and then dilute it into the desired aqueous buffer.[7]

Quantitative Solubility Data

The following table summarizes the solubility of this compound in various common laboratory solvents.

SolventConcentrationNotes
Dimethyl Sulfoxide (DMSO)~2 mg/mL (6.28 mM)Requires sonication and warming to 60°C for optimal dissolution.[8]
Dimethylformamide (DMF)~1 mg/mL-
Ethanol~1 mg/mL (3.14 mM)Requires sonication and warming to 60°C for optimal dissolution.[8] Slightly soluble.[7]
Methanol1 mg/mL-
Acetone (B3395972)1 mg/mLA concentrated stock of 1 mg/mL (1000 µg/mL) in acetone is common.[9][10]
DMSO:PBS (pH 7.2) (1:10)~0.09 mg/mLAchieved by diluting a DMSO stock solution into the buffer.[7]
Water0.2 mg/mLSparingly soluble.
Protocol for Stock and Working Solution Preparation

Proper preparation of this compound solutions is crucial for reproducible results.

Stock Solution (e.g., 1 mg/mL in DMSO):

  • Weigh 1 mg of this compound powder and place it in a suitable microcentrifuge tube or vial.

  • Add 1 mL of high-quality, anhydrous DMSO.[3]

  • To aid dissolution, vortex the solution thoroughly. If needed, use an ultrasonic bath and warm the solution to 60°C.[8]

  • Store the stock solution in aliquots at -20°C, protected from light, to avoid repeated freeze-thaw cycles.[3] A stock in acetone can be stored at 4°C in the dark for up to 3 months.[9]

Working Solution (e.g., 1 µg/mL in PBS):

  • Just before use, dilute the stock solution into the desired final buffer (e.g., PBS, cell culture medium).[8]

  • For a 1 µg/mL working solution from a 1 mg/mL stock, perform a 1:1000 dilution (e.g., add 1 µL of stock to 999 µL of PBS).[11]

  • Vortex the working solution well before applying it to the sample. Aqueous solutions are not recommended for storage for more than one day.[7]

Stability of this compound

The stability of this compound and its fluorescent signal can be influenced by several factors, including light exposure (photostability), solvent polarity, pH, and temperature.

Key Stability Factors
FactorObservationRecommendations & Best Practices
Photostability This compound is susceptible to photobleaching (photo-induced destruction) upon prolonged exposure to excitation light. However, it is generally considered more photostable than dyes like fluorescein.[12]Minimize light exposure during storage and experiments.[3] Use the lowest possible excitation power that provides a good signal-to-noise ratio.[13] Acquire images efficiently to reduce illumination time.
Solvent Environment The dye's fluorescence quantum yield is highly dependent on solvent polarity.[1][14] It is intensely fluorescent in non-polar environments but quenched in polar solvents like water.[1] Hydrogen bond donating solvents can decrease the fluorescence lifetime.[12]Choose solvents based on the application. For staining lipids, the hydrophobic environment of the lipid droplet enhances fluorescence. For in vitro spectral measurements, be aware that solvent choice will dictate emission wavelength and intensity.[4]
pH The fluorescence intensity can be pH-dependent. In one study involving choline (B1196258) oxidase, fluorescence increased with rising pH, maximizing around pH 11.[15] For most biological applications under neutral conditions (pH 6.0-8.0), the dye is stable.[16]For most cellular applications, standard physiological buffers (pH ~7.4) are suitable. If working outside this range, validate signal stability.
Temperature Elevated temperatures can be beneficial for the staining process itself.[17] Stock solutions are typically stored at -20°C for long-term stability.[3][8]Store stock solutions frozen.[3] Staining can be performed at room temperature or 37°C for 5-30 minutes.[3][18]
Chemical Stability Avoid fixatives that remove lipids, such as ethanol, methanol, and acetone, prior to staining.[5] Paraformaldehyde (PFA) fixation is compatible.[18]If fixation is required, use a cross-linking agent like PFA before staining.

Experimental Protocols

Protocol for Determining Dye Solubility

This protocol provides a general method for assessing the solubility of a dye like this compound in a new solvent.[19][20][21]

  • Preparation : Weigh a precise amount of this compound powder (e.g., 2 mg) into a clear glass vial.

  • Solvent Addition : Add a small, measured volume of the test solvent (e.g., 100 µL) to the vial.

  • Mechanical Agitation : Vigorously mix the sample by vortexing for 1-2 minutes.

  • Visual Inspection : Observe the solution against a light and dark background. Note the presence of any undissolved particles. A true solution should be clear and free of precipitates.

  • Incremental Solubilization : If the dye is not fully dissolved, continue with the following steps in order:

    • Use a water bath sonicator for up to 5 minutes.

    • Warm the solution to a slightly elevated temperature (e.g., 37°C) for up to 60 minutes.

  • Serial Dilution : If the dye remains insoluble, add another measured volume of solvent to decrease the concentration (e.g., add 900 µL to reach a total volume of 1 mL and a concentration of 2 mg/mL). Repeat the agitation and observation steps.

  • Quantification : Continue the serial dilution until the dye is fully dissolved. The solubility is the highest concentration at which a clear solution is formed.

Protocol for Assessing Photostability

This protocol measures the photobleaching half-life (t½), a common metric for quantifying photostability.[22][23]

  • Sample Preparation : Prepare a sample with the fluorescent dye. For cellular imaging, this would be cells stained with this compound according to the standard protocol. For a solution-based measurement, a thin film of the dye solution can be dried on a microscope slide.

  • Microscope Setup :

    • Turn on the fluorescence microscope and allow the light source to stabilize.

    • Select the appropriate filter set for this compound (e.g., excitation 450-500 nm, emission >528 nm for yellow-gold fluorescence).[24]

    • Place the sample on the stage and bring it into focus.

  • Image Acquisition :

    • Adjust the illumination intensity to a level appropriate for imaging, ensuring it remains constant throughout the experiment.

    • Acquire an initial image (Time = 0).

    • Continuously illuminate a specific region of interest (ROI).

    • Acquire a time-lapse series of images at regular intervals (e.g., every 5-10 seconds) until the fluorescence intensity has decreased to less than 50% of its initial value.

  • Data Analysis (using software like ImageJ/Fiji) :

    • Select an ROI within the illuminated area.

    • Measure the mean fluorescence intensity within the ROI for each image in the time series.

    • Correct for background fluorescence by subtracting the mean intensity of a region with no dye.

    • Normalize the intensity values to the initial intensity at Time = 0.

    • Plot the normalized fluorescence intensity as a function of time.

    • The time at which the fluorescence intensity drops to 50% of the initial value is the photobleaching half-life (t½). A longer half-life indicates greater photostability.[23]

Visualizing Workflows and Principles

Experimental Workflow for Staining Intracellular Lipids

The primary application of this compound is the visualization of intracellular lipid droplets.[2][24] The workflow is straightforward and can be adapted for both microscopy and flow cytometry.

G A Prepare Stock & Working Solutions B Culture and Treat Cells (e.g., with oleic acid to induce lipid loading) A->B C Wash Cells with PBS B->C D Incubate with this compound Working Solution (5-30 min at RT or 37°C) C->D E Wash Cells to Remove Excess Dye D->E F Optional: Fix with 4% PFA E->F Fixation H Acquire Images (Fluorescence Microscope or Flow Cytometer) E->H Live-Cell Imaging G Optional: Counterstain Nuclei (e.g., DAPI, Hoechst) F->G G->H Fixed-Cell Imaging

Caption: General workflow for staining intracellular lipids with this compound.

The Principle of Solvatochromism

This compound's utility is fundamentally based on its solvatochromic properties. Its fluorescence emission spectrum is a direct reporter of the polarity of its microenvironment. This diagram illustrates the relationship between the environment and the resulting optical properties.

G cluster_0 Environment cluster_1 Observed Fluorescence NR This compound in Excited State NonPolar Non-Polar (e.g., Lipid Droplet) NR->NonPolar Interacts with Polar Polar (e.g., Aqueous Buffer) NR->Polar Interacts with ResultNP High Quantum Yield + Yellow-Gold Emission (~585 nm) NonPolar->ResultNP Results in ResultP Low Quantum Yield (Quenching) + Deep Red Emission (~640 nm) Polar->ResultP Results in

Caption: Solvatochromic principle of this compound fluorescence.

References

The Foundational Principles of Nile Red in Lipid Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the foundational papers and core methodologies surrounding the use of Nile Red, a potent and versatile fluorescent probe, for the investigation of lipids. Since its introduction, this compound has become an indispensable tool in cell biology, biochemistry, and drug development for the visualization and quantification of intracellular lipid droplets and for probing the hydrophobicity of lipidic environments.

Core Principles of this compound Fluorescence

This compound (9-diethylamino-5H-benzo[α]phenoxazine-5-one) is a photostable, lipophilic, and solvatochromic dye. Its fluorescence is highly dependent on the polarity of its environment. In aqueous or polar media, this compound exhibits minimal fluorescence. However, upon partitioning into hydrophobic environments, such as the neutral lipid core of intracellular lipid droplets, it becomes intensely fluorescent.[1] This property makes it an excellent selective stain for lipids within living and fixed cells.

The seminal 1985 paper by Greenspan, Mayer, and Fowler first described this compound as a selective fluorescent stain for intracellular lipid droplets.[2][3] Their work demonstrated that the dye could be used for fluorescence microscopy and flow cytometry to differentiate between cells with varying lipid content.[2] A companion paper by Greenspan and Fowler in the same year further elucidated the spectrofluorometric properties of this compound, showing that its excitation and emission spectra shift to shorter wavelengths (a blue shift) as the polarity of the solvent decreases.[4] This solvatochromic behavior allows for the differentiation between neutral and polar lipids. In a highly nonpolar environment like triglycerides, this compound fluoresces with a yellow-gold emission, while in more polar lipids like phospholipids (B1166683), it emits a red fluorescence.[1][2]

Quantitative Data: Spectroscopic Properties of this compound

The spectroscopic characteristics of this compound are crucial for designing and interpreting experiments. The following tables summarize the excitation and emission maxima of this compound in various solvents and lipid environments, compiled from foundational studies and technical datasheets.

Table 1: Excitation and Emission Maxima of this compound in Organic Solvents

SolventExcitation Maximum (nm)Emission Maximum (nm)
n-Hexane~488526[5]
Dioxane460-
Ethyl Acetate-602[5]
Methanol552633-636[5]
Ethanol--
Water-663[5]

Table 2: Excitation and Emission Maxima of this compound for Cellular Lipid Staining

Lipid EnvironmentExcitation Wavelength (nm)Emission Wavelength (nm)Application
Neutral Lipids (e.g., triglycerides in lipid droplets)450-500>528 (Yellow-Gold)Microscopy, Flow Cytometry[1][2]
Polar Lipids (e.g., phospholipids in membranes)515-560>590 (Red)Microscopy[1][2]
General Lipid Staining550640Microplate Reader, Microscopy

Key Experimental Protocols

The following are detailed methodologies for common applications of this compound in lipid research, based on foundational papers and established protocols.

Protocol 1: Staining of Intracellular Lipid Droplets in Adherent Cells for Fluorescence Microscopy

This protocol is adapted for the visualization of lipid droplets in cultured adherent cells.

Materials:

  • This compound stock solution (1 mM in DMSO)[1]

  • Phosphate-buffered saline (PBS), pH 7.4

  • Cell culture medium

  • Coverslips

  • 96-well black wall/clear bottom plates (optional, for high-throughput imaging)

  • Formaldehyde (B43269) (4% in PBS, for fixed cell staining, optional)

  • Hoechst 33342 or DAPI (for nuclear counterstaining, optional)

Procedure:

  • Cell Seeding: Seed cells on sterile coverslips in a petri dish or in a 96-well black wall/clear bottom plate at a density that will result in 50-70% confluency at the time of staining. Culture under appropriate conditions (e.g., 37°C, 5% CO₂).

  • (Optional) Fixation: For fixed cell staining, gently wash the cells with PBS and then fix with 4% formaldehyde in PBS for 20 minutes at room temperature.[6] Wash the cells three times with PBS.

  • Preparation of Staining Solution: Prepare a working solution of this compound by diluting the 1 mM stock solution in serum-free medium or PBS to a final concentration of 200-1000 nM.[7] For a 1:2000 dilution, add 0.5 µL of stock to 1 mL of buffer.[6]

  • Staining:

    • Live Cells: Gently aspirate the culture medium and add the this compound staining solution. Incubate for 10-30 minutes at 37°C, protected from light.[8]

    • Fixed Cells: After the final PBS wash, add the this compound staining solution and incubate for 10 minutes at room temperature, protected from light.[6]

  • Washing:

    • For live-cell imaging, washing is often optional as this compound has minimal fluorescence in aqueous media. However, for clearer images, you can gently wash the cells once with PBS.

    • For fixed cells, wash twice with PBS for 5 minutes each.[7]

  • (Optional) Counterstaining: If desired, incubate with a nuclear stain like Hoechst 33342 (1 µg/mL in PBS) for 5 minutes at room temperature.[6]

  • Imaging: Mount the coverslip on a microscope slide with a drop of PBS or mounting medium. Visualize using a fluorescence microscope with appropriate filter sets for yellow-gold (for neutral lipids) or red fluorescence.

Protocol 2: Staining of Suspension Cells for Flow Cytometry

This protocol allows for the quantification of lipid content in a population of suspension cells.

Materials:

  • This compound stock solution (1 mM in DMSO)[1]

  • Hanks' Balanced Salt Solution (HBSS) or other suitable buffer[1]

  • Flow cytometry tubes

Procedure:

  • Cell Preparation: Centrifuge the cell suspension at 1000 rpm for 5 minutes to pellet the cells. Resuspend the cells in fresh buffer to a concentration of 1-5 x 10⁵ cells per tube.

  • Preparation of Staining Solution: Prepare a working solution of this compound in HBSS or your buffer of choice to a final concentration of 200-1000 nM.[1]

  • Staining: Add 500 µL of the this compound working solution to each cell suspension.[1] Incubate for 5-10 minutes at room temperature or 37°C, protected from light.[1][7]

  • Washing: Centrifuge the cells at 1000 rpm for 5 minutes and discard the supernatant. Resuspend the cell pellet in 500 µL of pre-warmed buffer or culture medium.

  • Flow Cytometry Analysis: Analyze the cells on a flow cytometer. Use the appropriate laser and filter combination to detect the yellow-gold fluorescence (e.g., excitation at 488 nm, emission collected with a >528 nm filter) to quantify neutral lipid content.

Visualizing Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the logical flow of the experimental protocols described above.

Staining_Adherent_Cells cluster_prep Cell Preparation cluster_stain Staining cluster_image Imaging seed Seed Cells on Coverslip/Plate culture Culture to 50-70% Confluency seed->culture prep_stain Prepare this compound Working Solution culture->prep_stain stain_cells Incubate Cells with This compound (10-30 min) prep_stain->stain_cells wash Wash (Optional for Live) stain_cells->wash mount Mount on Slide wash->mount image Fluorescence Microscopy mount->image

Caption: Workflow for Staining Adherent Cells with this compound.

Staining_Suspension_Cells start Start: Suspension Cell Culture pellet Pellet Cells (1000 rpm, 5 min) start->pellet resuspend Resuspend in Buffer (1-5 x 10^5 cells) pellet->resuspend prep_stain Prepare this compound Working Solution resuspend->prep_stain stain Add Staining Solution Incubate (5-10 min) prep_stain->stain wash Centrifuge and Resuspend in Fresh Buffer stain->wash analyze Analyze by Flow Cytometry wash->analyze end End: Lipid Content Data analyze->end

Caption: Workflow for Staining Suspension Cells for Flow Cytometry.

Logical Relationships in this compound Staining

The effectiveness of this compound staining is based on a clear logical relationship between its chemical properties and the biological target.

Nile_Red_Principle cluster_dye This compound Properties cluster_environment Cellular Environment cluster_fluorescence Fluorescence Outcome dye This compound Dye hydrophobic Lipophilic/ Hydrophobic dye->hydrophobic solvatochromic Solvatochromic dye->solvatochromic lipid Lipid Droplet (Nonpolar) hydrophobic->lipid Partitions into no_fluor Minimal Fluorescence solvatochromic->no_fluor strong_fluor Strong Yellow-Gold Fluorescence solvatochromic->strong_fluor aqueous Aqueous Cytosol (Polar) aqueous->no_fluor Leads to lipid->strong_fluor Leads to

Caption: Principle of this compound's Selective Fluorescence.

References

Methodological & Application

Application Notes and Protocols for Nile Red Staining in Live Cell Imaging

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing Nile Red, a selective and vital fluorescent stain, for the visualization and analysis of intracellular lipid droplets in live cells. This technique is invaluable for studying lipid metabolism, steatosis, and the cellular effects of drug candidates.

Introduction

This compound (9-diethylamino-5H-benzo[alpha]phenoxazine-5-one) is a lipophilic dye that is intensely fluorescent in hydrophobic environments but exhibits minimal fluorescence in aqueous media.[1][2] This property makes it an excellent probe for detecting and quantifying neutral lipids stored in intracellular lipid droplets.[1][3] The dye is cell-permeable and suitable for long-term monitoring of lipid dynamics in living cells.[4] Its fluorescence emission is solvatochromic, meaning its color shifts depending on the polarity of the surrounding environment.[5] In the nonpolar environment of neutral lipids (e.g., triglycerides), this compound fluoresces with a yellow-gold to deep red emission, while in the more polar environment of phospholipids (B1166683) in membranes, the emission is red-shifted.[5][6]

Key Experimental Protocols

Protocol 1: General Live Cell Staining of Adherent Cells

This protocol is suitable for most adherent cell lines cultured in microplates or on coverslips.

Materials:

  • This compound stock solution (1 mM in anhydrous DMSO)

  • Cell culture medium

  • Phosphate-Buffered Saline (PBS) or Hanks' Balanced Salt Solution (HBSS)

  • Live-cell imaging microscope with appropriate filter sets (e.g., TRITC or Cy3.5)

Procedure:

  • Cell Culture: Seed cells in a suitable imaging vessel (e.g., 96-well black wall/clear bottom plate or on coverslips) and culture until they reach 50-70% confluency.[6] For studies on lipid accumulation, consider using charcoal-stripped fetal bovine serum (FBS) to minimize baseline lipid levels.[6]

  • Preparation of Staining Solution: Prepare a fresh working solution of this compound by diluting the 1 mM stock solution in pre-warmed cell culture medium or HBSS to a final concentration of 100-1000 nM.[2][6] Vortex briefly to ensure thorough mixing.

  • Staining:

    • (Optional) Gently wash the cells once with pre-warmed PBS or HBSS.

    • Aspirate the culture medium and add the this compound staining solution to the cells.

    • Incubate the cells for 10-30 minutes at 37°C in a 5% CO2 incubator, protected from light.

  • Imaging:

    • (Optional) The staining solution can be removed and replaced with fresh, pre-warmed medium or HBSS. However, since this compound has minimal fluorescence in aqueous media, this step is often not necessary.

    • Image the cells immediately using a fluorescence microscope. For neutral lipids, use an excitation wavelength of approximately 515-560 nm and an emission wavelength of >590 nm (red fluorescence), or an excitation of 450-500 nm and emission of >528 nm for yellow-gold fluorescence, which can offer better selectivity for lipid droplets.[2][3]

Protocol 2: Live Cell Staining of Suspension Cells

This protocol is adapted for cells grown in suspension.

Materials:

  • This compound stock solution (1 mM in anhydrous DMSO)

  • Cell culture medium

  • Phosphate-Buffered Saline (PBS) or Hanks' Balanced Salt Solution (HBSS)

  • Microcentrifuge tubes

  • Centrifuge

Procedure:

  • Cell Preparation: Pellet 1-5 x 10^5 cells by centrifugation at 1000 rpm for 5 minutes.

  • Preparation of Staining Solution: Prepare a fresh working solution of this compound in pre-warmed cell culture medium or HBSS at a final concentration of 200-1000 nM.[2]

  • Staining:

    • Resuspend the cell pellet in 500 µL of the this compound staining solution.

    • Incubate for 10-30 minutes at room temperature or 37°C, protected from light.

  • Washing: Pellet the cells by centrifugation and remove the staining solution. Resuspend the cells in 500 µL of pre-warmed medium or buffer.

  • Imaging: The cells can be transferred to a suitable imaging dish or analyzed by flow cytometry.

Data Presentation

Table 1: this compound Spectral Properties in Different Environments

EnvironmentExcitation Max (nm)Emission Max (nm)Observed Fluorescence
Neutral Lipids (Triglycerides)~515~585Yellow-Gold[5]
Polar Lipids (Phospholipids)~554~638Deep Red[5]
Methanol552636Red[4]

Table 2: Recommended Staining Parameters for Live Cell Imaging

ParameterRecommended RangeNotes
Stock Solution 1 mM in anhydrous DMSOStore at -20°C, protected from light. Avoid repeated freeze-thaw cycles.[2]
Working Concentration 100 - 1000 nMOptimal concentration should be determined empirically for each cell type and experimental condition.
Incubation Time 10 - 30 minutesLonger incubation times may increase background fluorescence.
Incubation Temperature Room Temperature or 37°C37°C is generally preferred for live cells.
Live Cell Imaging Filters
Yellow-Gold FluorescenceExcitation: 450-500 nm, Emission: >528 nmMore selective for cytoplasmic lipid droplets.[2][3]
Red FluorescenceExcitation: 515-560 nm, Emission: >590 nmCommonly used and effective for lipid droplet visualization.[2][3]

Mandatory Visualizations

Nile_Red_Workflow cluster_prep Preparation cluster_staining Staining cluster_imaging Imaging cluster_analysis Analysis start Start with Live Cells prep_solution Prepare this compound Working Solution (100-1000 nM) start->prep_solution stain_cells Incubate Cells with This compound Solution (10-30 min) prep_solution->stain_cells wash_cells (Optional) Wash Cells stain_cells->wash_cells image_cells Live Cell Imaging wash_cells->image_cells quantify Image Analysis and Quantification image_cells->quantify

Caption: Experimental workflow for live cell staining with this compound.

Nile_Red_Mechanism cluster_environment Cellular Environment cluster_nile_red This compound Fluorescence aqueous Aqueous Cytosol (Polar) low_fluorescence Minimal Fluorescence aqueous->low_fluorescence This compound localization lipid_droplet Lipid Droplet (Nonpolar) high_fluorescence Intense Yellow-Gold Fluorescence lipid_droplet->high_fluorescence This compound localization

Caption: Mechanism of this compound fluorescence based on environmental polarity.

Troubleshooting

IssuePotential CauseSuggested Solution
High Background Fluorescence - Excess dye concentration- Prolonged incubation time- Autoflourescence of cells or medium- Optimize this compound concentration (start with a lower concentration).- Reduce incubation time.- Include an unstained control to assess autofluorescence.- Image cells in a phenol (B47542) red-free medium.
Weak or No Signal - Insufficient dye concentration- Low lipid droplet content in cells- Photobleaching- Increase this compound concentration or incubation time.- Use a positive control (e.g., cells treated with oleic acid to induce lipid droplet formation).- Minimize light exposure during imaging; use a neutral density filter if necessary.
Cell Toxicity - High dye concentration- Contaminants in the dye or solvent- Perform a viability assay (e.g., Trypan Blue) to assess cytotoxicity at different this compound concentrations.- Use high-purity this compound and anhydrous, high-quality DMSO for the stock solution.[2]
Green Fluorescence Observed - Formation of twisted intramolecular charge transfer (TICT) states in polar solvents.[7]- This is an intrinsic property of the dye in certain polar environments and may indicate staining of more polar cellular compartments. Use appropriate filter sets to isolate the red/yellow-gold emission from lipid droplets.[7]

Considerations for Phototoxicity and Photostability:

This compound is considered to be highly photostable. However, as with any fluorescence imaging of live cells, it is crucial to minimize light exposure to reduce phototoxicity and photobleaching.[8] Phototoxicity can arise from the generation of reactive oxygen species (ROS) upon fluorophore excitation, which can damage cellular components.[8] To mitigate these effects, use the lowest possible excitation light intensity and the shortest exposure times that provide a sufficient signal-to-noise ratio.

References

Application Notes and Protocols for Nile Red Staining in Fixed Tissues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nile Red is a lipophilic, fluorescent dye commonly utilized for the detection and quantification of intracellular lipid droplets. Its fluorescence is highly dependent on the hydrophobicity of its environment, making it intensely fluorescent in lipid-rich surroundings while exhibiting minimal fluorescence in aqueous media.[1][2][3] This property makes it an excellent tool for visualizing and analyzing lipid accumulation in fixed tissues, a critical aspect in various research fields including metabolic diseases, toxicology, and drug discovery. The fixation of tissues is a crucial step to preserve cellular morphology; however, it can present challenges for lipid staining.[4][5][6] This document provides a detailed methodology for this compound staining in fixed tissues, along with quantitative data for key experimental parameters and troubleshooting guidance.

Data Presentation: Quantitative Parameters for this compound Staining

The following table summarizes key quantitative data extracted from various protocols for this compound staining in fixed cells and tissues. This allows for easy comparison and selection of starting conditions for your specific application.

ParameterRecommended RangeSample Type(s)Source(s)
Fixative 4% Paraformaldehyde (PFA) in PBSDrosophila tissues, Cryosections, Cells[5][7]
100% Methanol (B129727) (-20°C)Cells[4][8]
Fixation Time 10 - 30 minutesCells, Cryosections, Drosophila tissues[4][5][7]
This compound Stock Solution 1 mg/mL in acetone (B3395972) or DMSOGeneral[5][9]
This compound Working Concentration 100 - 1000 nMCells[2][4][8]
0.5 - 1 µg/mLDrosophila tissues[9][7]
300 nMCryosections[5]
Incubation Time 10 - 30 minutesCells, Cryosections[4][5][8][10][11]
1 hour - overnightDrosophila tissues[9][7]
Incubation Temperature Room Temperature or 37°CGeneral[11]
Excitation Wavelength 450-500 nm (for yellow-gold fluorescence)General[1]
515-560 nm or ~550 nm (for red fluorescence)General[1][11]
Emission Wavelength >528 nm (for yellow-gold fluorescence)General[1]
>590 nm or ~640 nm (for red fluorescence)General[1][11]
Recommended Filter Sets TRITC, DsRed, EGFPGeneral[11][12]

Experimental Protocols

This section provides a detailed, step-by-step protocol for this compound staining of fixed tissues. This protocol is a synthesis of best practices from multiple sources and should be optimized for your specific tissue type and experimental setup.

Materials
  • Phosphate-Buffered Saline (PBS), pH 7.4

  • 4% Paraformaldehyde (PFA) in PBS (freshly prepared)

  • This compound stock solution (1 mg/mL in acetone or DMSO)

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS), optional

  • Mounting medium

  • Microscope slides and coverslips

  • Fluorescence microscope with appropriate filter sets

Protocol
  • Tissue Preparation and Fixation:

    • For cryosections, air-dry the sections for a maximum of 15 minutes to prevent lipid deformation.[5]

    • For dissected tissues, perform dissection in ice-cold PBS.[9]

    • Fix the tissues with 4% PFA in PBS for 10-30 minutes at room temperature.[5][9][7] Note: Avoid using alcohol-based fixatives like ethanol (B145695) or methanol as they can extract lipids.[5]

    • Wash the fixed tissues three times with PBS for 5 minutes each to remove residual fixative.[4][9][8]

  • Permeabilization (Optional):

    • For some tissues, a permeabilization step may enhance dye penetration.

    • Incubate the tissues in 0.1% Triton X-100 in PBS for 10 minutes at room temperature.

    • Wash the tissues three times with PBS for 5 minutes each.

  • This compound Staining:

    • Prepare the this compound working solution by diluting the stock solution in PBS to the desired final concentration (e.g., 0.5 - 1 µg/mL or 100-1000 nM).[4][9][7][8]

    • Incubate the tissues with the this compound working solution for 10-60 minutes at room temperature, protected from light.[4] Incubation times may need to be optimized depending on the tissue thickness and lipid content.

    • Note: The optimal concentration and incubation time should be determined empirically for each tissue type.

  • Washing:

    • Wash the stained tissues three times with PBS for 5 minutes each to remove unbound dye.[4][9][8]

  • Mounting and Imaging:

    • Mount the stained tissues on a microscope slide using an appropriate mounting medium.

    • Image the samples immediately using a fluorescence or confocal microscope equipped with suitable filter sets (e.g., TRITC or DsRed for red fluorescence, EGFP for yellow-gold fluorescence).[11][12] For visualizing lipid droplets, the yellow-gold fluorescence (excitation ~450-500 nm, emission >528 nm) can provide better selectivity than the red fluorescence (excitation ~515-560 nm, emission >590 nm).[1]

Mandatory Visualizations

Experimental Workflow for this compound Staining of Fixed Tissues

G cluster_prep Tissue Preparation cluster_stain Staining Procedure cluster_analysis Analysis Dissection Dissect Tissue in ice-cold PBS Fixation Fix with 4% PFA (10-30 min) Dissection->Fixation Cryosection Cryosection and Air-dry Cryosection->Fixation Wash1 Wash 3x with PBS Fixation->Wash1 Permeabilization Permeabilize (optional) (0.1% Triton X-100) Wash1->Permeabilization Staining Incubate with this compound (10-60 min) Wash1->Staining Skip Permeabilization Wash2 Wash 3x with PBS Permeabilization->Wash2 Wash2->Staining Wash3 Wash 3x with PBS Staining->Wash3 Mounting Mount on Slide Wash3->Mounting Imaging Fluorescence Microscopy Mounting->Imaging

Caption: Workflow for this compound staining of fixed tissues.

Troubleshooting Common Issues in this compound Staining

G cluster_problem Problem cluster_cause Potential Cause cluster_solution Solution NoSignal No or Weak Signal Cause1 Lipid Extraction NoSignal->Cause1 Cause2 Insufficient Staining NoSignal->Cause2 Cause3 Photobleaching NoSignal->Cause3 HighBg High Background Cause4 Incomplete Washing HighBg->Cause4 Cause5 Dye Precipitation HighBg->Cause5 PoorMorphology Poor Morphology Cause6 Harsh Fixation PoorMorphology->Cause6 Cause7 Over-drying PoorMorphology->Cause7 Sol1 Avoid alcohol-based fixatives Cause1->Sol1 Sol2 Increase this compound concentration or incubation time Cause2->Sol2 Sol3 Use anti-fade mounting medium Minimize light exposure Cause3->Sol3 Sol4 Increase washing steps Cause4->Sol4 Sol5 Filter staining solution Cause5->Sol5 Sol6 Optimize fixation time and fixative concentration Cause6->Sol6 Sol7 Limit air-drying time Cause7->Sol7

Caption: Troubleshooting guide for this compound staining.

References

nile red staining of lipid droplets in microalgae protocol

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols

Topic: Nile Red Staining for the Quantification of Intracellular Lipid Droplets in Microalgae

Audience: Researchers, scientists, and drug development professionals.

Introduction

Microalgae are a promising source for biofuels and other valuable bioproducts due to their ability to accumulate high levels of neutral lipids, primarily in the form of triacylglycerols (TAGs).[1] The quantification of these intracellular lipid droplets is crucial for screening lipid-rich strains and optimizing cultivation conditions for enhanced lipid production. This compound (9-diethylamino-5H-benzo[a]phenoxazine-5-one) is a lipophilic and fluorescent dye widely used for the in situ visualization and quantification of neutral lipids in various organisms, including microalgae.[2][3]

This compound exhibits environment-sensitive fluorescence, fluorescing intensely in hydrophobic environments like lipid droplets while showing minimal fluorescence in aqueous media.[4] This property makes it an excellent vital stain for detecting and quantifying intracellular lipids.[4] The fluorescence emission spectrum of this compound shifts from red in polar lipid environments to a yellow-gold in neutral lipid environments, allowing for the specific detection of neutral lipids. This application note provides a detailed protocol for the staining of lipid droplets in microalgae using this compound, followed by their quantification using fluorescence microscopy or spectrophotometry.

Principle of the Method

The protocol is based on the principle that this compound preferentially partitions into intracellular lipid droplets, where it becomes highly fluorescent. The fluorescence intensity is directly proportional to the amount of neutral lipids accumulated within the microalgal cells. To ensure accurate quantification, cell permeability must be enhanced to facilitate the diffusion of this compound across the cell wall.[5] This is often achieved by using a stain carrier like dimethyl sulfoxide (B87167) (DMSO) or by elevating the temperature during incubation.[5][6] The stained lipid droplets can then be visualized under a fluorescence microscope, and the fluorescence intensity can be quantified using a spectrofluorometer or a microplate reader to estimate the lipid content.

Materials and Reagents
  • This compound (e.g., Sigma-Aldrich, Cat. No. N3013)

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Acetone (B3395972)

  • Ethanol

  • Phosphate-buffered saline (PBS), pH 7.4

  • Microalgal cell culture

  • 96-well microplates (black, clear bottom for microscopy)

  • Microcentrifuge tubes

  • Fluorescence microscope with appropriate filter sets

  • Spectrofluorometer or microplate reader

Experimental Protocols

4.1. Preparation of this compound Stock Solution

  • Prepare a 1 mg/mL stock solution of this compound by dissolving 1 mg of this compound powder in 1 mL of acetone or DMSO.[7][8]

  • Vortex thoroughly to ensure complete dissolution.

  • Store the stock solution in small aliquots at -20°C in the dark.[4][8] The solution can be stored for up to 3 months at 4°C or longer at -20°C.[7][8] Avoid repeated freeze-thaw cycles.[4]

4.2. Preparation of this compound Working Solution

  • On the day of the experiment, prepare a working solution by diluting the stock solution. The optimal concentration of the working solution is species-dependent and should be determined empirically.[9] A common starting range for the final concentration in the staining solution is 0.25 µg/mL to 2.0 µg/mL.[5]

  • For a final concentration of 1 µg/mL, dilute 1 µL of the 1 mg/mL stock solution into 999 µL of PBS or the desired solvent.[10]

4.3. Staining of Microalgal Cells

  • Harvest microalgal cells from the culture by centrifugation (e.g., 5000 x g for 5 minutes).

  • Discard the supernatant and wash the cell pellet with PBS to remove any residual media components.

  • Resuspend the cell pellet in PBS to a desired cell density (e.g., >5x10^4 cells/mL).[5]

  • To improve dye penetration, especially for microalgae with thick cell walls, add DMSO to the cell suspension to a final concentration of 5% to 25% (v/v).[5]

  • Add the this compound working solution to the cell suspension to achieve the desired final dye concentration.

  • Incubate the mixture in the dark at a controlled temperature. Incubation times and temperatures may need optimization but typically range from 10 to 40 minutes at temperatures between 30°C and 40°C.[5]

4.4. Visualization and Quantification

4.4.1. Fluorescence Microscopy

  • After incubation, place a small aliquot of the stained cell suspension onto a microscope slide and cover with a coverslip.

  • Observe the cells under a fluorescence microscope.

  • For selective detection of neutral lipids, use an excitation wavelength in the range of 450-500 nm and an emission wavelength greater than 528 nm for yellow-gold fluorescence.[4] An alternative is an excitation of 530 nm and emission of 575 nm.[6]

  • Capture images for qualitative analysis and documentation.

4.4.2. Spectrofluorometry/Microplate Reader

  • After incubation, transfer the stained cell suspension to a 96-well black microplate.

  • Measure the fluorescence intensity using a spectrofluorometer or a microplate reader.

  • Set the excitation wavelength to 530 nm and the emission wavelength to 575-590 nm for the detection of neutral lipids.[6][11]

  • A blank control (unstained cells) should be included to subtract the background fluorescence from chlorophyll (B73375).

Data Presentation

The following table summarizes typical experimental parameters for this compound staining in microalgae. Note that these values may require optimization for specific microalgal species and experimental conditions.[9]

ParameterRecommended RangeReference
This compound Stock Solution 1 mg/mL in DMSO or Acetone[7][10]
This compound Working Concentration 0.25 - 2.0 µg/mL[5]
Cell Concentration >5x10^4 cells/mL[5]
Stain Carrier (DMSO) 5% - 25% (v/v)[5]
Incubation Temperature 30°C - 40°C[5]
Incubation Time 10 - 40 minutes[5]
Excitation Wavelength 450 - 530 nm[4][6]
Emission Wavelength 575 - 590 nm[6][11]

Experimental Workflow Diagram

NileRedStainingWorkflow cluster_prep Preparation cluster_staining Staining cluster_analysis Analysis cluster_output Output Culture Microalgae Culture Harvest Harvest Cells (Centrifugation) Culture->Harvest Wash Wash with PBS Harvest->Wash Resuspend Resuspend in PBS Wash->Resuspend AddDMSO Add DMSO (Permeabilization) Resuspend->AddDMSO AddNileRed Add this compound Working Solution AddDMSO->AddNileRed Incubate Incubate (Dark, 30-40°C) AddNileRed->Incubate Microscopy Fluorescence Microscopy Incubate->Microscopy Spectrofluorometry Spectrofluorometry (Plate Reader) Incubate->Spectrofluorometry Images Qualitative Data (Images) Microscopy->Images Fluorescence Quantitative Data (Fluorescence Intensity) Spectrofluorometry->Fluorescence

Caption: Experimental workflow for this compound staining of microalgae.

Troubleshooting
  • Low Fluorescence Signal:

    • Cause: Inefficient dye penetration.

    • Solution: Increase the concentration of the stain carrier (e.g., DMSO), increase the incubation temperature, or optimize the incubation time.[5]

    • Cause: Low lipid content in cells.

    • Solution: Ensure that microalgal cultures are harvested at the appropriate growth phase for lipid accumulation (e.g., stationary phase).

  • High Background Fluorescence:

    • Cause: Autofluorescence from chlorophyll.

    • Solution: Use appropriate filter sets to distinguish this compound fluorescence from chlorophyll autofluorescence. Include an unstained control to measure and subtract background fluorescence.

    • Cause: Excess this compound in the medium.

    • Solution: Wash the cells with PBS after staining to remove excess dye.

  • Inconsistent Results:

    • Cause: Variation in cell density.

    • Solution: Normalize fluorescence intensity to cell number or biomass.

    • Cause: Degradation of this compound stock solution.

    • Solution: Prepare fresh working solutions for each experiment and store the stock solution properly. Avoid repeated freeze-thaw cycles.[4][8]

Conclusion

The this compound staining protocol is a rapid, sensitive, and reliable method for the quantification of neutral lipids in microalgae.[2] Optimization of staining conditions for each specific microalgal species is crucial for obtaining accurate and reproducible results.[9] This method serves as a valuable high-throughput screening tool for identifying promising lipid-producing strains and for monitoring lipid accumulation during bioprocess development.

References

Application Notes and Protocols for Lipid Quantification in Yeast Using Nile Red

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quantification of intracellular lipids in yeast is crucial for various research areas, including biofuel development, metabolic engineering, and the study of lipid-related diseases. Nile Red (9-diethylamino-5H-benzo[α]phenoxazine-5-one) is a lipophilic fluorescent dye widely used for the rapid and sensitive detection of neutral lipids within cells.[1][2][3] Its fluorescence is environmentally sensitive, exhibiting strong emission in hydrophobic environments like lipid droplets while being quenched in aqueous media.[4] This property makes it an excellent tool for both qualitative visualization and quantitative measurement of intracellular lipid accumulation in yeast.[1][3]

This document provides detailed protocols for staining yeast cells with this compound and quantifying their lipid content using fluorescence microscopy and microplate-based assays.

Principle of the Method

This compound readily partitions into intracellular lipid droplets. When excited by light of a specific wavelength, it emits a fluorescent signal whose intensity is proportional to the amount of neutral lipids.[2] By measuring this fluorescence, one can estimate the relative lipid content of the yeast cell population. For neutral lipids, the excitation maximum is typically around 488-552 nm, and the emission maximum is in the range of 585-636 nm.[4][5] The use of solvents like dimethyl sulfoxide (B87167) (DMSO) can enhance the permeability of the yeast cell wall to the dye, leading to improved staining and more accurate quantification.[6]

Data Presentation

Quantitative data from this compound-based lipid quantification assays can be presented in various formats. Below are examples of how to structure data for clear comparison.

Table 1: Relative Fluorescence Units (RFU) of Different Yeast Strains

Yeast StrainConditionMean RFU (± SD)Fold Change vs. Control
Saccharomyces cerevisiae (Wild Type)Standard Medium1500 ± 1201.0
Saccharomyces cerevisiae (Wild Type)Nitrogen Limitation4500 ± 3503.0
Yarrowia lipolytica (Wild Type)Standard Medium8000 ± 6005.3
Yarrowia lipolytica (Wild Type)Nitrogen Limitation25000 ± 180016.7
Saccharomyces cerevisiae (Lipid Mutant)Standard Medium800 ± 900.5

Table 2: Effect of Different Solvents on this compound Fluorescence

Solvent SystemYeast StrainMean RFU (± SD)
1x PBSMeyerozyma guilliermondii BI281A1200 ± 150
1x PBS + 5% v/v Isopropyl AlcoholMeyerozyma guilliermondii BI281A1800 ± 200
50% v/v GlycerolMeyerozyma guilliermondii BI281A2500 ± 280
Culture Medium + 5% v/v DMSOMeyerozyma guilliermondii BI281A4200 ± 410

Experimental Protocols

Protocol 1: Qualitative Analysis of Lipid Droplets by Fluorescence Microscopy

This protocol is suitable for visualizing lipid droplets in yeast cells.

Materials:

  • Yeast culture

  • Phosphate-Buffered Saline (PBS)

  • This compound stock solution (1 mg/mL in acetone (B3395972) or DMSO)

  • Glass slides and coverslips

  • Fluorescence microscope with appropriate filter sets (e.g., TRITC or a custom set for this compound)

Procedure:

  • Harvest yeast cells from the culture by centrifugation (e.g., 3000 x g for 5 minutes).

  • Wash the cells once with PBS to remove residual medium.

  • Resuspend the cell pellet in PBS to a desired optical density (e.g., OD₆₀₀ of 1.0).

  • Add this compound stock solution to the cell suspension to a final concentration of 1-5 µg/mL.

  • Incubate the cell suspension in the dark at room temperature for 5-15 minutes.

  • Place a small volume (e.g., 5-10 µL) of the stained cell suspension onto a glass slide and cover with a coverslip.

  • Observe the cells under a fluorescence microscope. Lipid droplets will appear as bright yellow-gold or red fluorescent structures within the cells.[7]

Protocol 2: High-Throughput Quantitative Analysis of Lipids Using a Microplate Reader

This protocol is designed for the rapid quantification of lipid content in multiple samples.[6]

Materials:

  • Yeast cultures grown under different conditions

  • PBS

  • This compound stock solution (1 mg/mL in acetone or DMSO)

  • Dimethyl sulfoxide (DMSO)

  • Black, clear-bottom 96-well microplate

  • Microplate reader with fluorescence detection capabilities

Procedure:

  • Grow yeast cultures in the 96-well microplate or in separate tubes/flasks.

  • Measure the optical density (OD₆₀₀) of the cultures to normalize for cell number.

  • Cell Permeabilization (Optional but Recommended): Add DMSO to each well to a final concentration of 5% (v/v) to improve dye uptake.[5][6] Mix gently.

  • Staining: Prepare a working solution of this compound in PBS or your culture medium. Add the this compound working solution to each well to a final concentration of 0.25-1 µg/mL.

  • Incubation: Incubate the microplate in the dark at room temperature. It is recommended to take kinetic readings every 1-2 minutes for 20-30 minutes to determine the time of maximal fluorescence, as this can vary between strains and conditions.[7][8] Alternatively, a fixed incubation time of 10-20 minutes can be used.[9]

  • Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader with an excitation wavelength of approximately 488-550 nm and an emission wavelength of 585-640 nm.[5][9]

  • Data Analysis: Subtract the fluorescence of a blank control (medium with this compound but no cells) from all readings. Normalize the fluorescence intensity to the cell density (OD₆₀₀) to obtain the relative fluorescence per cell.

Mandatory Visualizations

Triacylglycerol (TAG) Biosynthesis Pathway in Yeast

The following diagram illustrates the main pathways for the synthesis of triacylglycerols (TAGs), the primary storage lipids in yeast lipid droplets.[1][7]

TAG_Biosynthesis_Pathway G3P Glycerol-3-Phosphate LPA Lysophosphatidic Acid G3P->LPA Gpt2p, Sct1p PA Phosphatidic Acid LPA->PA Ale1p DAG Diacylglycerol PA->DAG Pah1p TAG Triacylglycerol (Storage Lipid) DAG->TAG Dga1p DAG->TAG Lro1p AcylCoA Acyl-CoA acyl_in1 AcylCoA->acyl_in1 acyl_in2 AcylCoA->acyl_in2 acyl_in3 AcylCoA->acyl_in3 PC Phosphatidylcholine pc_in PC->pc_in acyl_in1->G3P acyl_in2->LPA acyl_in3->DAG pc_in->TAG

Caption: Triacylglycerol biosynthesis pathway in Saccharomyces cerevisiae.

Experimental Workflow for Lipid Quantification

The diagram below outlines the key steps in the quantitative analysis of yeast lipids using a microplate reader.

Experimental_Workflow start Yeast Culture Growth od_measurement Measure OD₆₀₀ start->od_measurement permeabilization Cell Permeabilization (e.g., 5% DMSO) od_measurement->permeabilization staining Add this compound Staining Solution permeabilization->staining incubation Incubate in Dark (Kinetic or Fixed Time) staining->incubation read_fluorescence Measure Fluorescence (Ex: 488-550nm, Em: 585-640nm) incubation->read_fluorescence analysis Data Analysis (Blank Subtraction, Normalization) read_fluorescence->analysis end Relative Lipid Quantification analysis->end

Caption: Workflow for microplate-based lipid quantification in yeast.

References

Application Notes and Protocols for Nile Red Staining in Caenorhabditis elegans

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Caenorhabditis elegans is a powerful model organism for studying lipid metabolism and its regulation due to its genetic tractability, optical transparency, and the conservation of many metabolic pathways with humans.[1][2] Nile Red is a lipophilic fluorescent dye that strongly fluoresces in hydrophobic environments, making it an excellent tool for staining and quantifying neutral lipid stores within the intracellular lipid droplets of C. elegans.[3][4] This method is widely employed to assess the effects of genetic mutations, drug candidates, and environmental factors on fat storage. This compound staining offers a quantitative approach to measuring lipid abundance, complementing other methods like Oil Red O staining, which is more qualitative for observing lipid distribution.[2][4]

Principle of the Assay

This compound (9-diethylamino-5H-benzo[α]phenoxazine-5-one) is a vital stain that is relatively non-fluorescent in aqueous solutions but becomes intensely fluorescent in lipid-rich environments, with its emission spectrum shifting based on the hydrophobicity of the lipids. When it binds to neutral lipids within lipid droplets, it fluoresces intensely in the yellow-gold to red range (approximately 550-650 nm). This fluorescence intensity can be quantified using fluorescence microscopy and image analysis software, providing a proxy for the total neutral lipid content of the worm. Fixation of the worms with reagents like isopropanol (B130326) is a common step to permeabilize the cuticle and allow for uniform dye penetration.[5][6]

Applications

  • Metabolic Studies: Quantifying changes in fat storage in response to genetic manipulations of metabolic pathways, such as the insulin/IGF-1 signaling pathway.[1][7]

  • Drug Discovery: Screening for compounds that alter lipid metabolism, including potential therapeutics for obesity, diabetes, and other metabolic disorders.

  • Aging Research: Investigating the role of lipid metabolism in longevity and age-related diseases.

  • Toxicology: Assessing the metabolic toxicity of various compounds and environmental stressors.

Data Presentation

The quantitative data obtained from this compound staining experiments can be effectively summarized in tables for clear comparison between different experimental groups.

Genotype/TreatmentMean Fluorescence Intensity (Arbitrary Units)Standard DeviationN (worms)p-value (vs. Control)
Wild-Type (Control)1500250100-
daf-2(e1370)2800400100<0.001
Drug X (10 µM)1100200100<0.05
Drug Y (10 µM)1550260100>0.05 (ns)

This table represents example data and should be adapted to the specific experimental design.

Experimental Protocols

Protocol 1: this compound Staining of Adult C. elegans

This protocol is adapted from established methods for fixing and staining adult worms.[8][9]

Materials:

  • Synchronized population of C. elegans (e.g., L4 stage)

  • Nematode Growth Medium (NGM) plates with OP50 E. coli

  • M9 Buffer

  • Phosphate-Buffered Saline with 0.01% Triton X-100 (PBST)

  • 40% Isopropanol

  • This compound stock solution (0.5 mg/mL in acetone (B3395972) or DMSO, store in the dark at -20°C)

  • 1.5 mL microcentrifuge tubes

  • Microscope slides and coverslips

  • Fluorescence microscope with appropriate filter sets (e.g., for GFP or TRITC/Rhodamine)

Procedure:

  • Worm Collection and Washing:

    • Wash worms from NGM plates using M9 buffer into a 1.5 mL microcentrifuge tube.

    • Pellet the worms by centrifugation at a low speed (e.g., 500-800 x g) for 1 minute.[8]

    • Remove the supernatant and wash the worm pellet twice with PBST to remove bacteria.

  • Fixation:

    • After the final wash, remove the supernatant and add 1 mL of 40% isopropanol to the worm pellet.

    • Incubate for 3-5 minutes at room temperature with gentle rocking to fix the worms.[8]

  • Staining:

    • Prepare the this compound staining solution by diluting the stock solution in 40% isopropanol. A common final concentration is 1-3 µg/mL. For example, add 6 µL of a 0.5 mg/mL stock to 1 mL of 40% isopropanol.[9]

    • Pellet the fixed worms by centrifugation (500-800 x g for 1 minute) and remove the isopropanol.

    • Add 500 µL of the this compound staining solution to the worm pellet.

    • Incubate for 30 minutes to 2 hours at room temperature in the dark, with occasional gentle mixing.[8][9]

  • Washing:

    • Pellet the stained worms and remove the staining solution.

    • Wash the worms once with PBST to remove excess stain.

  • Mounting and Imaging:

    • Resuspend the final worm pellet in a small volume of M9 buffer (e.g., 20-50 µL).

    • Pipette a small drop (e.g., 5-10 µL) of the worm suspension onto a microscope slide.

    • Cover with a coverslip. An optional step is to add an anesthetic like sodium azide (B81097) to immobilize the worms.

    • Image immediately using a fluorescence microscope.

Protocol 2: this compound Staining of C. elegans Embryos

This protocol is for staining embryos, which requires a longer fixation step to permeabilize the eggshell.[9][10]

Materials:

  • Same as Protocol 1, with the addition of bleach solution (sodium hypochlorite) for isolating embryos.

Procedure:

  • Embryo Isolation:

    • Collect gravid adult worms and isolate embryos using a standard bleaching protocol.

    • Wash the isolated embryos several times with M9 buffer.

  • Fixation:

    • Resuspend the embryo pellet in 1 mL of 40% isopropanol.

    • Incubate overnight at room temperature with gentle rotation to ensure permeabilization of the eggshell.[9][10]

  • Staining:

    • The following day, prepare the this compound staining solution as described in Protocol 1.

    • Pellet the fixed embryos by centrifugation (e.g., 2,500 x g for 1 minute) and remove the isopropanol.[10]

    • Add 500 µL of the this compound staining solution.

    • Incubate for 2 hours at room temperature in the dark.[9][10]

  • Washing and Mounting:

    • Wash the stained embryos once with PBST.

    • Mount on a microscope slide in M9 buffer for imaging.

Image Acquisition and Quantification

  • Microscopy: Use a fluorescence microscope with a filter set appropriate for this compound (e.g., excitation ~488-550 nm, emission ~550-650 nm). A standard GFP or TRITC filter cube can often be used.

  • Image Acquisition: Capture images using a consistent exposure time and gain setting across all samples to allow for accurate comparison.

  • Quantification: Use image analysis software (e.g., ImageJ/Fiji) to measure the mean fluorescence intensity of individual worms.

    • Outline each worm to define the region of interest (ROI).

    • Measure the integrated density or mean gray value within the ROI.

    • Subtract the background fluorescence measured from an area of the slide with no worms.

    • Normalize the fluorescence intensity to the area of the worm if there are significant size differences between experimental groups.

Mandatory Visualizations

G cluster_prep Worm Preparation cluster_stain Staining cluster_analysis Analysis cluster_output Output start Synchronized C. elegans Population wash Wash with M9/PBST start->wash fix Fix with 40% Isopropanol wash->fix stain Incubate with this compound Solution fix->stain wash2 Wash with PBST stain->wash2 mount Mount on Microscope Slide wash2->mount image Fluorescence Microscopy mount->image quantify Image Quantification (e.g., ImageJ) image->quantify data Lipid Content Data quantify->data

Caption: Experimental workflow for this compound staining in C. elegans.

G cluster_pathway Insulin/IGF-1 Signaling Pathway cluster_output Cellular Response cluster_visualization Visualization insulin Insulin-like Ligand daf2 DAF-2 (Receptor) insulin->daf2 age1 AGE-1 (PI3K) daf2->age1 akt AKT-1/2, SGK-1 age1->akt daf16 DAF-16 (FOXO) akt->daf16 Inhibition lipid Lipid Synthesis/Storage daf16->lipid Repression nile_red This compound Staining lipid->nile_red Measures

Caption: Insulin signaling pathway and its effect on lipid storage in C. elegans.

References

Application Notes and Protocols for Lipid Analysis using Nile Red and Flow Cytometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nile Red is a lipophilic and solvatochromic fluorescent dye widely used for the detection and quantification of intracellular lipids.[1][2] Its fluorescence is highly dependent on the hydrophobicity of its environment, making it an excellent probe for visualizing and measuring neutral lipids within lipid droplets and distinguishing them from more polar lipids in cellular membranes.[3][4] This characteristic allows for the rapid and sensitive analysis of cellular lipid content using flow cytometry, a powerful technique for high-throughput single-cell analysis.[5][6] These application notes provide a detailed protocol for staining cells with this compound and analyzing lipid content by flow cytometry.

Principle of the Assay

This compound is intensely fluorescent in hydrophobic environments, such as the core of lipid droplets, but exhibits minimal fluorescence in aqueous media.[2] This property allows for the specific detection of intracellular lipid accumulation. The dye's emission spectrum shifts depending on the polarity of the lipid environment. In the presence of neutral lipids like triglycerides and cholesteryl esters, this compound fluoresces in the yellow-gold to red range.[5][7] In more polar environments, such as phospholipids (B1166683) in membranes, its emission is red-shifted.[3][8] This spectral shift can be exploited in flow cytometry to differentiate between different lipid classes. By exciting the stained cells with a laser and detecting the emitted fluorescence in specific channels, the relative lipid content of individual cells can be quantified.

Data Presentation

Quantitative data from flow cytometric analysis of this compound-stained cells should be summarized for clear comparison. Key parameters to include are the mean fluorescence intensity (MFI) and the percentage of positive cells.

Treatment GroupMean Fluorescence Intensity (MFI)Standard Deviation (MFI)Percentage of Lipid-Positive Cells (%)
Control150± 255
Oleic Acid (100 µM)850± 7560
Drug Candidate X (10 µM)450± 5035
Drug Candidate Y (10 µM)200± 3010

Table 1: Example of Quantitative Data Summary. This table illustrates how to present data from a typical experiment investigating the effect of different compounds on cellular lipid accumulation.

Experimental Protocols

Materials
  • This compound (9-diethylamino-5H-benzo[alpha]phenoxazine-5-one)[5]

  • Dimethyl sulfoxide (B87167) (DMSO), high-quality, anhydrous[2]

  • Phosphate-buffered saline (PBS), pH 7.4

  • Cell culture medium (e.g., DMEM, RPMI-1640)

  • Fetal bovine serum (FBS)

  • Trypsin-EDTA (for adherent cells)

  • Flow cytometer tubes

  • Micropipettes and tips

  • Centrifuge

  • Flow cytometer with appropriate laser and filter sets (e.g., 488 nm or 561 nm laser)[1][9]

Reagent Preparation

This compound Stock Solution (1 mM):

  • Dissolve 3.18 mg of this compound (MW: 318.37 g/mol ) in 10 mL of DMSO.

  • Mix thoroughly by vortexing.

  • Aliquot into smaller volumes to avoid repeated freeze-thaw cycles.

  • Store at -20°C, protected from light.[2]

This compound Working Solution (200-1000 nM):

  • Immediately before use, dilute the 1 mM this compound stock solution in pre-warmed serum-free cell culture medium or PBS to the desired final concentration.[10] A typical starting concentration is 500 nM.

  • The optimal concentration may vary depending on the cell type and experimental conditions and should be determined empirically.[11]

Cell Preparation

For Adherent Cells:

  • Seed cells in appropriate culture vessels and grow to the desired confluency.

  • Treat cells with experimental compounds as required.

  • Aspirate the culture medium and wash the cells once with PBS.

  • Harvest the cells by trypsinization.

  • Neutralize the trypsin with medium containing FBS and transfer the cell suspension to a centrifuge tube.

  • Centrifuge at 300-400 x g for 5 minutes.

  • Discard the supernatant and resuspend the cell pellet in PBS.

  • Count the cells and adjust the concentration to 1-5 x 10^5 cells/mL.[2][12]

For Suspension Cells:

  • Culture cells to the desired density.

  • Treat cells with experimental compounds as required.

  • Transfer the cell suspension to a centrifuge tube.

  • Centrifuge at 300-400 x g for 5 minutes.

  • Discard the supernatant and resuspend the cell pellet in PBS.

  • Count the cells and adjust the concentration to 1-5 x 10^5 cells/mL.[12]

Staining Protocol
  • To 500 µL of the cell suspension, add 500 µL of the this compound working solution to achieve the final desired concentration.

  • Incubate the cells for 10-30 minutes at room temperature or 37°C, protected from light.[12] The optimal incubation time may need to be determined for each cell type.[11]

  • (Optional) After incubation, centrifuge the cells at 300-400 x g for 5 minutes and resuspend in fresh PBS or serum-free medium. Since this compound has minimal fluorescence in aqueous media, this wash step is often not necessary.[12][13]

  • Transfer the stained cell suspension to flow cytometer tubes.

  • Keep the samples on ice and protected from light until analysis.

Flow Cytometry Analysis
  • Instrument Setup:

    • Use a flow cytometer equipped with a blue (488 nm) or yellow-green (561 nm) laser for excitation.[1][14]

    • For detecting neutral lipids (lipid droplets), collect the emission in the yellow-gold to orange-red range (e.g., 575/25 nm or PE channel).[5][15]

    • For detecting phospholipids, a red-shifted emission filter can be used (e.g., >590 nm).[5]

  • Controls:

    • Unstained Cells: To set the baseline fluorescence and gate for the negative population.

    • Positive Control: Cells treated with an inducer of lipid accumulation, such as oleic acid, to confirm staining efficacy.

  • Data Acquisition:

    • Acquire data for a sufficient number of events (e.g., 10,000-20,000 cells) per sample.

    • Record forward scatter (FSC) and side scatter (SSC) to gate on the cell population of interest and exclude debris.

    • Record the fluorescence intensity from the appropriate channel(s).

  • Data Analysis:

    • Gate on the single-cell population using FSC-A vs FSC-H.

    • Gate on the live cell population based on FSC and SSC characteristics.

    • Analyze the fluorescence intensity of the stained cells. Data can be presented as histograms or dot plots.

    • Quantify the mean fluorescence intensity (MFI) and the percentage of cells with fluorescence above the unstained control.

Mandatory Visualization

Lipid_Analysis_Workflow cluster_prep Sample Preparation cluster_stain Staining cluster_analysis Analysis CellCulture Cell Culture & Treatment Harvest Harvest & Wash Cells CellCulture->Harvest Count Count & Adjust Cell Density Harvest->Count AddNileRed Add this compound Working Solution Count->AddNileRed Incubate Incubate (10-30 min) AddNileRed->Incubate FlowCytometry Flow Cytometry Acquisition Incubate->FlowCytometry DataAnalysis Data Analysis (MFI, % Positive) FlowCytometry->DataAnalysis

Figure 1: Experimental workflow for lipid analysis using this compound and flow cytometry.

Signaling Pathway and Logical Relationships

The accumulation of intracellular lipids, primarily in the form of neutral lipids within lipid droplets, is a dynamic process regulated by various signaling pathways. These pathways control fatty acid uptake, de novo lipogenesis, and lipid droplet biogenesis. This compound staining allows for the quantification of the end-point of these processes.

Lipid_Staining_Mechanism cluster_cell Cellular Environment cluster_fluorescence Fluorescence Emission NileRed This compound Dye (Low Fluorescence) CellMembrane Cell Membrane (Phospholipids) NileRed->CellMembrane Enters Cell Cytoplasm Cytoplasm (Aqueous) CellMembrane->Cytoplasm RedFluorescence Red Fluorescence (>590 nm) CellMembrane->RedFluorescence Stains LipidDroplet Lipid Droplet (Neutral Lipids) Cytoplasm->LipidDroplet Accumulates in Hydrophobic Core YellowGoldFluorescence Yellow-Gold Fluorescence (>528 nm) LipidDroplet->YellowGoldFluorescence Stains

Figure 2: Logical relationship of this compound staining and fluorescence in different cellular compartments.

References

Preparing Nile Red Stock and Working Solutions: An Application Note and Protocol Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Nile Red (9-diethylamino-5H-benzo[a]phenoxazin-5-one) is a versatile and widely used lipophilic fluorescent dye. Its pronounced solvatochromism—the shifting of its fluorescence emission spectrum depending on the polarity of the surrounding environment—makes it an invaluable tool for researchers, scientists, and drug development professionals. In non-polar environments, such as intracellular lipid droplets, this compound fluoresces intensely in the yellow-gold spectrum, while in more polar environments like aqueous media, its fluorescence is minimal.[1][2] This property allows for the specific detection and quantification of lipids in a variety of applications, including cellular imaging, lipid droplet analysis, and characterization of drug delivery systems.

This document provides detailed application notes and protocols for the preparation of this compound stock and working solutions, along with guidelines for its use in common laboratory applications.

Data Presentation

This compound Stock Solution Preparation

The preparation of a stable and concentrated stock solution is the first critical step in any this compound-based assay. The choice of solvent and storage conditions significantly impacts the dye's stability and performance.

Solvent Concentration Storage Temperature Storage Duration Notes
DMSO 1 mg/mLRoom TemperatureIndefinitely (in the dark)[3]Commonly used for cell-based assays.[3]
1 mM (~0.318 mg/mL)-20°CPrompt use recommended; can be aliquoted and frozen. Avoid repeated freeze-thaw cycles.[1]Aliquoting is crucial to maintain stability.[4]
30 mM-20°CNot specifiedUsed for specific organ-on-a-chip protocols.[5]
Acetone 1 mg/mL (1000 µg/mL)4°CUp to 3 months (in the dark)[6]Often used for staining tissues and fixed samples.[2]
Methanol 1 mg/mLNot specifiedNot specifiedUsed for general staining purposes.[7]
This compound Working Solution Preparation

The working solution is prepared by diluting the stock solution to a final concentration suitable for the specific application. The diluent and final concentration are critical for achieving optimal staining and minimizing background fluorescence.

Application Stock Solution Diluent Final Concentration Incubation Time
Live Cell Imaging 1 mM in DMSOHHBS or buffer of choice (pH 7)200 - 1000 nM[1]5 - 10 minutes[8]
Lipid Droplet Staining in Embryos 1 mg/mL in DMSOPBS-PVP1 µg/mL[3]30 minutes[3]
Staining of Adherent Cells Not specifiedStaining Buffer1:500 dilution of stock10 - 30 minutes[9]
Tissue Staining (Drosophila) 1 mg/mL in AcetonePBS0.5 µg/mL[6]1 hour[6]
Organ-on-a-Chip 30 mM in DMSOCell Culture Medium1:3000 dilution30 minutes[5]
Spectral Properties of this compound

This compound's excitation and emission maxima are highly dependent on the solvent's polarity. This solvatochromic behavior is key to its application in lipid detection.

Solvent/Environment Excitation Max (nm) Emission Max (nm) Observed Fluorescence
n-Hexane (non-polar) ~490526[10]Yellow-Gold
Heptane (non-polar) 485525Yellow-Gold
Triglycerides (neutral lipids) 515585Yellow-Orange
Xylene Not specifiedNot specifiedYellow-Gold[2]
Ethyl Acetate Not specified602[10]Orange
Methanol 552[1]636[1]Red
Phospholipids (polar lipids) 554638Deep Red
Water (polar) Not specified663[10]Minimal/No Fluorescence

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution in DMSO

This protocol describes the preparation of a 1 mg/mL stock solution in DMSO, a common solvent for preparing this compound for live-cell imaging.

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Microcentrifuge tubes or amber glass vials

  • Vortex mixer

  • Analytical balance

Procedure:

  • Weigh out the desired amount of this compound powder using an analytical balance. For a 1 mg/mL solution, weigh 1 mg of this compound.

  • Transfer the powder to a suitable container, such as a 1.5 mL microcentrifuge tube or an amber glass vial.

  • Add the corresponding volume of DMSO to achieve the final concentration. For a 1 mg/mL solution, add 1 mL of DMSO.

  • Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming may aid in dissolution.

  • Store the stock solution at room temperature in the dark. For long-term storage, aliquoting and freezing at -20°C is recommended to avoid repeated freeze-thaw cycles.[1][4]

Protocol 2: Staining of Intracellular Lipid Droplets in Adherent Cells

This protocol provides a step-by-step guide for staining lipid droplets in adherent cells grown in a 96-well plate.

Materials:

  • Adherent cells cultured in a 96-well black wall/clear bottom plate

  • This compound stock solution (e.g., 1 mM in DMSO)

  • Phosphate-Buffered Saline (PBS) or Hank's Balanced Salt Solution with Hepes (HHBS)

  • Cell culture medium

  • Fluorescence microscope

Procedure:

  • Prepare Working Solution: Immediately before use, prepare the this compound working solution by diluting the stock solution in pre-warmed cell culture medium or a suitable buffer (e.g., PBS or HHBS) to the desired final concentration (e.g., 200-1000 nM).[1] Mix well by vortexing.

  • Cell Preparation: Gently aspirate the culture medium from the wells containing the adherent cells.

  • Staining: Add the this compound working solution to each well, ensuring the cells are completely covered.

  • Incubation: Incubate the plate at 37°C for 5 to 10 minutes, protected from light.[8]

  • Washing (Optional): Gently aspirate the staining solution and wash the cells once or twice with warm PBS or cell culture medium to reduce background fluorescence.[8]

  • Imaging: Add fresh, pre-warmed medium or PBS to the wells. Visualize the stained lipid droplets using a fluorescence microscope with appropriate filter sets for yellow-gold (excitation ~450-500 nm, emission >528 nm) or red fluorescence (excitation ~515-560 nm, emission >590 nm).[1]

Mandatory Visualization

G Workflow for Preparing this compound Solutions cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation cluster_application Application weigh Weigh this compound Powder dissolve Dissolve in Solvent (e.g., DMSO, Acetone) weigh->dissolve vortex Vortex to Mix dissolve->vortex store_stock Store Stock Solution (e.g., -20°C, protected from light) vortex->store_stock dilute Dilute Stock Solution in appropriate buffer/medium store_stock->dilute Aliquot mix Mix Thoroughly dilute->mix use Use Immediately for Staining mix->use stain Stain Cells/Tissues use->stain image Image with Fluorescence Microscope stain->image

Caption: Workflow for Preparing this compound Stock and Working Solutions.

G Principle of this compound Fluorescence cluster_polar Polar Environment (e.g., Cytosol, Water) cluster_nonpolar Non-Polar Environment (e.g., Lipid Droplet) NileRed_polar This compound Fluorescence_polar Weak Red Fluorescence (High Emission Wavelength) NileRed_polar->Fluorescence_polar Excitation NileRed_nonpolar This compound Fluorescence_nonpolar Strong Yellow-Gold Fluorescence (Low Emission Wavelength) NileRed_nonpolar->Fluorescence_nonpolar Excitation

Caption: Principle of this compound's Environment-Sensitive Fluorescence.

Troubleshooting

Problem Possible Cause Solution
High Background Fluorescence - Excess dye in the medium. - Working solution concentration is too high.- Wash cells with PBS or fresh medium after staining. - Optimize the working solution concentration by performing a titration.
Weak or No Signal - Stock solution has degraded. - Incorrect filter sets used for imaging. - Insufficient lipid content in cells.- Prepare fresh stock solution. Store aliquots at -20°C and avoid repeated freeze-thaw cycles.[4] - Ensure the microscope's filter sets match the excitation and emission spectra of this compound in the specific environment. - Use positive controls (e.g., cells treated with oleic acid to induce lipid droplet formation).
Precipitation of Dye in Working Solution - Stock solution was not fully dissolved. - Low solubility in the aqueous diluent.- Ensure the stock solution is completely dissolved before dilution. - Vortex the working solution thoroughly. Prepare it fresh immediately before use.
Photobleaching - Excessive exposure to excitation light.- Minimize the exposure time and intensity of the excitation light. - Use an anti-fade mounting medium for fixed samples.
Green Fluorescence Observed - In some polar solvents, the emission spectrum can shift to the green range.[11]- Ensure imaging is performed in a non-polar environment or use appropriate filters to isolate the desired red/yellow fluorescence.

References

Application Notes and Protocols for Detecting Microplastics in Water Samples using Nile Red Staining

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The increasing concern over microplastic pollution in aquatic environments necessitates reliable and efficient detection methods. Nile Red (NR) staining, a fluorescent dye-based technique, has emerged as a cost-effective and high-throughput approach for the identification and quantification of microplastics (MPs) in water samples.[1][2] This method leverages the solvatochromic properties of this compound, a hydrophobic dye that exhibits enhanced fluorescence when it partitions into the lipid-rich or hydrophobic surfaces of plastic polymers.[1][3] This document provides detailed application notes and standardized protocols for the use of this compound staining in the detection of microplastics in water samples, intended for researchers, scientists, and professionals in related fields.

Principle of the Method

This compound is a solvatochromic fluorescent dye, meaning its fluorescence emission spectrum is dependent on the polarity of its environment.[3] In aqueous solutions, its fluorescence is minimal. However, when it comes into contact with hydrophobic materials like plastics, the dye molecules are adsorbed onto the surface, leading to a significant increase in fluorescence intensity.[1] The emission wavelength can also shift depending on the polymer type, which can aid in a preliminary classification of the detected microplastics.[3][4] The stained microplastics can then be visualized and quantified using fluorescence microscopy.

Data Presentation

The performance of the this compound staining method for microplastic analysis has been evaluated in several studies. The following tables summarize key quantitative data for easy comparison.

Table 1: Method Performance Characteristics for Microplastic Quantification using this compound Staining

ParameterValueReference Polymer(s)Notes
Limit of Detection (LOD) 1.1 ppbNot SpecifiedSizing down to 10 µm
Limit of Quantification (LOQ) 3.4 ppbNot SpecifiedSizing down to 10 µm
**Linearity (R²) **0.99Not SpecifiedRange: 10 ppb - 1.5 ppm
Repeatability (RSD) 11% - 12%Not Specifiedn=7
Within-Laboratory Reproducibility (RSD) 16% - 29%Not Specifiedn=21
Accuracy (Recovery) 92.6% ± 23.3% - 97.3% ± 14.5%Not Specified

Table 2: Polymer Identification Accuracy using Machine Learning Models with this compound Staining

ModelAccuracyNotes
Plastic Detection Model (PDM) 95.8%Distinguishes plastic from non-plastic particles.[3][5]
Polymer Identification Model (PIM) 88.1%Identifies the polymer type of the microplastics.[3][5]
PDM in Spiked Environmental Samples 92.7%
PIM in Spiked Environmental Samples 80%

Experimental Protocols

The following are detailed protocols for the detection of microplastics in water samples using this compound staining.

Protocol 1: General Staining Procedure for Water Samples

This protocol is a generalized procedure adapted from multiple sources.

Materials:

  • Water sample

  • This compound (NR) stock solution (e.g., 0.5 mg/mL in acetone)[6]

  • Working NR staining solution (e.g., 20 µg/mL in ethanol)[6]

  • Filtration apparatus (e.g., vacuum filtration unit)

  • Black polycarbonate membrane filters (e.g., 0.8 µm pore size)[7]

  • Glass microscopy slides and coverslips[6]

  • Fluorescence microscope with appropriate filter sets (e.g., blue or green light excitation)[2]

  • Ethanol

  • n-Hexane (for washing)[8]

  • 20% Isopropanol (for rinsing)[8]

Procedure:

  • Sample Collection and Pre-treatment: Collect the water sample. If necessary, perform a digestion step to remove organic matter. A common method involves adding 30 mL of 15% hydrogen peroxide to the sample in the filtration unit and incubating for 16 hours at 50°C.[8]

  • Filtration: Vacuum filter the water sample through a black polycarbonate membrane filter.[6]

  • Staining:

    • Place the filter back onto the filtration unit and plug the bottom with a rubber stopper.[8]

    • Add a sufficient volume of the NR staining solution to cover the filter (e.g., 5 mL of 10 µg/mL NR solution).[8] The final concentration in the sample can be around 0.4 µg/mL.[6]

    • Incubate in the dark for a specified period (e.g., 15-30 minutes).[6][8]

  • Washing:

    • Vacuum filter to remove the NR solution.[8]

    • Wash the filter with 5 mL of n-hexane to reduce background fluorescence.[8]

    • Rinse the sides of the filtration unit with 20% isopropanol.[8]

  • Microscope Slide Preparation: Carefully remove the filter from the filtration unit and place it on a glass microscope slide. Place a coverslip over the filter.[6]

  • Microscopic Analysis:

    • Observe the filter under a fluorescence microscope using an appropriate excitation and emission filter set (e.g., excitation at 450–490 nm and emission at 515–565 nm).[9]

    • Capture images of the fluorescent particles.

  • Quantification and Characterization: Use image analysis software to count the number of fluorescent particles and measure their size. The color of the fluorescence can provide a preliminary indication of the polymer type.[4]

Protocol 2: Optimized Staining for Polymer Differentiation

This protocol is adapted from a study focused on differentiating polymer types based on fluorescence characteristics.[4]

Materials:

  • Same as Protocol 1, with the addition of:

  • Acetone/water mixture [25% (v/v)] as the solvent for the NR staining solution.[4]

Procedure:

  • Sample Preparation: Follow steps 1 and 2 from Protocol 1.

  • Staining:

    • Prepare a 10 µg/mL this compound staining solution in an acetone/water mixture [25% (v/v)].[4]

    • Add the staining solution to the filtered sample on the membrane.

    • Incubate at 70°C for 30 minutes.[4]

  • Washing and Mounting: Follow steps 4 and 5 from Protocol 1.

  • Microscopic Analysis and Polymer Differentiation:

    • Observe the stained microplastics under a fluorescence microscope.

    • The fluorescence color can help in differentiating polymer types. For example, a red shift in fluorescence may be observed in the order of polypropylene (B1209903) (greenish) to polyamide (reddish).[4]

    • Utilizing different optical filters (e.g., green, yellow, orange, red) can further aid in distinguishing between polymers based on their fluorescence intensity profiles under each filter condition.[4]

Visualizations

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_staining Staining Procedure cluster_analysis Analysis A Water Sample Collection B Optional: Organic Matter Digestion (e.g., H2O2 treatment) A->B C Vacuum Filtration (Black Polycarbonate Filter) B->C D Addition of this compound Staining Solution C->D E Incubation (Dark, specified time/temp) D->E F Washing (e.g., n-Hexane) E->F G Microscope Slide Preparation F->G H Fluorescence Microscopy (Image Acquisition) G->H I Image Analysis (Quantification & Sizing) H->I J Data Reporting I->J

Caption: Workflow for this compound staining of microplastics in water samples.

Logical Relationship of Key Steps

logical_relationship Sample Water Sample Filtration Filtration Sample->Filtration Isolates Particles Staining This compound Staining Filtration->Staining Prepares for Staining Microscopy Fluorescence Microscopy Staining->Microscopy Enables Visualization Analysis Data Analysis Microscopy->Analysis Provides Images for

Caption: Key stages in the analysis of microplastics using this compound staining.

Limitations and Troubleshooting

  • False Positives: Natural organic materials such as chitin (B13524) and cellulose (B213188) can also fluoresce with this compound, potentially leading to an overestimation of microplastics.[10] Pre-treatment steps like hydrogen peroxide digestion are crucial to minimize this interference.[8] Co-staining with a biological stain like DAPI can also help differentiate between plastics and biological materials.[11]

  • Variable Staining Efficiency: The effectiveness of this compound staining can vary between different polymer types.[10] More hydrophobic polymers like polyethylene (B3416737) and polystyrene tend to show stronger fluorescence than more polar polymers like polyethylene terephthalate.[10]

  • Background Fluorescence: Incomplete washing can result in high background fluorescence, making it difficult to distinguish smaller microplastics. A thorough washing step with a suitable solvent like n-hexane is recommended.[8]

  • Influence of Additives and Weathering: The presence of pigments and additives in commercial plastics, as well as environmental weathering, can influence the fluorescence spectra of stained microplastics.[12]

Conclusion

This compound staining is a powerful, rapid, and accessible method for the detection and quantification of microplastics in water samples.[1][2] While it has some limitations, these can be addressed through careful sample preparation and the use of appropriate controls. The combination of this compound staining with automated image analysis and machine learning holds great promise for high-throughput screening and monitoring of microplastic pollution.[3][5] The protocols and data presented in these application notes provide a solid foundation for researchers to implement this technique in their studies.

References

Application of Nile Red in Protein-Ligand Binding Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nile Red is a hydrophobic, fluorescent dye that exhibits strong solvatochromism; its fluorescence emission spectrum is highly dependent on the polarity of its environment.[1][2] In aqueous solutions, this compound is virtually non-fluorescent, but its fluorescence quantum yield increases significantly in hydrophobic environments, accompanied by a blue shift in its emission wavelength.[3] This property makes this compound a valuable tool for studying protein-ligand interactions. When this compound binds to hydrophobic pockets on a protein's surface, its fluorescence is enhanced. The subsequent binding of a ligand to the protein can displace the this compound molecule or induce conformational changes in the protein that alter the hydrophobicity of the dye's binding site. This change in the fluorescence signal can be used to quantify the binding affinity between the protein and the ligand.

This document provides detailed application notes and protocols for utilizing this compound in protein-ligand binding studies, including direct titration and competitive binding assays.

Principle of the Assay

The application of this compound in protein-ligand binding studies is based on its environmentally sensitive fluorescence. The core principle involves monitoring the changes in this compound's fluorescence intensity or emission wavelength upon interaction with a protein and a subsequent ligand. There are two primary approaches:

  • Direct Titration: The protein is titrated with increasing concentrations of a ligand in the presence of a constant concentration of this compound. If the ligand binds to a site that alters the hydrophobicity of the this compound binding pocket or displaces the dye, a change in fluorescence (quenching or enhancement) will be observed. This change is proportional to the fraction of protein bound to the ligand and can be used to determine the dissociation constant (Kd).

  • Competitive Binding Assay: In this setup, a known ligand that binds to the protein of interest is used. The assay measures the ability of a test compound (the ligand of interest) to displace this compound from the protein's hydrophobic binding sites. A decrease in fluorescence intensity indicates that the test ligand is competing with this compound for binding to the protein. This allows for the determination of the binding affinity of the test ligand.

Data Presentation

The following tables summarize quantitative data from studies that have utilized this compound to characterize protein-ligand interactions.

ProteinLigand/ConditionMethodKey FindingsReference(s)
α-1 acid glycoprotein (B1211001) (OMD)Various acidic and basic drugsFluorescence TitrationThis compound binds to a non-polar site. The association constant for this compound was determined to be 12,261,000 ± 900,000 M⁻¹. The number of binding sites was calculated to be 0.746 ± 0.044. Drug binding displaced this compound.[4]
Cytochrome P450 3A4This compound (as ligand)Steady-State FluorescenceTwo binding sites for this compound were identified. The active site binding showed a Kd of 50 nM with a fluorescence emission maximum at ~620 nm. A second, allosteric site had an apparent Kd of 2.2 µM with emission at ~660 nm.[5]
Human Serum Albumin (HSA)This compoundFluorescence SpectroscopyBinding of this compound to HSA resulted in a significant increase in fluorescence intensity. The study demonstrated the use of this compound to monitor protein unfolding induced by denaturants.[6]
ApomyoglobinThis compoundFluorescence LifetimeThis compound binds specifically to the native form of apomyoglobin with a single fluorescence lifetime of 6 ± 0.3 ns, which is longer than its lifetime in water (2.9 ± 0.2 ns).[7]

Experimental Protocols

Protocol 1: Direct Titration Assay to Determine Protein-Ligand Binding Affinity

This protocol describes a general method for determining the dissociation constant (Kd) of a protein-ligand interaction by monitoring the change in this compound fluorescence.

Materials:

  • Purified protein of interest

  • Ligand of interest

  • This compound (stock solution in DMSO or acetonitrile)

  • Assay buffer (e.g., Phosphate-Buffered Saline (PBS), Tris-HCl, pH 7.4)

  • Fluorometer with excitation and emission wavelength control

  • Microplates or cuvettes

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of this compound (e.g., 1 mM in anhydrous DMSO or acetonitrile). Store protected from light at -20°C.[3]

    • Prepare a working solution of this compound by diluting the stock solution in the assay buffer to the desired final concentration (typically in the low micromolar to nanomolar range). The optimal concentration should be determined empirically to give a stable and measurable fluorescence signal when bound to the protein.

    • Prepare a stock solution of the purified protein in the assay buffer. The concentration should be accurately determined.

    • Prepare a series of dilutions of the ligand in the assay buffer. The concentration range should typically span from at least 10-fold below to 10-fold above the expected Kd.

  • Assay Setup:

    • To each well of a microplate or a cuvette, add a fixed concentration of the protein and this compound.

    • Add increasing concentrations of the ligand to the wells/cuvettes.

    • Include control wells/cuvettes:

      • Buffer only

      • Buffer with this compound only

      • Buffer with protein and this compound (no ligand)

      • Buffer with the highest concentration of ligand and this compound (no protein)

  • Incubation:

    • Incubate the plate/cuvettes at a constant temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium. The incubation time should be optimized for the specific protein-ligand system.

  • Fluorescence Measurement:

    • Set the fluorometer to the appropriate excitation and emission wavelengths for this compound bound to the protein. A typical starting point is an excitation wavelength of 550 nm and an emission scan from 580 nm to 700 nm.[5] The optimal wavelengths may need to be determined empirically as the emission maximum of this compound can shift depending on the hydrophobicity of the binding site.

    • Record the fluorescence intensity for each sample.

  • Data Analysis:

    • Subtract the background fluorescence of the buffer and this compound alone from all readings.

    • Plot the change in fluorescence intensity (ΔF = F - F₀, where F is the fluorescence at a given ligand concentration and F₀ is the fluorescence in the absence of the ligand) against the ligand concentration.

    • Fit the data to a suitable binding model (e.g., a one-site binding model) using non-linear regression analysis to determine the dissociation constant (Kd). The equation for a one-site binding model is: ΔF = ΔF_max * [L] / (Kd + [L]) where ΔF_max is the maximum change in fluorescence at saturation and [L] is the ligand concentration.

Protocol 2: Competitive Binding Assay

This protocol is used to determine the binding affinity of a test compound by measuring its ability to displace this compound from a protein.

Materials:

  • Same as Protocol 1, with the addition of a known competitor ligand (optional, for validation).

Procedure:

  • Preparation of Reagents:

    • Prepare stock solutions of protein, this compound, and the test compound as described in Protocol 1.

  • Assay Setup:

    • In a microplate or cuvettes, prepare a solution containing a fixed concentration of the protein and this compound. The concentrations should be chosen to give a high fluorescence signal, indicating significant binding of this compound to the protein.

    • Add increasing concentrations of the test compound to the wells/cuvettes.

    • Include control wells/cuvettes as in Protocol 1.

  • Incubation:

    • Incubate the samples at a constant temperature to allow the competition to reach equilibrium.

  • Fluorescence Measurement:

    • Measure the fluorescence intensity as described in Protocol 1.

  • Data Analysis:

    • Plot the fluorescence intensity against the concentration of the test compound.

    • The data can be analyzed to determine the IC50 value, which is the concentration of the test compound that displaces 50% of the bound this compound.

    • The IC50 value can be converted to a Ki (inhibition constant) using the Cheng-Prusoff equation, provided the Kd of this compound for the protein is known: Ki = IC50 / (1 + [this compound] / Kd_NileRed) where [this compound] is the concentration of this compound used in the assay and Kd_NileRed is the dissociation constant of the this compound-protein interaction.

Visualizations

Experimental Workflow for a Direct Titration Assay

G cluster_prep Reagent Preparation cluster_assay Assay Setup cluster_measurement Measurement & Analysis prep_protein Prepare Protein Stock Solution mix Mix Protein and this compound prep_protein->mix prep_nile_red Prepare this compound Working Solution prep_nile_red->mix prep_ligand Prepare Ligand Dilution Series add_ligand Add Increasing Ligand Concentrations prep_ligand->add_ligand mix->add_ligand incubate Incubate to Equilibrium add_ligand->incubate measure Measure Fluorescence Intensity incubate->measure analyze Data Analysis (Curve Fitting to find Kd) measure->analyze

Caption: Workflow for a direct titration protein-ligand binding assay using this compound.

Principle of this compound Fluorescence in Protein-Ligand Binding

G cluster_state1 State 1: this compound Binding to Protein cluster_state2 State 2: Ligand Binding and this compound Displacement P Protein PNR Protein-Nile Red Complex P->PNR + this compound NR This compound NR->PNR F_high F_high PNR->F_high High Fluorescence PNR2 Protein-Nile Red Complex PL Protein-Ligand Complex PNR2->PL + Ligand NR_free Free this compound PNR2->NR_free Displacement L Ligand L->PL F_low F_low PL->F_low Low Fluorescence

Caption: Principle of fluorescence change in a competitive this compound binding assay.

References

Application Notes and Protocols for Nile Red Staining in Thin-Layer Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nile Red (9-diethylamino-5H-benzo[alpha]phenoxazine-5-one) is a versatile, lipophilic fluorescent dye utilized for the detection and quantification of a wide array of lipids and other hydrophobic compounds separated by thin-layer chromatography (TLC).[1][2] This reagent is highly sensitive and offers a rapid method for visualizing and analyzing various lipid classes. This compound is particularly useful as it is strongly fluorescent in hydrophobic environments, such as lipid spots on a TLC plate, while exhibiting minimal fluorescence in aqueous or polar media.[3][4][5] The dye's solvatochromic properties, where its fluorescence emission and excitation wavelengths shift with the polarity of the solvent, further enhance its utility in lipid analysis.[6][7][8]

This document provides a detailed protocol for the application of this compound staining to TLC plates for the qualitative and quantitative analysis of lipids.

Principle of Staining

This compound is a solvatochromic dye, meaning its fluorescence characteristics are dependent on the polarity of its microenvironment.[6][7] When partitioned into the nonpolar lipid spots on a TLC plate, the dye exhibits strong fluorescence. This contrasts with the low fluorescence of this compound adsorbed to the polar silica (B1680970) gel of the TLC plate, allowing for a high signal-to-noise ratio. The mechanism of staining is based on the dye's high solubility in the lipids it is intended to visualize, without chemically interacting with the analytes.[4] Different lipid classes can yield varying fluorescence intensities, and unsaturated lipids tend to stain more strongly than their saturated counterparts.[1][2]

Experimental Workflow

The following diagram outlines the key steps in the this compound staining protocol for thin-layer chromatography.

NileRed_TLC_Workflow cluster_prep Preparation cluster_staining Staining Procedure cluster_analysis Analysis Sample_Application Apply Lipid Samples to TLC Plate Chromatography Develop TLC Plate in Solvent System Sample_Application->Chromatography Dip_Nile_Red Dip Plate in this compound Solution Chromatography->Dip_Nile_Red Dip_Bleach Dip Plate in Dilute Bleach Solution Dip_Nile_Red->Dip_Bleach Dry_Plate Dry the TLC Plate Dip_Bleach->Dry_Plate Visualize Visualize Under UV Light Dry_Plate->Visualize Quantify Quantitative Analysis (Reflectance Fluorometry) Visualize->Quantify

Caption: Workflow for this compound Staining of TLC Plates.

Experimental Protocols

Materials
  • Silica gel TLC plates

  • This compound (9-diethylamino-5H-benzo[alpha]phenoxazine-5-one)

  • Methanol (B129727)

  • Distilled or deionized water

  • Household bleach (e.g., 5.25% sodium hypochlorite)

  • Developing solvent system (e.g., chloroform-methanol-acetic acid 98:2:1, v/v/v for cholesterol analysis)[1]

  • TLC developing chamber

  • Dipping tanks

  • UV transilluminator

  • Reflectance fluorometer or a TLC scanner with fluorescence detection capabilities

Reagent Preparation
  • This compound Staining Solution (8 µg/mL):

    • Prepare an 80:20 (v/v) solution of methanol and water.

    • Dissolve this compound in this solution to a final concentration of 8 µg/mL.

    • Prepare this solution fresh.

  • Dilute Bleach Solution:

    • Prepare a dilute aqueous solution of household bleach. The exact dilution may require optimization but a brief dip is recommended to reduce background fluorescence without affecting the lipid-bound dye.[1][2]

Staining Procedure
  • Sample Application and Chromatography:

    • Apply lipid samples to a silica gel TLC plate.

    • Develop the chromatogram in a suitable solvent system within a TLC chamber.[9]

    • After development, allow the solvent to completely evaporate from the plate.

  • This compound Staining:

    • Briefly dip the developed and dried TLC plate into the this compound staining solution for a few seconds.[1]

  • Background Reduction:

    • To reduce background fluorescence from this compound adsorbed to the silica gel, briefly dip the plate into the dilute aqueous bleach solution.[1][2] This step preferentially destroys the fluorescence of the dye on the silica gel.

  • Drying:

    • Allow the plate to air dry completely. For more rapid drying, a vacuum oven can be used.[1]

Visualization and Quantification
  • Qualitative Visualization:

    • Visualize the lipid bands under ultraviolet (UV) light.[1][2] Lipids will appear as fluorescent spots.

  • Quantitative Analysis:

    • For in situ quantitative analysis, use a reflectance fluorometer.[1][2]

    • Set the excitation wavelength to approximately 580 nm and the emission wavelength to approximately 640 nm.[1][2]

    • Scan the plate to measure the fluorescence intensity of the lipid bands.

Data Presentation

The following table summarizes the quantitative data associated with the this compound staining method for lipids on TLC plates.

ParameterValueLipid ClassesReference
Excitation Wavelength 580 nmGeneral Lipids[1][2]
Emission Wavelength 640 nmGeneral Lipids[1][2]
Lower Detection Limit 25-100 ngCholesterol, Cholesteryl esters, Triacylglycerols, Phospholipids[1][2]
Detectable Lipid Classes Neutral lipids, Phospholipids, Sphingolipids, Fatty acidsN/A[1][2]

Note: The fluorescence intensity can vary significantly among different lipid classes. Staining is generally stronger for unsaturated lipids compared to saturated lipids.[1][2]

Troubleshooting

  • High Background Fluorescence: Ensure the bleach dip is performed correctly. The duration and concentration of the bleach solution may need optimization.

  • Weak Signal: The concentration of the this compound solution may be too low, or the lipid concentration in the sample is below the detection limit.

  • Inconsistent Staining: Ensure the dipping procedure is consistent in terms of duration and that the plate is fully immersed in the solutions.

Conclusion

The this compound staining protocol for thin-layer chromatography provides a rapid, sensitive, and effective method for the visualization and quantification of a broad range of lipids. Its simplicity and high sensitivity make it a valuable tool in lipid research and analysis. By following the detailed protocol and understanding the principles of the staining mechanism, researchers can achieve reliable and reproducible results.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting High Background Fluorescence with Nile Red Staining

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address high background fluorescence issues when using Nile Red for lipid droplet staining.

Frequently Asked Questions (FAQs)

Q1: What are the common causes of high background fluorescence in this compound staining?

High background fluorescence in this compound staining can stem from several sources:

  • Excess Dye Concentration: Using a concentration of this compound that is too high can lead to non-specific binding and overall high background.[1][2][3]

  • Non-Specific Binding: this compound can non-specifically bind to cellular components other than lipid droplets, contributing to background noise.[1][4]

  • Autofluorescence: Many cell types and culture components exhibit natural fluorescence (autofluorescence), which can interfere with the this compound signal.[1][2][3]

  • Solvent Effects: The choice of solvent for dissolving this compound and for staining can significantly impact its fluorescence properties and background levels.[5][6][7] this compound's fluorescence is highly sensitive to the polarity of its environment.[5][6][8]

  • Inadequate Washing: Insufficient washing after staining can leave unbound dye in the sample, leading to high background.[1][3]

  • Suboptimal Imaging Conditions: Incorrect filter sets or imaging parameters can exacerbate background fluorescence.[9][10]

Q2: I'm observing green fluorescence in addition to the expected red/gold signal. What does this mean?

The observation of green fluorescence with this compound staining is often related to the dye's solvatochromic properties.[5] In polar environments, such as when dissolved in solvents like DMSO, this compound's emission spectrum can shift towards shorter wavelengths, resulting in green fluorescence (around 500-550 nm).[5] This can indicate that the dye is in a more polar environment rather than being specifically bound to neutral lipids.

Q3: Can I use this compound for staining paraffin-embedded sections?

It is generally not recommended to use this compound for staining paraffin (B1166041) sections. The process of paraffin embedding involves dehydration with high concentrations of alcohol and clearing with solvents like xylene, which can dissolve and wash away intracellular lipid droplets, leading to a significant loss of signal.[5] Frozen sections (OCT embedded) are a recommended alternative as they better preserve lipid structures.[5]

Q4: How can I optimize my this compound staining protocol to reduce background?

Optimization is key to achieving a good signal-to-noise ratio. Here are several parameters you can adjust:

  • Dye Concentration: Perform a titration to find the optimal this compound concentration for your specific cell type and experimental conditions.[1][2][3]

  • Incubation Time and Temperature: Optimize the incubation time and temperature to ensure sufficient staining of lipid droplets without excessive background buildup.[7][11]

  • Washing Steps: Increase the number and duration of washing steps after staining to effectively remove unbound dye.[1][3]

  • Solvent Choice: The solvent used to prepare the this compound stock and working solutions can influence staining. DMSO is commonly used, but its concentration should be optimized.[11][12]

  • Cell Permeabilization: For cells with rigid walls, such as some microalgae, pre-treatments with solvents like DMSO or ethanol (B145695) may be necessary to facilitate dye entry.[11]

Troubleshooting Guide

This guide provides a systematic approach to identifying and resolving common issues leading to high background fluorescence with this compound.

Visual Troubleshooting Workflow

TroubleshootingWorkflow This compound Staining Troubleshooting Workflow start High Background Fluorescence Observed check_concentration Is Dye Concentration Optimized? start->check_concentration optimize_concentration Titrate this compound Concentration (e.g., 100 nM - 1 µM) check_concentration->optimize_concentration No check_washing Are Washing Steps Adequate? check_concentration->check_washing Yes optimize_concentration->check_washing optimize_washing Increase Number and/or Duration of Washes check_washing->optimize_washing No check_autofluorescence Is Autofluorescence a Factor? check_washing->check_autofluorescence Yes optimize_washing->check_autofluorescence autofluorescence_controls Image Unstained Control Use Spectral Unmixing if Available check_autofluorescence->autofluorescence_controls Yes check_solvent Is Solvent Choice Appropriate? check_autofluorescence->check_solvent No autofluorescence_controls->check_solvent optimize_solvent Test Different Solvents or Lower DMSO Concentration check_solvent->optimize_solvent No check_imaging Are Imaging Settings Correct? check_solvent->check_imaging Yes optimize_solvent->check_imaging optimize_imaging Verify Filter Sets Adjust Gain/Exposure check_imaging->optimize_imaging No solution Reduced Background, Improved Signal check_imaging->solution Yes optimize_imaging->solution

Caption: A flowchart for systematically troubleshooting high background fluorescence in this compound staining experiments.

Quantitative Data Summary

ParameterRecommended Range/ValueNotesReference(s)
This compound Stock Solution 1 mM in anhydrous DMSOStore aliquots at -20°C, protected from light and repeated freeze-thaw cycles.[13]
This compound Working Concentration 200 nM - 1000 nMTitration is crucial for optimal signal-to-noise. Higher concentrations can increase background.[9][13]
Incubation Time 5 - 40 minutesSpecies and cell-type dependent. Longer times may be needed for some cells but can also increase background.[7][11][14]
Excitation Wavelength ~450-500 nm (for yellow-gold fluorescence of neutral lipids) ~515-560 nm (for red fluorescence of polar lipids)Better selectivity for cytoplasmic lipid droplets is often achieved with the yellow-gold fluorescence.[6][13][15]
Emission Wavelength >528 nm (for yellow-gold fluorescence) >590 nm (for red fluorescence)The emission spectrum is dependent on the local lipid environment.[6][13][15]
DMSO Pre-treatment (for certain cell types) 5% (v/v)Can significantly increase fluorescence signal in cells with rigid walls.[11]

Experimental Protocols

Protocol 1: General Staining of Live Adherent Cells
  • Cell Culture: Grow cells to the desired confluency on coverslips or in an imaging-compatible plate (e.g., 96-well black wall/clear bottom).

  • Prepare this compound Working Solution:

    • Thaw a frozen aliquot of 1 mM this compound stock solution in DMSO.

    • Dilute the stock solution to a final working concentration (start with a range of 200-1000 nM) in a suitable buffer (e.g., Hanks and 20 mM Hepes buffer (HHBS) or your culture medium without phenol (B47542) red).[13] Mix well by vortexing.

  • Staining:

    • Gently aspirate the culture medium from the cells.

    • Add the this compound working solution to the cells.

    • Incubate for 10-30 minutes at 37°C in a 5% CO2 incubator, protected from light.[14]

  • Washing (Optional but Recommended for High Background):

    • Aspirate the this compound staining solution.

    • Wash the cells 2-3 times with a buffered saline solution like PBS to remove unbound dye.[3]

  • Imaging:

    • Add fresh, pre-warmed buffer or phenol red-free medium to the cells.

    • Image immediately using a fluorescence microscope with appropriate filter sets (e.g., TRITC or a custom set for yellow-gold emission).[14]

Protocol 2: Staining of Suspension Cells
  • Cell Preparation: Centrifuge the cell suspension at a low speed (e.g., 1000 rpm for 5 minutes) to obtain a cell pellet of 1-5 x 10^5 cells.[14]

  • Resuspension and Staining:

    • Resuspend the cell pellet in 500 µL of the prepared this compound working solution.

    • Incubate at room temperature or 37°C for 10-30 minutes, protected from light.[14]

  • Washing:

    • Centrifuge the cells to pellet them and remove the this compound solution.

    • Resuspend the cells in 500 µL of pre-warmed buffer or culture medium.[14]

  • Imaging: The cells can be imaged directly in suspension or mounted on a slide for microscopy.

Protocol 3: Troubleshooting High Background - A Step-by-Step Guide

TroubleshootingSteps cluster_0 Initial Staining and Observation cluster_1 Optimization Steps cluster_2 Evaluation stain Perform Staining with Standard Protocol observe Observe High Background Fluorescence stain->observe titrate_dye 1. Titrate Dye Concentration (e.g., 100 nM, 250 nM, 500 nM, 1 µM) observe->titrate_dye optimize_wash 2. Optimize Washing (Increase washes from 1x to 3x) titrate_dye->optimize_wash check_controls 3. Check Controls (Unstained cells for autofluorescence) optimize_wash->check_controls adjust_imaging 4. Adjust Imaging Parameters (Lower gain, check filters) check_controls->adjust_imaging evaluate Evaluate Signal-to-Noise Ratio adjust_imaging->evaluate

Caption: A sequential guide for optimizing the this compound staining protocol to reduce background fluorescence.

Step 1: Titrate this compound Concentration

  • Prepare a series of this compound working solutions with concentrations ranging from 100 nM to 1 µM.

  • Stain your cells with each concentration under the same conditions.

  • Image the cells and compare the signal from lipid droplets to the background fluorescence. Select the concentration that provides the best signal-to-noise ratio.

Step 2: Optimize Washing Procedure

  • After staining with the optimized dye concentration, increase the number of washing steps. For example, try one, two, and three washes with PBS.

  • Also, consider increasing the duration of each wash (e.g., from 1 minute to 5 minutes).

  • Evaluate the impact on background reduction.

Step 3: Assess Autofluorescence

  • Prepare a control sample of your cells that is not stained with this compound.

  • Image this unstained sample using the same filter sets and imaging parameters as your stained samples.

  • This will help you determine the level of intrinsic autofluorescence from your cells. If autofluorescence is high, consider using a different fluorophore or spectral imaging and unmixing if available.[1][2]

Step 4: Adjust Imaging Parameters

  • Ensure you are using the correct filter sets for this compound. For neutral lipids, an excitation around 450-500 nm and emission above 528 nm is often optimal.[13][15]

  • Minimize the gain or exposure time to a level that still allows for clear visualization of the specifically stained lipid droplets while reducing the background noise.

  • If bleed-through from other fluorophores is an issue, consider sequential scanning on a confocal microscope.[10]

References

effect of solvent choice on nile red fluorescence intensity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the use of Nile Red, a solvatochromic fluorescent dye. It is intended for researchers, scientists, and drug development professionals who may encounter issues during their experiments.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound fluorescence intensity weak or absent?

A1: Weak or absent fluorescence can be attributed to several factors:

  • Solvent Polarity: this compound exhibits strong fluorescence in non-polar, lipid-rich environments but its fluorescence is minimal or completely quenched in polar aqueous media.[1][2][3][4] Ensure your experimental environment is sufficiently hydrophobic.

  • Concentration: While a higher concentration might seem beneficial, it can lead to self-quenching. Conversely, a concentration that is too low will naturally result in a weak signal.[5]

  • Photobleaching: Prolonged exposure to the excitation light source can cause photobleaching, leading to a decrease in fluorescence intensity. Minimize exposure times and use antifade reagents if necessary.

  • pH of the Medium: The fluorescence of some dyes can be pH-dependent. While this compound is generally stable, extreme pH values may affect its properties.[5]

  • Presence of Quenchers: Certain molecules, including oxygen, can quench fluorescence.[5] Degassing solvents may be necessary for highly sensitive measurements.

Q2: I am observing green fluorescence instead of the expected red. What is the cause?

A2: The observation of green fluorescence is typically due to the solvent environment. In polar solvents like DMSO, this compound can form a twisted intramolecular charge transfer (TICT) state, which results in a blue shift of the emission peak into the green spectrum (approximately 500-550 nm).[6] This is a manifestation of its solvatochromic properties where the emission wavelength is highly dependent on the polarity of the surrounding medium.[6][7][8]

Q3: How does solvent polarity affect the emission spectrum of this compound?

A3: this compound is well-known for its solvatochromism, meaning its absorption and emission spectra are sensitive to the polarity of the solvent.[8][9] As solvent polarity increases, the fluorescence emission maximum shifts to longer wavelengths (a red shift).[3][7] For example, in the non-polar solvent n-hexane, the emission is in the green-yellow region, while in the more polar solvent methanol, the emission is red-shifted by approximately 100 nm.[8] This is accompanied by a significant decrease in fluorescence quantum yield (intensity) in more polar solvents.[8][10][11]

Q4: Can I use this compound for staining lipids in paraffin-embedded sections?

A4: It is generally not recommended to use this compound for staining paraffin (B1166041) sections. The process of paraffin embedding involves dehydration and clearing steps using high concentrations of ethanol (B145695) and xylene. These organic solvents will dissolve and extract intracellular lipid droplets, leading to a significant loss of the target for staining and consequently a very weak or non-existent signal.[6] For preserving lipid structures, frozen sections are a recommended alternative.[6]

Q5: What is the best way to prepare and store a this compound stock solution?

A5: A common method for preparing a this compound stock solution is to dissolve it in a high-quality, anhydrous organic solvent like DMSO or acetone (B3395972) to a concentration of about 1 mg/mL or 1 mM.[1][12][13][14] This stock solution should be stored at -20°C or 4°C, protected from light, and in aliquots to avoid repeated freeze-thaw cycles.[1][13] For aqueous applications, the stock solution can be diluted into the desired aqueous buffer immediately before use.[15]

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low Fluorescence Intensity 1. Solvent is too polar. 2. Dye concentration is too high (self-quenching) or too low. 3. Photobleaching. 4. Presence of quenching agents (e.g., oxygen).1. Use a less polar solvent or ensure the dye is in a hydrophobic environment. 2. Optimize the this compound concentration by performing a dilution series. 3. Reduce exposure time to the excitation source and use fresh sample for imaging. Consider using an antifade reagent. 4. Degas the solvent if high sensitivity is required.
Unexpected Emission Wavelength (e.g., Green Fluorescence) 1. The solvent polarity is different than expected. 2. Contamination of the solvent.1. Verify the polarity of your solvent. A blue-shift (towards green) indicates a more polar environment than anticipated for red fluorescence.[6] 2. Use fresh, high-purity solvents.
Inconsistent Results 1. Instability of the working solution. 2. Variation in staining time or temperature. 3. Instrument settings are not consistent.1. Prepare fresh working solutions of this compound for each experiment from a stable stock. 2. Standardize the incubation time and temperature for all samples.[16] 3. Ensure consistent settings on the fluorometer or microscope for all measurements.
High Background Fluorescence 1. Excess this compound in the medium. 2. Autofluorescence from the sample or medium.1. Wash the cells or sample with a suitable buffer (e.g., PBS) after staining to remove unbound dye.[17] 2. Image an unstained control sample to determine the level of autofluorescence and apply background correction if necessary.

Quantitative Data: this compound Fluorescence in Different Solvents

The following table summarizes the fluorescence emission maxima of this compound in various solvents, demonstrating the effect of solvent polarity.

SolventPolarityEmission Maximum (λem)Fluorescence Intensity
n-HexaneNon-polar~550 nm (Green-Yellow)Very High[8]
TolueneNon-polar~566 nm (Golden Yellow)[7]High
ChloroformModerately Polar~600 nmHigh[3]
Ethyl AcetateModerately PolarVariesModerate
AcetonePolarVariesModerate
EthanolPolarVariesLow
MethanolPolar~636 nm (Deep Red)[7][8]Low[3]
WaterVery Polar~660 nmVery Low / Quenched[2][7][8]

Note: The exact emission maximum and intensity can vary depending on the specific experimental conditions and instrument settings.

Experimental Protocols

Protocol 1: Preparation of this compound Stock and Working Solutions
  • Preparation of 1 mg/mL Stock Solution:

    • Weigh out 1 mg of this compound powder.

    • Dissolve it in 1 mL of anhydrous DMSO or acetone.[13][15]

    • Vortex until fully dissolved.

    • Store this stock solution in a light-protected vial at 4°C or -20°C.[13] This solution is stable for several months.

  • Preparation of Working Solution (for cell staining):

    • Warm the stock solution to room temperature.

    • Dilute the stock solution in a suitable buffer (e.g., PBS, HHBS) or cell culture medium to the final desired concentration (typically in the range of 200 nM to 1 µM).[1][14]

    • This working solution should be prepared fresh before each experiment.

Protocol 2: Measurement of this compound Fluorescence in Solution
  • Sample Preparation:

    • Prepare a series of dilutions of this compound in the solvent of interest. A typical concentration is around 10-20 µM.[8]

    • Transfer the solutions to a quartz cuvette for fluorescence measurements.

  • Instrument Setup:

    • Turn on the spectrofluorometer and allow the lamp to warm up.

    • Set the excitation wavelength. A common excitation wavelength is in the range of 488-550 nm.[3][8][18]

    • Set the emission scan range (e.g., 500 nm to 750 nm) to capture the full emission spectrum.

    • Adjust the excitation and emission slit widths to optimize the signal-to-noise ratio.

  • Measurement:

    • Place a cuvette with the blank solvent in the spectrofluorometer and record a blank spectrum.

    • Replace the blank with the this compound sample cuvette.

    • Acquire the fluorescence emission spectrum.

    • Subtract the blank spectrum from the sample spectrum to correct for background signal.

    • The wavelength at which the highest intensity is recorded is the emission maximum (λem).

Visualizations

SolventPolarityEffect cluster_0 Environment cluster_1 This compound Fluorescence Properties NonPolar Non-Polar (e.g., Hexane, Lipids) HighIntensity High Intensity (High Quantum Yield) NonPolar->HighIntensity leads to ShortWavelength Shorter Wavelength (Blue-Shifted, ~550 nm) NonPolar->ShortWavelength results in Polar Polar (e.g., Water, Methanol) LowIntensity Low Intensity (Quenched) Polar->LowIntensity leads to LongWavelength Longer Wavelength (Red-Shifted, ~640 nm) Polar->LongWavelength results in

Caption: Effect of solvent polarity on this compound fluorescence.

NileRedWorkflow prep_stock Prepare Stock Solution (e.g., 1 mg/mL in DMSO) prep_working Prepare Fresh Working Solution (Dilute stock in buffer/medium) prep_stock->prep_working stain Incubate Sample with Working Solution (e.g., 10-30 min) prep_working->stain wash Wash to Remove Unbound Dye (Optional but recommended) stain->wash acquire Acquire Data (Fluorescence Microscopy or Spectroscopy) wash->acquire analyze Analyze Results (Intensity, Emission Spectrum) acquire->analyze

Caption: General experimental workflow for this compound staining.

References

avoiding nile red aggregation in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions regarding the aggregation of Nile Red in aqueous solutions. It is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used?

This compound (also known as Nile Blue Oxazone) is a lipophilic, solvatochromic fluorescent dye. It is intensely fluorescent in hydrophobic, lipid-rich environments but exhibits minimal fluorescence in aqueous media.[1][2] This property makes it an excellent vital stain for detecting intracellular lipid droplets and studying hydrophobic domains in proteins and membranes.[1][2]

Q2: What causes this compound to aggregate in aqueous solutions?

This compound's aggregation in water is primarily due to its molecular structure and properties:

  • Poor Water Solubility : this compound is a hydrophobic molecule with very low solubility in water (<1 μg/mL).[3]

  • Hydrophobic Interactions : In an aqueous environment, hydrophobic this compound molecules tend to associate with each other to minimize contact with water molecules.[4][5][6]

  • Planar Structure : The planar structure of the dye facilitates π–π stacking interactions, which promotes the formation of self-associated aggregates.[3][4][5]

Q3: What are the consequences of this compound aggregation?

Aggregation leads to significant changes in the dye's spectroscopic properties, which can compromise experimental results:

  • Fluorescence Quenching : Aggregation, specifically the formation of H-type aggregates (face-to-face stacking), leads to a drastic decrease in fluorescence intensity.[4][5][7][8]

  • Spectral Shifts : The formation of H-aggregates causes a noticeable blue shift (hypsochromic shift) in the absorption spectrum.[4][5][8]

  • Inaccurate Quantification : The reduced fluorescence can lead to an underestimation of lipid content or incorrect interpretation of the hydrophobicity of the environment.

  • Precipitation : At higher concentrations, aggregates can form precipitates, increasing the turbidity of the solution and interfering with optical measurements.[4]

Troubleshooting Guide

This section addresses common problems encountered during experiments using this compound.

Problem 1: My this compound solution appears cloudy or has visible precipitates.

  • Cause : This indicates significant aggregation and precipitation of the dye, likely due to high concentration in an aqueous buffer.

  • Solution :

    • Proper Stock Preparation : Always prepare a concentrated stock solution of this compound in a suitable organic solvent first. Anhydrous DMSO is highly recommended.[2][9] Acetone (B3395972) or methanol (B129727) can also be used.[10][11]

    • Dilute Immediately Before Use : Dilute the organic stock solution into your aqueous buffer or cell culture medium immediately before the experiment. Do not store dilute aqueous solutions for extended periods.[12]

    • Check Final Concentration : Ensure the final working concentration is as low as possible for your application (typically in the nanomolar to low micromolar range) to stay below the solubility limit.[1][2]

Problem 2: The fluorescence signal is weak or unstable and decreases over time.

  • Cause : This is a classic sign of H-type aggregation, which quenches fluorescence.[4][5][8] The decrease over time reflects the kinetics of the aggregation process.[4][8]

  • Solution :

    • Use a Solubilizing Agent : Incorporate an agent that can prevent aggregation by encapsulating the this compound monomers.

      • β-Cyclodextrin (β-CD) : This host molecule has a hydrophobic cavity that encapsulates individual this compound molecules, preventing self-association and preserving fluorescence.[3][4][5][6]

      • Pluronic® F-127 : This nonionic surfactant can help solubilize this compound and facilitate its entry into cells.[9][13][14] It is often used for loading AM ester dyes.[9]

    • Optimize Solvent Concentration : When diluting the stock, ensure the final concentration of the organic solvent (e.g., DMSO) is minimal (typically <2%) as it can affect the biological system.[3]

Problem 3: My fluorescence readings are inconsistent between replicates.

  • Cause : Inconsistent results often stem from variability in the aggregation state of this compound. This can be caused by minor differences in preparation time, temperature, or mixing.

  • Solution :

    • Standardize the Protocol : Follow a strict, standardized protocol for preparing the this compound working solution. Pay close attention to incubation times and temperatures.

    • Vortex Thoroughly : When diluting the stock solution into the aqueous buffer, vortex the solution well to ensure rapid and uniform dispersion, which can help minimize aggregation.[2]

    • Prepare Fresh Solutions : Always prepare the final working solution fresh for each experiment.[1][12]

Experimental Protocols & Data

Table 1: Solubility and Stock Solutions for this compound
SolventRecommended Stock ConcentrationApproximate SolubilityReference
Dimethyl Sulfoxide (DMSO)1-30 mM~2 mg/mL (with heating)[1][12][15][16]
Acetone1 mg/mL~1 mg/mL[10][11]
Ethanol1 mg/mL~1 mg/mL (with heating)[1]
Methanol1 mg/mL~1 mg/mL[11][17]
WaterNot Recommended for Stock<1 µg/mL (~0.002 mg/mL)[3][17]
Protocol: Preparation of a this compound Working Solution

This protocol describes a standard method for preparing a working solution for staining intracellular lipids.

  • Prepare Stock Solution : Dissolve this compound powder in anhydrous DMSO to create a 1 mM stock solution.[2] Aliquot and store at -20°C, protected from light and repeated freeze-thaw cycles.[2]

  • Prepare Working Solution : Immediately before use, dilute the 1 mM DMSO stock solution into your pre-warmed (e.g., 37°C) aqueous buffer (e.g., PBS) or cell culture medium to a final concentration of 200-1000 nM.[1][2]

  • Mixing : Vortex the solution immediately and thoroughly to ensure proper dispersion.[2]

  • Application : Add the working solution to your cell sample and incubate for 5-30 minutes at the desired temperature (e.g., room temperature or 37°C), protected from light.[1][2][16]

Visual Guides

Experimental Workflow

The following diagram illustrates a recommended workflow for preparing and using this compound to minimize aggregation and ensure reliable results.

G cluster_prep Preparation cluster_exp Experiment (Perform Immediately) cluster_key Critical Steps stock 1. Prepare Stock (e.g., 1 mM in DMSO) store 2. Aliquot & Store (-20°C, protected from light) stock->store dilute 3. Dilute Stock into Aqueous Buffer store->dilute Start of Experiment vortex 4. Vortex Thoroughly dilute->vortex incubate 5. Incubate with Sample (e.g., 5-30 min) vortex->incubate measure 6. Fluorescence Measurement incubate->measure crit1 Use Organic Stock crit2 Dilute Fresh crit3 Mix Well

Caption: Workflow for this compound staining highlighting key anti-aggregation steps.

Troubleshooting Logic

This diagram provides a decision-making process for troubleshooting weak or unstable fluorescence signals.

G start Problem: Weak or Unstable Signal check_stock Was the working solution made from an organic stock (e.g., DMSO)? start->check_stock prep_stock Action: Prepare a fresh stock in anhydrous DMSO. check_stock->prep_stock No check_fresh Was the working solution prepared immediately before use? check_stock->check_fresh Yes prep_fresh Action: Always prepare working solution fresh. check_fresh->prep_fresh No add_agent Solution: Incorporate a solubilizing agent (e.g., β-Cyclodextrin or Pluronic® F-127) in the buffer. check_fresh->add_agent Yes

Caption: Troubleshooting flowchart for low this compound fluorescence signal.

References

issues with nile red staining in fixed vs live cells

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Nile Red staining. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their staining protocols for both fixed and live cells.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what does it stain?

This compound (also known as Nile blue oxazone) is a lipophilic, fluorescent dye commonly used in cell biology and biochemistry to detect and quantify intracellular lipid droplets.[1][2] Its fluorescence is highly dependent on the hydrophobicity of its environment; it fluoresces brightly in lipid-rich environments but has minimal fluorescence in aqueous media.[2][3][4] This property makes it an excellent tool for visualizing neutral lipids, such as triglycerides and cholesteryl esters, within lipid droplets.[4][5]

Q2: Can I use this compound on both live and fixed cells?

Yes, this compound is a versatile stain that can be used on both live and fixed cells.[6][7][8] However, the staining protocol and the interpretation of the results may differ between the two conditions. Fixation, particularly with alcohol-based fixatives, can alter cellular and lipid droplet morphology.[6][8]

Q3: What is the spectral difference in this compound fluorescence for neutral versus polar lipids?

This compound exhibits solvatochromism, meaning its excitation and emission wavelengths shift depending on the polarity of the solvent or environment.[1][4][9]

  • In neutral lipids (e.g., triglycerides found in lipid droplets), it has an excitation maximum around 515 nm (green) and an emission maximum around 585 nm (yellow-orange).[4]

  • In polar lipids (e.g., phospholipids (B1166683) found in cell membranes), the excitation maximum is around 554 nm (green), and the emission maximum is around 638 nm (red).[4]

This spectral shift can be used to differentiate between different lipid types within a cell.

Q4: Why am I seeing green fluorescence after this compound staining?

Observing green fluorescence with this compound staining can be due to the dye's sensitivity to environmental polarity. In more polar environments, the emission spectrum of this compound can shift towards shorter wavelengths, appearing green.[10] To selectively visualize neutral lipid droplets, it is recommended to use a filter set that captures the yellow-gold to red emission.[2][5]

Troubleshooting Guide

Issue 1: High Background Fluorescence

Possible Causes:

  • Excessive Dye Concentration: Using too high a concentration of this compound can lead to non-specific binding and high background.

  • Precipitation of the Dye: this compound can form aggregates in aqueous solutions, which appear as bright, non-specific fluorescent spots.[11]

  • Autofluorescence: Some cell types or culture media components can be inherently fluorescent.

Solutions:

  • Optimize Dye Concentration: Titrate the this compound concentration to find the lowest effective concentration that provides a good signal-to-noise ratio.

  • Proper Dye Preparation: Ensure the this compound stock solution in DMSO is fully dissolved and sonicate the working solution briefly before use if precipitation is suspected.

  • Washing Steps: Include thorough washing steps with PBS after staining to remove unbound dye.

  • Use Phenol (B47542) Red-Free Medium: When imaging live cells, use a culture medium without phenol red to reduce background fluorescence.[12]

  • Include Unstained Controls: Always image an unstained control sample to assess the level of cellular autofluorescence.

Issue 2: Weak or No Staining

Possible Causes:

  • Insufficient Dye Concentration or Incubation Time: The concentration of this compound or the incubation period may not be sufficient for the dye to penetrate the cells and accumulate in lipid droplets.

  • Cell Permeability Issues: For some cell types, particularly those with robust cell walls like yeast or algae, dye penetration can be a limiting factor.[13][14]

  • Lipid Extraction During Fixation: Using harsh fixatives like methanol (B129727) or acetone (B3395972) can extract lipids, leading to a loss of signal.[9]

  • Photobleaching: this compound is susceptible to photobleaching, especially with prolonged exposure to excitation light.

Solutions:

  • Optimize Staining Parameters: Increase the this compound concentration or extend the incubation time. Refer to the quantitative data table for recommended ranges.

  • Enhance Permeability: For cells with walls, consider using permeabilizing agents like DMSO or glycerol (B35011) in the staining solution.[13]

  • Gentle Fixation: If fixation is necessary, use a cross-linking fixative like paraformaldehyde (PFA) and avoid alcohol-based fixatives.[6][9] It is often recommended to stain live cells before fixation.[6]

  • Minimize Light Exposure: Reduce the exposure time and intensity of the excitation light. Use an anti-fade mounting medium if imaging fixed cells.

Issue 3: Staining Appears Diffuse Instead of Punctate

Possible Causes:

  • Staining of Cellular Membranes: At higher concentrations or when using certain filter sets, this compound can stain other hydrophobic structures like the endoplasmic reticulum and cell membranes, leading to a diffuse signal.[15]

  • Fixation Artifacts: Fixation can sometimes disrupt the integrity of lipid droplets, causing the lipids to disperse.[8]

Solutions:

  • Use Appropriate Filter Sets: To specifically visualize neutral lipid droplets, use a filter set that captures the yellow-gold emission (e.g., excitation 450-500 nm, emission >528 nm).[2][5]

  • Optimize Fixation: If possible, perform live-cell imaging. If fixation is required, use a gentle PFA fixation method.

Quantitative Data Summary

ParameterLive Cell StainingFixed Cell StainingReference(s)
This compound Stock Solution 1 mM in anhydrous DMSO1 mM in anhydrous DMSO[2]
Working Concentration 100 - 1000 nM300 nM - 1 µg/mL[2][7][8]
Incubation Time 5 - 30 minutes10 - 60 minutes[2][7][16]
Incubation Temperature Room Temperature or 37°CRoom Temperature[2]
Fixative (if applicable) N/A2-4% Paraformaldehyde (PFA)[6][9][16]
Excitation (Neutral Lipids) 450-500 nm450-500 nm[2][5]
Emission (Neutral Lipids) >528 nm (yellow-gold)>528 nm (yellow-gold)[2][5]
Excitation (Polar Lipids) 515-560 nm515-560 nm[2][5]
Emission (Polar Lipids) >590 nm (red)>590 nm (red)[2][5]

Experimental Protocols

Protocol 1: this compound Staining of Live Cells
  • Cell Culture: Plate cells on a suitable imaging dish or plate and culture until they reach the desired confluency.

  • Prepare Staining Solution: Prepare a working solution of this compound in a serum-free medium or PBS at a final concentration of 200-1000 nM from a 1 mM DMSO stock.[2][17]

  • Staining: Remove the culture medium and add the this compound staining solution to the cells.

  • Incubation: Incubate the cells at 37°C for 10-30 minutes, protected from light.

  • Washing (Optional): The washing step is often optional as this compound has minimal fluorescence in aqueous media. If high background is observed, gently wash the cells once or twice with warm PBS.

  • Imaging: Image the cells immediately using a fluorescence microscope with appropriate filter sets.

Protocol 2: this compound Staining of Fixed Cells
  • Cell Culture and Fixation: Culture cells as described above. Wash the cells with PBS and then fix with 4% PFA in PBS for 15-20 minutes at room temperature.[16][18]

  • Washing: Wash the cells three times with PBS to remove the fixative.[18]

  • Prepare Staining Solution: Prepare a working solution of this compound in PBS at a concentration of 0.5 µg/mL.[18]

  • Staining: Add the this compound staining solution to the fixed cells.

  • Incubation: Incubate for 30-60 minutes at room temperature, protected from light.[18]

  • Washing: Wash the cells three times with PBS to remove excess stain.[18]

  • Mounting and Imaging: Mount the coverslip with an appropriate mounting medium and image using a fluorescence microscope.

Visualized Workflows and Troubleshooting

Live_Cell_Staining_Workflow start Start: Plate Cells prepare_stain Prepare this compound Working Solution start->prepare_stain stain_cells Remove Medium & Add Stain prepare_stain->stain_cells incubate Incubate at 37°C (10-30 min) stain_cells->incubate wash Optional: Wash with PBS incubate->wash image Image Live Cells wash->image end End image->end

Live Cell Staining Workflow

Fixed_Cell_Staining_Workflow start Start: Plate Cells fix_cells Fix with 4% PFA start->fix_cells wash1 Wash 3x with PBS fix_cells->wash1 prepare_stain Prepare this compound Working Solution wash1->prepare_stain stain_cells Add Staining Solution prepare_stain->stain_cells incubate Incubate at RT (30-60 min) stain_cells->incubate wash2 Wash 3x with PBS incubate->wash2 mount Mount Coverslip wash2->mount image Image Fixed Cells mount->image end End image->end

Fixed Cell Staining Workflow

Troubleshooting_Flowchart cluster_problems Observed Problem cluster_causes Potential Cause cluster_solutions Recommended Solution high_bg High Background cause_bg1 Excess Dye high_bg->cause_bg1 cause_bg2 Dye Precipitates high_bg->cause_bg2 weak_signal Weak/No Signal cause_weak1 Low Dye/Time weak_signal->cause_weak1 cause_weak2 Lipid Extraction weak_signal->cause_weak2 diffuse_stain Diffuse Staining cause_diffuse1 Membrane Staining diffuse_stain->cause_diffuse1 cause_diffuse2 Fixation Artifact diffuse_stain->cause_diffuse2 sol_bg1 Optimize Concentration cause_bg1->sol_bg1 sol_bg2 Wash Thoroughly cause_bg2->sol_bg2 sol_weak1 Increase Dye/Time cause_weak1->sol_weak1 sol_weak2 Use Gentle Fixation (PFA) cause_weak2->sol_weak2 sol_diffuse1 Use Neutral Lipid Filter Set cause_diffuse1->sol_diffuse1 sol_diffuse2 Stain Live Cells First cause_diffuse2->sol_diffuse2

Troubleshooting Common Issues

References

why is my nile red staining showing green fluorescence

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Nile Red staining. This guide provides troubleshooting advice and answers to frequently asked questions to help you resolve common issues encountered during your experiments, particularly the unexpected observation of green fluorescence.

Troubleshooting Guide: Why is My this compound Staining Showing Green Fluorescence?

This compound is a solvatochromic dye, meaning its fluorescence emission spectrum is highly sensitive to the polarity of its local environment. While typically used to detect neutral lipid droplets, which fluoresce in the yellow-gold to red range, observing green fluorescence is a common issue that can arise from several factors.

The following table summarizes potential causes and recommended solutions to troubleshoot green fluorescence in your this compound staining experiments.

Potential Cause Description Recommended Solution(s)
Binding to Polar Lipids This compound fluoresces at different wavelengths depending on the type of lipid it binds to. While it emits a yellow/gold fluorescence in non-polar, neutral lipids (e.g., triglycerides, cholesteryl esters), its fluorescence shifts to shorter wavelengths (blue-shift) in more polar environments, such as phospholipids (B1166683) in cellular membranes (e.g., plasma membrane, endoplasmic reticulum).[1][2] This can be perceived as green fluorescence.- Optimize Imaging: Use a filter set appropriate for red fluorescence (e.g., TRITC/Texas Red) to specifically visualize neutral lipid droplets. Better selectivity for cytoplasmic lipid droplets can sometimes be achieved using yellow-gold fluorescence channels (excitation ~450-500 nm, emission >528 nm).[3] - Co-localization: Use a membrane-specific stain to confirm if the green fluorescence is localized to cellular membranes.
Incorrect Filter Sets Using a standard green fluorescence filter set (e.g., FITC) will naturally detect any green emission from this compound, especially if it is binding to polar lipids or if there is bleed-through from other fluorescent channels.- Verify Filter Sets: Ensure you are using the appropriate filter sets for the expected emission of this compound in neutral lipids (yellow/gold to red). A Texas Red filter set is often suitable for the red fluorescence of this compound bound to phospholipids.[2] - Sequential Imaging: When imaging multiple fluorophores, acquire images sequentially to prevent bleed-through between channels.
High Dye Concentration / Aggregation High concentrations of this compound in aqueous solutions can lead to the formation of H-aggregates.[4][5] These aggregates can exhibit altered spectral properties, including a blue-shift in absorption and a decrease in fluorescence intensity, which may contribute to a shift towards the green spectrum.- Optimize Dye Concentration: Perform a concentration titration to find the optimal working concentration of this compound for your specific cell type and experimental conditions. Recommended starting concentrations are often in the range of 100-1000 nM.[2][3] - Proper Mixing: Ensure the this compound working solution is thoroughly mixed by vortexing before adding it to the cells to minimize aggregation.[3]
Solvent Polarity Effects The fluorescence of this compound is highly dependent on solvent polarity.[1][6][7] If the working solution is prepared in a more polar solvent, this can influence the dye's baseline spectral properties. In polar solvents, this compound can exhibit a blue-shifted fluorescence emission.[1][8]- Use Anhydrous DMSO for Stock: Prepare the stock solution in high-quality, anhydrous DMSO.[3] - Dilute in Appropriate Buffer: Prepare the final working solution by diluting the stock in a suitable buffer (e.g., PBS or HHBS) immediately before use.[3]
Dye Degradation Improper storage of the this compound stock solution, such as repeated freeze-thaw cycles or exposure to light, can lead to degradation of the dye, potentially altering its fluorescent properties.- Proper Storage: Aliquot the stock solution into smaller, single-use volumes and store them at ≤ -20°C, protected from light.[3] Avoid repeated freeze-thaw cycles.[3]

Frequently Asked Questions (FAQs)

Q1: What is the expected fluorescence of this compound?

A1: this compound is known for its environment-sensitive fluorescence. In hydrophobic, lipid-rich environments like intracellular neutral lipid droplets, it strongly fluoresces in the yellow-gold to red range.[3] Specifically, when bound to triglycerides, the emission maximum is around 585 nm, while in the more polar environment of phospholipids, it shifts to approximately 638 nm.[2] In highly polar aqueous media, its fluorescence is minimal.[3]

Q2: Can I use a FITC filter set to visualize this compound staining?

A2: While you might see some signal, a FITC filter set is not ideal for visualizing the specific staining of neutral lipid droplets by this compound. A FITC filter is designed for green fluorescence and may preferentially detect this compound bound to more polar structures or non-specific background fluorescence. For optimal detection of neutral lipid droplets, a TRITC or Texas Red filter set is more appropriate.[9]

Q3: Does the fixation method affect this compound staining?

A3: Yes, the fixation method can impact the morphology of lipid droplets. While this compound is compatible with both live and fixed cells, fixation with agents like paraformaldehyde or methanol (B129727) can alter the appearance of lipid droplets.[2] It is advisable to perform staining on live cells whenever possible for the most accurate representation of lipid droplet morphology.

Q4: My this compound stock solution is old. Can I still use it?

A4: It is recommended to use a fresh, properly stored stock solution of this compound. The dye can degrade over time, especially with exposure to light and repeated temperature changes.[3] If you observe unexpected results, such as weak or shifted fluorescence, with an old stock solution, preparing a fresh stock is a crucial troubleshooting step.

Experimental Protocols

Detailed Protocol for Staining of Intracellular Lipid Droplets with this compound

This protocol provides a general guideline for staining lipid droplets in live adherent cells. It should be optimized for your specific cell type and experimental conditions.

Materials:

  • This compound powder

  • High-quality, anhydrous Dimethyl Sulfoxide (DMSO)

  • Phosphate-Buffered Saline (PBS) or Hanks' Balanced Salt Solution with 20 mM HEPES (HHBS)

  • Cell culture medium

  • Adherent cells cultured on coverslips or in imaging-compatible plates

Procedure:

  • Preparation of this compound Stock Solution (1 mM):

    • Allow the this compound powder to warm to room temperature before opening.

    • Prepare a 1 mM stock solution by dissolving the appropriate amount of this compound in anhydrous DMSO. For example, dissolve ~0.32 mg of this compound (MW: 318.37 g/mol ) in 1 mL of DMSO.

    • Vortex thoroughly to ensure the dye is completely dissolved.

    • Aliquot the stock solution into small, single-use volumes in light-protecting tubes.

    • Store the aliquots at -20°C. Avoid repeated freeze-thaw cycles.[3]

  • Preparation of this compound Working Solution (100-1000 nM):

    • Immediately before use, thaw an aliquot of the 1 mM this compound stock solution.

    • Dilute the stock solution to a final working concentration of 100-1000 nM in your buffer of choice (e.g., PBS or HHBS). For example, to make a 1 µM (1000 nM) working solution, add 1 µL of the 1 mM stock solution to 1 mL of buffer.

    • Vortex the working solution well before applying to cells.[3]

  • Cell Staining:

    • Grow adherent cells to the desired confluency on coverslips or in an imaging plate.

    • Gently remove the cell culture medium.

    • Wash the cells once with pre-warmed PBS or buffer.

    • Add the freshly prepared this compound working solution to the cells, ensuring the entire surface is covered.

    • Incubate the cells for 5 to 15 minutes at room temperature or 37°C, protected from light.[2][3] The optimal incubation time may vary depending on the cell type.

  • Washing:

    • Gently remove the this compound working solution.

    • Wash the cells two to three times with PBS to remove excess dye and reduce background fluorescence.

  • Imaging:

    • Mount the coverslip on a slide with a suitable mounting medium or add fresh buffer/medium to the imaging plate.

    • Visualize the stained cells using a fluorescence microscope.

    • For neutral lipid droplets, use a yellow-gold (Excitation: ~450-500 nm, Emission: >528 nm) or a TRITC/Texas Red (Excitation: ~552 nm, Emission: ~636 nm) filter set.[3][10]

Visualization

Troubleshooting Workflow for this compound Staining

The following diagram illustrates a logical workflow for troubleshooting the issue of green fluorescence in this compound staining experiments.

NileRed_Troubleshooting Troubleshooting Green Fluorescence in this compound Staining Start Observation: Green Fluorescence CheckFilters Step 1: Verify Imaging Setup Are you using the correct filter set (e.g., TRITC/Texas Red)? Start->CheckFilters CheckLocalization Step 2: Analyze Localization Is the green signal co-localizing with membranes? CheckFilters->CheckLocalization Yes UseCorrectFilters Solution: Switch to TRITC or Texas Red filter set. Perform sequential scanning. CheckFilters->UseCorrectFilters No CheckConcentration Step 3: Review Protocol Is the dye concentration optimized (e.g., 100-1000 nM)? CheckLocalization->CheckConcentration No PolarLipidStaining Conclusion: Green fluorescence is likely due to this compound binding to polar lipids in membranes. CheckLocalization->PolarLipidStaining Yes CheckReagents Step 4: Check Reagents Is the dye stock fresh and properly stored? CheckConcentration->CheckReagents Yes OptimizeConcentration Solution: Perform a concentration titration. Ensure proper mixing of the working solution. CheckConcentration->OptimizeConcentration No PrepareFreshDye Solution: Prepare a fresh stock solution from new powder. Aliquot and store correctly. CheckReagents->PrepareFreshDye No ProblemSolved Problem Resolved: Yellow/Red fluorescence observed in lipid droplets. CheckReagents->ProblemSolved Yes, problem likely solved UseCorrectFilters->ProblemSolved OptimizeConcentration->ProblemSolved PrepareFreshDye->ProblemSolved

Caption: A flowchart for troubleshooting unexpected green fluorescence.

References

Technical Support Center: Improving Nile Red Penetration in Thick Tissue Samples

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our technical support center for optimizing Nile Red staining in thick biological samples. This guide is designed for researchers, scientists, and drug development professionals who are looking to achieve deep and even staining of lipids in complex 3D structures such as tissues, spheroids, and organoids.

Frequently Asked Questions (FAQs)

Q1: Why is it challenging to stain thick tissue samples with this compound?

A1: The primary challenge is the limited penetration of the dye into the dense cellular environment of thick samples.[1] Factors contributing to this include the hydrophobic nature of this compound, the complex extracellular matrix, and the high cell density which can impede dye diffusion. Overcoming this requires protocol optimization, including permeabilization and potentially tissue clearing.

Q2: What is the optimal fixation method for preserving lipids for this compound staining in thick tissues?

A2: Paraformaldehyde (PFA) at a concentration of 4% is a commonly used fixative that preserves lipid droplets for this compound staining.[2] It is crucial to avoid fixatives that contain alcohols like ethanol (B145695) or methanol (B129727) as they can extract lipids, leading to a loss of signal.[2][3] The fixation time should be optimized based on the sample size to ensure thorough preservation without over-fixation, which can hinder dye penetration.[1]

Q3: Can I use this compound on live or fixed thick tissue samples?

A3: Yes, this compound is a versatile dye that can be used on both live and fixed samples.[2][4] For live-cell imaging, its cell-permeable nature allows for the visualization of lipid dynamics in real-time.[2] For fixed samples, it provides robust staining of lipid structures. However, it's important to note that some fixation methods can alter lipid morphology.[5]

Q4: What are tissue clearing techniques and how do they help with this compound staining?

A4: Tissue clearing techniques are a range of methods used to render biological tissues optically transparent.[6][7] This is achieved by removing lipids and matching the refractive index of the tissue to that of the imaging medium.[7] For this compound staining, certain clearing methods are more suitable than others. Aqueous-based methods like CUBIC are generally compatible with lipid staining, while solvent-based methods like iDISCO remove lipids and are therefore not suitable for direct this compound staining of endogenous lipids.[6] However, a combined iDISCO and CUBIC approach has been shown to enhance antibody penetration and may be adaptable for small molecule dyes.[8]

Q5: What is the expected fluorescence emission of this compound in lipid-rich environments?

A5: this compound is a solvatochromic dye, meaning its fluorescence emission spectrum is dependent on the polarity of its environment.[2][9] In non-polar, lipid-rich environments like intracellular lipid droplets, it fluoresces intensely in the yellow-gold to red range (emission maximum ~550-650 nm).[4][10] In more polar environments, the fluorescence shifts to longer wavelengths and decreases in intensity.[11]

Troubleshooting Guide

This guide addresses common issues encountered when staining thick tissue samples with this compound.

Problem Potential Cause Recommended Solution
No or Weak Staining in the Core of the Sample Insufficient dye penetration.Increase incubation time with the this compound working solution.[1] Optimize the concentration of the permeabilization agent (e.g., Triton X-100 or Saponin).[1] Consider using a tissue clearing method compatible with lipid staining, such as CUBIC.[6] For very large samples, gentle agitation during incubation can improve dye distribution.[1]
Patchy or Uneven Staining Incomplete fixation or permeabilization.Ensure the sample is fully submerged and incubated in the fixative for an adequate duration based on its size. Optimize the concentration and incubation time of the permeabilization agent to ensure uniform penetration.
High Background Fluorescence Excess dye not washed out. Autofluorescence of the tissue.Increase the number and duration of washing steps after staining. Use a mounting medium with antifade properties.[1] Consider using a tissue clearing method that also reduces autofluorescence.[1]
Dye Precipitation on the Sample This compound concentration is too high in the working solution.Prepare the this compound working solution fresh before each use. Ensure the stock solution is fully dissolved in a suitable solvent like DMSO or acetone (B3395972) before diluting in an aqueous buffer.[2] Filter the working solution before applying it to the sample.
Green Fluorescence Instead of Red/Yellow The polarity of the environment where the dye has accumulated is more polar than lipid droplets.This can occur if this compound binds to phospholipids (B1166683) in membranes rather than neutral lipids in droplets.[9] Ensure your imaging settings are optimized for the red emission spectrum. Use a lower concentration of this compound to favor partitioning into the highly hydrophobic lipid droplets.
Altered Lipid Droplet Morphology Harsh fixation or permeabilization conditions.Use a gentle fixation method like 4% PFA.[2] Optimize the concentration of the permeabilization agent; high concentrations of detergents can disrupt lipid structures. Consider staining live samples before fixation if morphology is critical.[5]

Experimental Protocols

Protocol 1: General this compound Staining for Thick Fixed Tissue Samples (e.g., Spheroids, Organoids)

This protocol provides a starting point for staining fixed 3D cell cultures. Optimization of incubation times and concentrations is recommended based on sample size and density.

  • Fixation:

    • Gently wash the samples twice with 1x Phosphate Buffered Saline (PBS).

    • Fix the samples in 4% Paraformaldehyde (PFA) in PBS for 1-2 hours at room temperature, depending on the sample size. For larger samples, extend the fixation time.

    • Wash the samples three times with PBS for 15 minutes each.

  • Permeabilization:

    • Permeabilize the samples with 0.2% - 0.5% Triton X-100 in PBS for 30-60 minutes at room temperature with gentle agitation.[1] The optimal concentration and time will depend on the tissue density.

    • Wash the samples three times with PBS for 15 minutes each.

  • This compound Staining:

    • Prepare a 1 mg/mL stock solution of this compound in DMSO or acetone.[2]

    • Dilute the stock solution to a working concentration of 1-10 µg/mL in PBS.

    • Incubate the samples in the this compound working solution for 1-4 hours at room temperature, protected from light. For very thick samples, overnight incubation at 4°C may be necessary.

    • Wash the samples three times with PBS for 20 minutes each to remove excess dye.

  • Mounting and Imaging:

    • Mount the samples in an aqueous mounting medium with antifade properties.

    • Image using a confocal or light-sheet microscope with excitation around 488-550 nm and emission detection between 550-650 nm.

Protocol 2: Combined CUBIC Clearing and this compound Staining

This protocol is adapted for clearing and staining dense tissue samples for deep imaging.

  • Fixation:

    • Perfuse the animal with 4% PFA or immerse the tissue in 4% PFA overnight at 4°C.

    • Wash the tissue extensively in PBS.

  • Tissue Clearing (CUBIC Protocol - Simplified):

    • Immerse the tissue in CUBIC-L solution (a mixture of urea, Quadrol, and Triton X-100) for several days to a week at 37°C with gentle shaking, changing the solution daily until the tissue becomes transparent.[12]

    • Wash the cleared tissue thoroughly with PBS for at least 24 hours, changing the PBS several times.

  • This compound Staining:

    • Incubate the cleared tissue in this compound working solution (1-10 µg/mL in PBS) for 24-48 hours at room temperature with gentle agitation, protected from light.

    • Wash the tissue in PBS for 24 hours, changing the PBS several times.

  • Refractive Index Matching and Imaging:

    • Immerse the stained and cleared tissue in CUBIC-R solution (a mixture of sucrose (B13894) and urea) until the refractive index is matched.[12]

    • Image using a light-sheet or confocal microscope.

Quantitative Data Summary

Optimizing this compound penetration requires balancing several factors. The following tables summarize key parameters to consider.

Table 1: Comparison of Permeabilization Agents

Permeabilization AgentTypical ConcentrationIncubation TimeAdvantagesDisadvantages
Triton X-100 0.1% - 0.5%15 - 60 minEffective for most cell types and tissues.Can disrupt lipid droplet morphology at higher concentrations or with prolonged exposure.[3]
Saponin 0.1% - 0.5%10 - 30 minMilder permeabilization, may better preserve membrane integrity.[13][14]May be less effective for very dense tissues.[15]
Digitonin 10 - 50 µg/mL5 - 15 minSelectively permeabilizes the plasma membrane, leaving organellar membranes intact.Can be less efficient for nuclear or deep cytoplasmic targets.

Table 2: Influence of Tissue Clearing Methods on Staining Parameters

Clearing MethodPrincipleLipid PreservationTransparencyStaining TimeSignal-to-Noise Ratio
CUBIC Aqueous-based delipidationPartialGoodLongGood
iDISCO Solvent-based delipidationNoExcellentShortHigh (for antibodies)
SeeDB Aqueous-based RI matchingYesModerateModerateModerate
CLARITY Hydrogel-based delipidationNoExcellentLongHigh (for antibodies)

Visualizations

Experimental Workflow for Staining Thick Tissues with this compound

experimental_workflow General Workflow for this compound Staining of Thick Tissues cluster_prep Sample Preparation cluster_staining Staining cluster_imaging Imaging Fixation Fixation (e.g., 4% PFA) Washing1 Washing (PBS) Fixation->Washing1 Permeabilization Permeabilization (e.g., Triton X-100) Washing1->Permeabilization Washing2 Washing (PBS) Permeabilization->Washing2 NileRed This compound Incubation Washing2->NileRed Washing3 Washing (PBS) NileRed->Washing3 Mounting Mounting Washing3->Mounting Imaging Microscopy (Confocal/Light-Sheet) Mounting->Imaging

Caption: A generalized workflow for fixing, permeabilizing, and staining thick tissue samples with this compound.

Troubleshooting Logic for Poor this compound Penetration

troubleshooting_penetration Troubleshooting Poor this compound Penetration Start Problem: Weak/No Staining in Sample Core Check_Incubation Increase Incubation Time? Start->Check_Incubation Check_Perm Optimize Permeabilization? Check_Incubation->Check_Perm No Improvement Solution_Incubation Solution: Increase staining time (e.g., overnight at 4°C) Check_Incubation->Solution_Incubation Yes Check_Clearing Consider Tissue Clearing? Check_Perm->Check_Clearing No Improvement Solution_Perm Solution: Increase Triton X-100 conc. or incubation time Check_Perm->Solution_Perm Yes Solution_Clearing Solution: Use a lipid-compatible clearing method (e.g., CUBIC) Check_Clearing->Solution_Clearing Yes End Problem Solved Solution_Incubation->End Solution_Perm->End Solution_Clearing->End

Caption: A decision tree for troubleshooting inadequate this compound penetration in thick tissue samples.

References

minimizing spectral overlap with nile red in co-staining experiments

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Co-Staining with Nile Red

This guide provides troubleshooting and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using this compound in co-staining experiments. The focus is on minimizing spectral overlap to ensure accurate and reliable fluorescence microscopy results.

Frequently Asked Questions (FAQs)

Q1: What are the spectral properties of this compound and why are they important for co-staining?

A1: this compound is a lipophilic stain that is highly sensitive to the polarity of its environment.[1][2] This solvatochromic property means its excitation and emission wavelengths shift depending on the hydrophobicity of the lipids it binds.[1][2] In the non-polar environment of neutral lipid droplets, it emits a strong yellow-gold fluorescence. In the more polar environment of phospholipids (B1166683) in membranes, it emits a deeper red fluorescence.[1] This variability is a critical consideration when selecting other fluorophores for co-staining to avoid spectral bleed-through.

Table 1: Environment-Dependent Spectral Properties of this compound

EnvironmentExcitation Max (approx.)Emission Max (approx.)Perceived Color
Neutral Lipids (e.g., Triglycerides)~515 nm~585 nmYellow-Orange
Polar Lipids (e.g., Phospholipids)~554 nm~638 nmRed
Methanol552 nm636 nmRed
Q2: Which common fluorophores are spectrally compatible with this compound?

A2: To minimize spectral overlap, it is best to choose fluorophores with well-separated emission spectra from this compound.[3] Dyes that emit in the blue, green, or far-red regions are often good candidates. When staining for intracellular lipid droplets (yellow-orange emission), fluorophores like Alexa Fluor 488 (green) can be challenging due to this compound's broad emission tail.[4]

Table 2: Recommended Fluorophores for Co-Staining with this compound

FluorophoreExcitation Max (nm)Emission Max (nm)Spectral RegionNotes
DAPI 358461BlueExcellent separation. Stains nuclei.
Alexa Fluor 488 / FITC 495519GreenUse with caution. Prone to bleed-through from this compound's yellow emission. Sequential scanning is highly recommended.[5][6]
Alexa Fluor 647 / Cy5 650668Far-RedExcellent separation from this compound's primary emission in lipid droplets.
BODIPY 493/503 493503GreenOften used as an alternative to this compound for lipid droplets, but can be difficult to separate from green fluorescent proteins.[4]
Q3: I'm observing a signal in my green channel that mirrors my this compound staining. How can I troubleshoot this spectral bleed-through?

A3: This is a classic case of spectral bleed-through, where the emission signal from this compound is detected in a channel intended for another fluorophore.[3] Here are several strategies to mitigate this issue:

  • Sequential Scanning: This is the most effective method.[3][7] In confocal microscopy, acquire the image for each channel sequentially rather than simultaneously.[3][5] This ensures that only one laser is active at a time, preventing the excitation of this compound from spilling into the green channel's detector.[7]

  • Optimize Filter Selection: Use emission filters with narrower bandwidths tailored specifically to your fluorophore of interest (e.g., Alexa Fluor 488).[3] This helps to exclude the longer wavelength tail of this compound's emission.

  • Judicious Fluorophore Selection: If possible, choose fluorophores with emission peaks that are further away from this compound's peak, such as those in the far-red spectrum (e.g., Alexa Fluor 647).[3]

  • Single-Stain Controls: Always prepare control samples stained with only this compound. Image this sample using all your laser and detector settings. Any signal detected in the green or far-red channels is definitive proof of bleed-through and allows you to assess the severity of the issue.[3]

  • Spectral Unmixing: If your microscopy system supports it, spectral unmixing is a powerful computational tool.[3] It uses the emission spectra of individual fluorophores (obtained from your single-stain controls) to mathematically separate the mixed signals in your co-stained sample.[3]

Q4: What are the essential experimental controls for a co-staining experiment with this compound?

A4: Proper controls are crucial for validating your results and troubleshooting artifacts like spectral bleed-through.

  • Unstained Control: An unstained sample of your cells or tissue imaged with all laser/detector settings. This is used to identify and measure autofluorescence.

  • Single-Stained Positive Controls: You need a separate sample for each fluorophore used in the experiment (e.g., one sample with only this compound, one with only DAPI, one with only your secondary antibody). These are absolutely essential for:

    • Confirming spectral bleed-through.[3]

    • Setting up sequential scanning parameters correctly.

    • Providing the reference spectra required for computational compensation or spectral unmixing.[3]

Experimental Protocols

General Protocol for Co-Staining of Fixed Cells with this compound and a Secondary Fluorophore

This protocol provides a general guideline for staining intracellular lipid droplets with this compound alongside immunofluorescent labeling of a protein of interest.

Reagents:

  • Phosphate-Buffered Saline (PBS)

  • 4% Paraformaldehyde (PFA) in PBS

  • Permeabilization Buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking Buffer (e.g., 1% BSA in PBS)

  • Primary Antibody (diluted in Blocking Buffer)

  • Fluorophore-conjugated Secondary Antibody (diluted in Blocking Buffer)

  • This compound Stock Solution (1 mg/mL in DMSO or acetone).[8][9]

  • This compound Working Solution (0.5 - 1 µg/mL in PBS).[8][9]

Procedure:

  • Cell Culture: Grow adherent cells on coverslips in a multi-well plate to the desired confluency.

  • Fixation: Gently aspirate the culture medium. Wash cells twice with ice-cold PBS. Fix the cells by incubating with 4% PFA for 20 minutes at room temperature.[9]

  • Washing: Wash the fixed cells three times with PBS for 5 minutes each.

  • Permeabilization: Incubate cells with Permeabilization Buffer for 10 minutes at room temperature. (Note: This step is required for intracellular antibody targets).

  • Blocking: Aspirate the permeabilization buffer and add Blocking Buffer. Incubate for 1 hour at room temperature to reduce non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the cells with the diluted primary antibody overnight at 4°C or for 1-2 hours at room temperature.

  • Washing: Wash the cells three times with PBS for 5 minutes each.

  • Secondary Antibody & this compound Co-Incubation: Incubate the cells with the diluted fluorophore-conjugated secondary antibody and the this compound Working Solution for 1 hour at room temperature, protected from light.[9]

  • Final Washes: Wash the cells three times with PBS for 5 minutes each, protected from light.

  • Mounting: Mount the coverslips onto microscope slides using an appropriate mounting medium.

  • Imaging: Image the samples as soon as possible. Use a confocal microscope set up for sequential scanning to minimize spectral bleed-through between the this compound and other fluorophore channels.[6]

Visual Guides and Workflows

G cluster_0 Troubleshooting Spectral Overlap start Observe Bleed-through in Co-Stained Image control Image Single-Stained (this compound Only) Control start->control Step 1 check Is Signal Detected in Secondary Channel? control->check Step 2 seq_scan Implement Sequential Scanning check->seq_scan Yes no_bleed No Bleed-through. Proceed with Analysis. check->no_bleed No filters Optimize Emission Filters (Use Narrower Bandpass) seq_scan->filters If bleed-through persists reimage Re-acquire Images seq_scan->reimage unmix Perform Spectral Unmixing filters->unmix If hardware changes are insufficient filters->reimage unmix->reimage Requires new acquisition with reference spectra

Caption: Workflow for identifying and correcting spectral bleed-through.

G cluster_1 Lipid Droplet Dynamics Signaling Nutrient_Surplus Nutrient Surplus (Fatty Acids, Glucose) Lipogenesis Lipogenesis (TAG Synthesis) Nutrient_Surplus->Lipogenesis Activates LD_Formation Lipid Droplet (LD) Formation & Growth Lipogenesis->LD_Formation Nile_Red Stained by this compound LD_Formation->Nile_Red Lipolysis Lipolysis (TAG Hydrolysis) LD_Formation->Lipolysis Substrate for Nutrient_Demand Nutrient Demand (e.g., Starvation) Nutrient_Demand->Lipolysis Activates FA_Release Fatty Acid Release (for Beta-oxidation) Lipolysis->FA_Release

Caption: Simplified pathway of lipid droplet metabolism.

References

best practices for storing and handling nile red dye

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides best practices, troubleshooting advice, and frequently asked questions for researchers, scientists, and drug development professionals working with Nile Red dye.

Frequently Asked Questions (FAQs)

Q1: How should solid this compound dye be stored?

Solid this compound should be stored in a cool, dry, and dark place. Specific temperature recommendations vary by manufacturer, but common guidelines include 2-8°C or -20°C. Always refer to the manufacturer's instructions for the most accurate storage information.

Q2: What is the best solvent for preparing a this compound stock solution?

High-quality, anhydrous Dimethyl Sulfoxide (DMSO) is the most commonly recommended solvent for preparing concentrated stock solutions, typically at 1 mM or 1 mg/mL.[1][2][3] Acetone (B3395972) and ethanol (B145695) can also be used.[3][4][5]

Q3: How should I store my this compound stock solution?

To ensure stability and prevent degradation, stock solutions should be aliquoted into smaller, single-use volumes and stored at -20°C or -80°C, protected from light.[1][3][6] It is crucial to avoid repeated freeze-thaw cycles.[1][6]

Q4: How do I prepare a working solution from the stock solution?

A working solution is prepared by diluting the concentrated stock solution into an aqueous buffer, such as Hanks and 20 mM Hepes buffer (HHBS) or Phosphate-Buffered Saline (PBS).[1][3] The final concentration typically ranges from 200 to 1000 nM.[1][3] It is best practice to prepare the working solution fresh just before use.[1]

Q5: What are the key safety precautions when handling this compound?

Standard laboratory safety practices should be followed. This includes wearing appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat.[7][8][9] Handle the dye in a well-ventilated area or a fume hood, especially when working with the solid powder to avoid inhalation.[7][8][9] Avoid contact with skin and eyes.[8][9]

Troubleshooting Guide

Issue 1: No or Weak Fluorescence Signal

  • Cause: The dye has minimal fluorescence in aqueous or polar environments.[1][10]

  • Solution: Ensure the dye is in a hydrophobic, lipid-rich environment. Verify that the cells or sample being stained contain lipids.

  • Cause: Incorrect filter sets or microscope settings.

  • Solution: this compound's excitation and emission wavelengths are highly dependent on the polarity of its environment. Use the appropriate filter sets for your application (see Data Presentation section).

  • Cause: Dye degradation.

  • Solution: Ensure stock solutions have been stored correctly (protected from light, frozen, and aliquoted to avoid freeze-thaw cycles).[1][6] Prepare fresh working solutions for each experiment.

Issue 2: Unexpected Green Fluorescence

  • Cause: this compound is sensitive to environmental polarity. In more polar environments, its emission spectrum can shift towards the green wavelength (around 500-550 nm).[11]

  • Solution: This phenomenon is an inherent property of the dye. To selectively visualize neutral lipids, which fluoresce in the yellow-gold range, use appropriate emission filters (>528 nm).[1] For polar lipids, which fluoresce red, use filters that capture longer wavelengths (>590 nm).[1]

Issue 3: High Background or Non-Specific Staining

  • Cause: The concentration of the working solution is too high.

  • Solution: Optimize the dye concentration. A titration experiment to determine the lowest effective concentration can be beneficial.

  • Cause: Inadequate washing after staining.

  • Solution: Ensure sufficient washing steps with an appropriate buffer (e.g., PBS) after incubation to remove excess, unbound dye.[3][12]

Issue 4: Staining fails on paraffin-embedded sections.

  • Cause: The tissue processing for paraffin (B1166041) embedding, which involves steps with high concentrations of alcohol and xylene, dissolves the intracellular lipid droplets.[11]

  • Solution: this compound is not recommended for paraffin sections.[11] Use frozen sections (cryosections) for lipid staining to preserve the lipid content.

Data Presentation

Table 1: Storage and Handling Summary
FormSolventStorage TemperatureStability Notes
Solid Powder N/A-20°C or 4°C[3][13]Protect from light, keep desiccated.[1]
Stock Solution DMSO-20°C to -80°C[1][3][6]Aliquot to avoid freeze-thaw cycles; protect from light.[1][6] Stable for ~1 year at -20°C.[3]
Stock Solution Acetone4°C[4]Store in the dark for up to 3 months.[4]
Working Solution Aqueous BufferRoom TemperaturePrepare fresh before each use.[1]
Table 2: Solubility of this compound
SolventSolubilityReference
DMSO ~1-10 mM[3]Soluble to 10 mM.
Ethanol ~1 mg/mL[3]Soluble.[3]
Acetone ~1 mg/mL[5]Soluble.
Methanol ~1 mg/mLSoluble.
Water Very poor (<1 µg/mL)[14]Sparingly soluble.[15]
Table 3: Spectral Properties in Different Environments
Environment / SolventExcitation Max (λex)Emission Max (λem)Apparent ColorReference
Neutral Lipids (e.g., Triglycerides) ~515 nm~585 nmYellow-Gold[16]
Polar Lipids (e.g., Phospholipids) ~554 nm~638 nmRed[16]
Methanol 552 nm636 nmRed[13]
Heptane 485 nm525 nmGolden-Yellow

Experimental Protocols

Protocol: Live Cell Staining for Intracellular Lipid Droplets
  • Prepare this compound Stock Solution: Create a 1 mM stock solution by dissolving this compound powder in high-quality, anhydrous DMSO.[1]

  • Cell Culture: Culture adherent or suspension cells to the desired confluency using standard protocols.

  • Prepare Working Solution: Immediately before use, dilute the 1 mM DMSO stock solution into a pre-warmed buffer (e.g., HHBS or serum-free medium) to a final concentration of 200-1000 nM.[1][3] Vortex to mix thoroughly.

  • Cell Preparation:

    • Adherent Cells: Remove the culture medium and wash the cells once with buffer.

    • Suspension Cells: Centrifuge the cells to form a pellet, remove the supernatant, and resuspend in buffer to a concentration of 1-5 x 10^5 cells/mL.[1]

  • Staining: Add the this compound working solution to the cells and incubate for 5-10 minutes at room temperature or 37°C, protected from light.[1][3][12]

  • Washing:

    • Adherent Cells: Remove the staining solution and wash the cells twice with buffer.

    • Suspension Cells: Centrifuge the cells, discard the supernatant, and wash by resuspending in fresh buffer. Repeat twice.[3][12]

  • Imaging: Resuspend cells in fresh buffer or medium.[3] Observe using a fluorescence microscope or flow cytometer with appropriate filter sets to distinguish between neutral (yellow-gold) and polar (red) lipids.[1]

Visual Workflows

G cluster_0 start Start: Prepare Solutions stock_q Need to prepare stock solution? start->stock_q solid_storage Retrieve solid dye (Stored at -20°C or 4°C, dark) stock_q->solid_storage Yes working_sol Prepare working solution (200-1000 nM in buffer) stock_q->working_sol No, stock ready dissolve Dissolve in anhydrous DMSO to 1 mM concentration solid_storage->dissolve store_stock Aliquot and store stock at -20°C to -80°C, dark dissolve->store_stock store_stock->working_sol use_now Use immediately for staining working_sol->use_now

Caption: Decision workflow for preparing this compound solutions.

G cluster_1 start Staining Issue Observed issue_type What is the issue? start->issue_type no_signal No / Weak Signal issue_type->no_signal No Signal green_signal Unexpected Green Signal issue_type->green_signal Green Signal high_bg High Background issue_type->high_bg High Background check_env Is sample in a hydrophobic environment? no_signal->check_env polar_env Emission shifts blue in polar environments green_signal->polar_env check_conc Is dye concentration too high? high_bg->check_conc check_filters Are microscope filters correct for expected emission? check_env->check_filters Yes solve_env Ensure lipid presence check_env->solve_env No check_dye Is the dye fresh? (Avoided freeze-thaw) check_filters->check_dye Yes solve_filters Adjust filters (e.g., >528nm for neutral lipids) check_filters->solve_filters No solve_dye Prepare fresh solutions check_dye->solve_dye No use_filters Use specific emission filters to isolate red/yellow signal polar_env->use_filters check_wash Were washing steps adequate? check_conc->check_wash No solve_conc Optimize/reduce concentration check_conc->solve_conc Yes solve_wash Increase wash steps/duration check_wash->solve_wash No

Caption: Troubleshooting guide for common this compound staining issues.

References

Validation & Comparative

A Head-to-Head Comparison: Nile Red vs. BODIPY for Lipid Droplet Staining

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals seeking to visualize and quantify intracellular lipid droplets, the choice of fluorescent dye is a critical experimental consideration. Nile Red and BODIPY are two of the most prevalent lipophilic stains employed for this purpose. This guide provides an objective comparison of their performance, supported by experimental data, to aid in the selection of the most suitable probe for your research needs.

Lipid droplets are dynamic organelles that function as hubs for neutral lipid storage and metabolism. Their study is crucial in various fields, from metabolic diseases and cancer research to biofuel development. Both this compound and BODIPY dyes offer rapid and effective methods for staining these organelles, but they possess distinct characteristics that can significantly impact experimental outcomes.

Quantitative Performance Comparison

The following table summarizes the key photophysical and performance characteristics of this compound and the commonly used BODIPY 493/503 variant for lipid droplet staining.

FeatureThis compoundBODIPY 493/503
Excitation Maxima (nm) 552 (in methanol)[1], ~450-500 (in lipid-rich environment)[2]493[3]
Emission Maxima (nm) 636 (in methanol)[1], ~528-590+ (environment dependent)[2]503[3]
Quantum Yield Environment dependent, minimal in aqueous media[4]High[5][6]
Fluorescence Lifetime ~4.5 ns[7]~7.2 ns[6][7]
Photostability Prone to photobleaching[7][]Higher photostability than this compound[][9]
Environmental Sensitivity Highly sensitive to environmental polarity, affecting emission spectra[10]Relatively insensitive to pH and environmental polarity[5][10]
Specificity for Lipid Droplets Can exhibit non-specific staining of other cellular membranes[4][10]High selectivity for neutral lipids in lipid droplets[4][]
Suitability for Multicolor Imaging Broad emission spectrum can lead to crosstalk, not recommended for multiplexing[1][4]Narrow emission peak reduces signal overlap, suitable for multicolor experiments[]
Live/Fixed Cell Staining Compatible with both live and fixed cells[1]Compatible with both live and fixed cells[3][]

Delving into the Differences: A Comparative Analysis

This compound: The Environment-Sensitive Veteran

This compound is a lipophilic stain that exhibits strong fluorescence in hydrophobic environments while being virtually non-fluorescent in aqueous media.[2][4] This solvatochromic property is a double-edged sword. While it allows for the visualization of lipid droplets, its fluorescence emission spectrum is highly dependent on the polarity of the surrounding environment.[10] This can lead to variability in results and makes quantitative analysis challenging. Furthermore, this compound has a broad emission spectrum and is known to non-specifically stain other hydrophobic cellular compartments, such as intracellular membranes, which can interfere with accurate lipid droplet identification.[4][10] Its susceptibility to photobleaching also limits its use in time-lapse imaging experiments.[7][]

BODIPY: The Photostable and Specific Alternative

The BODIPY (boron-dipyrromethene) class of dyes, particularly BODIPY 493/503, has emerged as a popular alternative to this compound for lipid droplet staining.[10] BODIPY dyes are characterized by their high fluorescence quantum yield, sharp emission peaks, and relative insensitivity to environmental polarity and pH.[5][10] This leads to a more stable and reproducible staining pattern. BODIPY 493/503 demonstrates high selectivity for neutral lipids, resulting in a more specific labeling of lipid droplets with lower background fluorescence compared to this compound.[4][] Its superior photostability makes it well-suited for long-term imaging and time-lapse studies.[][9] The narrow emission spectrum of BODIPY dyes also makes them ideal for multicolor imaging experiments with reduced spectral overlap.[]

Experimental Workflows

The following diagram illustrates a general workflow for staining lipid droplets in cultured cells using either this compound or BODIPY. Specific protocol details will vary based on the chosen dye and whether live or fixed cells are being analyzed.

G General Workflow for Lipid Droplet Staining cluster_prep Cell Preparation cluster_treatment Optional Treatment cluster_staining Staining cluster_post_staining Post-Staining Processing cluster_imaging Imaging A Seed cells on coverslips or imaging plates B Culture cells to desired confluency (e.g., 50-70%) A->B C Treat cells with compounds (e.g., oleic acid to induce lipid droplets) B->C E Wash cells with PBS or buffer B->E C->E D Prepare working solution of This compound or BODIPY F Incubate cells with staining solution D->F E->F G Wash cells to remove excess stain F->G H Fix cells (optional, for fixed cell imaging) G->H I Mount coverslips with antifade reagent G->I For live cell imaging H->I J Image with fluorescence microscope using appropriate filter sets I->J

Caption: General experimental workflow for lipid droplet staining.

Detailed Experimental Protocols

Below are representative protocols for staining lipid droplets in cultured cells using this compound and BODIPY 493/503. These should be optimized for your specific cell type and experimental conditions.

This compound Staining Protocol (Live Cells)
  • Prepare Stock Solution: Prepare a 1 mM stock solution of this compound in anhydrous DMSO.[2] Store aliquots at -20°C, protected from light.[2]

  • Prepare Working Solution: Immediately before use, dilute the this compound stock solution to a final concentration of 100-1000 nM in a suitable buffer (e.g., PBS or HBSS).[1]

  • Cell Preparation: Grow cells on coverslips or in imaging dishes to the desired confluency.

  • Washing: Gently wash the cells once with the same buffer used for the working solution.

  • Staining: Add the this compound working solution to the cells and incubate for 5-10 minutes at room temperature or 37°C, protected from light.[2]

  • Washing: Wash the cells twice with buffer to remove excess stain.

  • Imaging: Immediately image the cells using a fluorescence microscope with appropriate filter sets (e.g., excitation at 450-500 nm and emission >528 nm for yellow-gold fluorescence of lipid droplets).[2]

BODIPY 493/503 Staining Protocol (Fixed Cells)
  • Prepare Stock Solution: Prepare a 5 mM stock solution of BODIPY 493/503 in DMSO.[11] Store aliquots at -20°C.[11]

  • Cell Preparation: Grow cells on coverslips to 30-50% confluency.[11]

  • Fixation: Fix the cells with 4% paraformaldehyde (PFA) in PBS for 15-20 minutes at room temperature.[11][12]

  • Washing: Wash the cells three times with PBS for 5 minutes each.[11]

  • Prepare Working Solution: Dilute the BODIPY 493/503 stock solution to a final concentration of 0.5-2 µM in PBS.[][11]

  • Staining: Add the BODIPY working solution to the fixed cells and incubate for 15-30 minutes at room temperature in the dark.[][11]

  • Washing: Wash the cells twice with PBS.[11]

  • Mounting: Mount the coverslips onto microscope slides using an antifade mounting medium, with or without a nuclear counterstain like DAPI.[11]

  • Imaging: Image the cells using a fluorescence microscope with a standard green filter set (e.g., excitation ~490 nm, emission ~515 nm).[10]

Conclusion

References

A Head-to-Head Comparison of Nile Red and Oil Red O for Lipid Staining

Author: BenchChem Technical Support Team. Date: December 2025

For researchers in cell biology, drug discovery, and metabolic studies, the accurate detection and quantification of intracellular lipids are paramount. Among the various methods available, staining with lipophilic dyes remains a fundamental technique. Two of the most common dyes used for this purpose are Oil Red O and Nile Red. While both are effective at visualizing lipids, they possess distinct characteristics that make them suitable for different experimental needs. This guide provides an objective comparison of their performance, supported by experimental data and detailed protocols, to aid researchers in selecting the optimal dye for their specific applications.

Key Performance Characteristics

This compound, a fluorescent phenoxazone dye, and Oil Red O, a lysochrome diazo dye, differ significantly in their staining mechanisms, sensitivity, and compatibility with modern analytical techniques.

This compound operates on the principle of fluorescence. In aqueous environments, its fluorescence is quenched, but in hydrophobic contexts, such as intracellular lipid droplets, it fluoresces intensely.[1][2] A key advantage of this compound is its solvatochromic property: its excitation and emission wavelengths shift depending on the polarity of the surrounding lipids.[3][4] It typically emits a strong yellow-gold fluorescence (emission max ~585 nm) in neutral lipids like triglycerides and a deep red fluorescence (emission max ~638 nm) in more polar lipids like phospholipids.[3][4] This characteristic allows for the potential differentiation between lipid classes within a single sample.[3]

Oil Red O , by contrast, is a fat-soluble dye that physically dissolves in the neutral lipids it stains, resulting in a bright red-orange color visible under a bright-field microscope.[5][6] Its application is primarily for the visualization of neutral triglycerides and cholesteryl esters.[1][5]

The primary advantages of this compound over Oil Red O include its higher sensitivity, suitability for quantitative analysis, and its ability to be used in live-cell imaging.[7][8] Because it is cell-permeable and non-toxic in short-term exposures, this compound is ideal for dynamic studies in living cells and is highly compatible with techniques like flow cytometry.[8][9][10] Oil Red O requires fixation, which kills the cells, and the organic solvents used in its protocol can alter the morphology of lipid droplets by causing them to fuse.[3][8][11] This can lead to an inaccurate representation of the lipid content.[3]

Quantitative Data Summary

The following table summarizes the key differences between this compound and Oil Red O, providing a clear reference for selecting the appropriate stain.

FeatureThis compoundOil Red O
Staining Principle Fluorescence in hydrophobic environments[2]Physical dissolution in lipids (Lysochrome)[3][5]
Detection Method Fluorescence Microscopy, Flow Cytometry[2]Bright-field Microscopy[6]
Quantitative Capability Quantitative (fluorometric measurements)[5][12]Qualitative / Semi-quantitative[6][12]
Live/Fixed Cell Use Suitable for both live and fixed cells[8]Requires cell/tissue fixation[8]
Lipid Specificity Stains various lipids; can differentiate neutral (yellow-gold fluorescence) from polar (red fluorescence) lipids[3][4]Primarily stains neutral lipids (triglycerides, cholesteryl esters)[1][5][13]
Sensitivity High; can detect small lipid deposits[1][7]Lower sensitivity compared to this compound[7]
Primary Advantages High sensitivity, quantitative, live-cell imaging compatible, suitable for flow cytometry, differentiates lipid types[3][8][9]Simple, cost-effective, stable stain for endpoint analysis[5]
Limitations Photobleaching, potential spectral overlap with other fluorophores[3]Requires fixation, solvents can cause lipid droplet fusion, not ideal for quantification or flow cytometry[3][10][11]

Experimental Protocols

Accurate and reproducible results depend on meticulous adherence to optimized protocols. Below are detailed methodologies for staining lipids in cultured cells using both this compound and Oil Red O.

Protocol 1: this compound Staining of Cultured Cells for Fluorescence Microscopy

This protocol is adapted for live-cell imaging but can be used for fixed cells as well.

Materials:

  • This compound stock solution (1 mg/mL in acetone (B3395972) or DMSO)[14][15]

  • Cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • Optional: 4% Paraformaldehyde (PFA) for fixation

Procedure:

  • Preparation of Staining Solution: Prepare a fresh working solution by diluting the this compound stock solution in cell culture medium to a final concentration of 1-10 µM. For example, dilute a 30 mM stock 1:3000.[15] Protect the solution from light.

  • Cell Staining:

    • For live cells, remove the existing culture medium from the cells.

    • Add the this compound working solution to the cells and incubate for 15-30 minutes at room temperature or 37°C, protected from light.[15]

  • Washing: Gently wash the cells twice with PBS to remove excess dye.

  • Imaging: Immediately image the cells using a fluorescence microscope.

    • For neutral lipids , use an excitation wavelength of 450-525 nm and detect emission at >528 nm (yellow-gold fluorescence).[2][9]

    • For polar lipids , use an excitation wavelength of 515-560 nm and detect emission at >590 nm (red fluorescence).[2][4]

  • (Optional) Fixation: If endpoint analysis is desired, cells can be fixed with 4% PFA for 15 minutes after staining.[15]

Protocol 2: Oil Red O Staining of Cultured Cells

This protocol requires cell fixation and is suitable for endpoint analysis of neutral lipid accumulation.

Materials:

  • Oil Red O powder

  • 100% Isopropanol (B130326)

  • Distilled water

  • 10% Formalin or 4% Paraformaldehyde (PFA)

  • Phosphate-Buffered Saline (PBS)

  • Optional: Mayer's Hematoxylin for counterstaining nuclei

Procedure:

  • Preparation of Oil Red O Solutions:

    • Stock Solution: Dissolve 0.5 g of Oil Red O in 100 mL of 100% isopropanol. This stock is stable for up to a year.[16][17]

    • Working Solution: Prepare fresh at least 15 minutes before use. Mix 3 parts of the Oil Red O stock solution with 2 parts of distilled water (e.g., 30 mL stock + 20 mL water).[16][17] Let the solution stand for 10 minutes, then filter it through a Whatman No. 1 filter to remove any precipitate. The working solution is stable for about 2 hours.[16]

  • Cell Fixation:

    • Remove the culture medium and gently wash the cells twice with PBS.

    • Add 10% Formalin or 4% PFA to cover the cells and incubate for 30-60 minutes at room temperature.[16]

  • Staining:

    • Remove the fixative and wash the cells twice with distilled water.

    • Remove the water and add 60% isopropanol for 5 minutes to permeabilize the cells.

    • Remove the isopropanol and add the filtered Oil Red O working solution to completely cover the cells. Incubate for 15-20 minutes at room temperature.[16]

  • Washing and Differentiation:

    • Remove the staining solution and wash the cells repeatedly with distilled water until the wash water is clear. This step is critical to remove background staining.

    • (Optional) Briefly rinse with 60% isopropanol to differentiate the stain.

  • (Optional) Counterstaining: Stain the nuclei by incubating with Mayer's Hematoxylin for 1 minute, followed by several rinses with tap water.[18]

  • Imaging and Quantification:

    • View the cells under a bright-field microscope. Lipid droplets will appear red, and nuclei (if counterstained) will be blue.[16][18]

    • For quantification, after imaging, completely dry the plate. Add 100% isopropanol to each well to elute the stain from the lipid droplets. Measure the absorbance of the eluate at 490-520 nm using a plate reader.[16][19]

Visualizing Experimental Workflows

To better illustrate the processes and principles described, the following diagrams were generated.

cluster_prep Sample Preparation cluster_nile This compound Staining cluster_oro Oil Red O Staining Sample Cultured Cells or Tissue Section Nile_Live Live Cells: Add this compound directly Sample->Nile_Live Live Imaging Nile_Fix Fixed Cells: Fix with PFA Sample->Nile_Fix Endpoint ORO_Fix Fix with Formalin Sample->ORO_Fix Endpoint Nile_Stain Incubate 15-30 min Nile_Live->Nile_Stain Nile_Fix->Nile_Stain Nile_Wash Wash with PBS Nile_Stain->Nile_Wash Nile_Analysis Fluorescence Analysis (Microscopy / Flow Cytometry) Nile_Wash->Nile_Analysis ORO_Stain Incubate with Oil Red O Solution ORO_Fix->ORO_Stain ORO_Wash Wash & Differentiate ORO_Stain->ORO_Wash ORO_Analysis Bright-field Analysis (Microscopy / Absorbance) ORO_Wash->ORO_Analysis

Caption: Comparative workflow for this compound and Oil Red O lipid staining.

cluster_main This compound Solvatochromic Shift cluster_env cluster_emission NileRed This compound Dye Neutral Neutral Lipids (e.g., Triglycerides) NileRed->Neutral Binds to Polar Polar Lipids (e.g., Phospholipids) NileRed->Polar Binds to Yellow Yellow-Gold (~585 nm) Neutral->Yellow Results in Red Deep Red (~638 nm) Polar->Red Results in

Caption: Principle of lipid differentiation by this compound's fluorescence.

Conclusion

References

Validating Nile Red Staining with Mass Spectrometry: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative overview of Nile Red staining and mass spectrometry for lipid analysis, offering detailed experimental protocols and a summary of comparative data to assist researchers in integrating these two powerful techniques.

Comparison of this compound Staining and Mass Spectrometry for Lipid Analysis

FeatureThis compound StainingMass Spectrometry
Principle A solvatochromic dye that fluoresces intensely in hydrophobic environments like lipid droplets.[1][4]Separates and detects ions based on their mass-to-charge ratio, allowing for precise identification and quantification of individual lipid species.
Data Output Fluorescence intensity (relative quantification), visualization of lipid droplet morphology and distribution.[5]Absolute or relative quantification of specific lipid classes and individual molecular species (e.g., triacylglycerols, cholesteryl esters).[6]
Throughput High-throughput, suitable for screening applications in multi-well plates.Low to medium throughput, requires sample extraction and chromatographic separation.
Sample Prep Simple staining procedure on live or fixed cells.[2][7]Multi-step lipid extraction, derivatization may be required.[8][9][10]
Specificity Stains neutral lipids, but fluorescence can be influenced by phospholipids (B1166683) and the polarity of the microenvironment.[4][5]Highly specific, can distinguish between different lipid classes and molecular species with high resolution.
Sensitivity High sensitivity for detecting lipid droplets.[5]Very high sensitivity, capable of detecting and quantifying low-abundance lipid species.[11]
Validation Requires validation by other methods for absolute quantification.Considered the "gold standard" for lipid quantification.

Experimental Workflow: A Combined Approach

The following diagram illustrates a typical workflow for validating this compound staining results with mass spectrometry.

G cluster_0 Cell Culture and Treatment cluster_1 This compound Staining & Imaging cluster_2 Mass Spectrometry Analysis cluster_3 Data Comparison and Validation A Plate cells and treat with compounds (e.g., oleic acid to induce lipid accumulation) B Stain cells with This compound working solution A->B E Harvest cells and extract lipids (e.g., Folch or MTBE method) A->E C Image with fluorescence microscope or plate reader B->C D Quantify fluorescence intensity (Relative Lipid Content) C->D H Correlate this compound fluorescence with mass spectrometry data D->H F Analyze lipid extract by LC-MS/MS E->F G Identify and quantify lipid species (Absolute/Relative Lipid Content) F->G G->H

Figure 1. Workflow for validating this compound staining with mass spectrometry.

Experimental Protocols

Protocol 1: this compound Staining of Intracellular Lipid Droplets

This protocol is adapted for staining lipid droplets in live or fixed adherent cells in a 96-well plate format.

Materials:

  • This compound stock solution (1 mg/mL in DMSO).[12]

  • Phosphate-buffered saline (PBS).

  • Cell culture medium.

  • 4% paraformaldehyde (PFA) in PBS (for fixed cells, optional).

  • Fluorescence microscope or plate reader with appropriate filters (e.g., Ex/Em ~485/535 nm for neutral lipids).[7]

Procedure for Live Cell Staining:

  • Prepare this compound Working Solution: Dilute the this compound stock solution 1:1000 in cell culture medium to a final concentration of 1 µg/mL. Vortex to mix thoroughly. Protect the solution from light.[12]

  • Cell Treatment: Culture cells in a 96-well plate and treat with compounds of interest to induce lipid accumulation.

  • Staining: Remove the culture medium and wash the cells once with PBS. Add 100 µL of the this compound working solution to each well.

  • Incubation: Incubate the plate at 37°C for 10-15 minutes, protected from light.[7]

  • Imaging: After incubation, cells can be imaged directly or washed with PBS to reduce background fluorescence. Acquire images using a fluorescence microscope or measure the fluorescence intensity with a plate reader.

Note: For fixed cell staining, fix the cells with 4% PFA for 15 minutes at room temperature after treatment, wash with PBS, and then proceed with the staining protocol.[2]

Protocol 2: Lipid Extraction for Mass Spectrometry Analysis

This protocol describes a methyl tert-butyl ether (MTBE)-based lipid extraction method suitable for subsequent mass spectrometry analysis.[8]

Materials:

  • Methanol (B129727) (ice-cold).

  • Methyl tert-butyl ether (MTBE) (ice-cold).

  • Water (LC-MS grade).

  • Internal standards mix (for quantification).

Procedure:

  • Cell Harvesting: After treatment, wash cells grown in a separate plate with ice-cold PBS and scrape them into a glass centrifuge tube. Centrifuge to pellet the cells and discard the supernatant.

  • Solvent Addition: Add 200 µL of ice-cold methanol to the cell pellet. If using internal standards, they should be added at this stage. Vortex briefly.

  • Lipid Extraction: Add 800 µL of ice-cold MTBE to the sample. Vortex vigorously for 10 minutes at 4°C.

  • Phase Separation: Add 200 µL of water to induce phase separation. Vortex for 1 minute and then let it stand at room temperature for 10 minutes.

  • Centrifugation: Centrifuge the mixture at 10,000 x g for 10 minutes at 4°C to separate the aqueous and organic phases.[8]

  • Collection: Carefully collect the upper organic phase, which contains the lipids, and transfer it to a new tube.

  • Drying and Reconstitution: Dry the extracted lipids under a stream of nitrogen or using a SpeedVac. The dried lipid film can be stored at -80°C. For analysis, reconstitute the lipids in an appropriate solvent mixture (e.g., acetonitrile/isopropanol/water 65:30:5 v/v/v).[8]

Concluding Remarks

This compound staining is a powerful, high-throughput method for visualizing and obtaining a relative measure of intracellular lipid content.[3] However, for a comprehensive and accurate understanding of lipid metabolism, validation with mass spectrometry is indispensable. Mass spectrometry provides unparalleled specificity and quantitative accuracy, confirming the lipid classes that contribute to the observed changes in this compound fluorescence.[6] By combining these two methodologies, researchers can confidently screen for effects on lipid accumulation and then perform detailed lipidomic analysis on hits, bridging the gap between high-throughput screening and in-depth metabolic investigation.

References

A Researcher's Guide: Cross-Validation of Nile Red Fluorescence with Gravimetric Lipid Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, accurate quantification of lipids is paramount. Two prevalent methods for this purpose are Nile Red fluorescence and traditional gravimetric analysis. While gravimetric analysis is a direct measurement of lipid mass, it can be time-consuming. This compound staining offers a rapid, high-throughput alternative. This guide provides an objective comparison of these methods, supported by experimental data, to aid in selecting the appropriate technique for your research needs.

Data Presentation: Performance Comparison

The correlation between lipid content determined by this compound fluorescence and gravimetric analysis varies across different organisms and experimental conditions. It is crucial to perform a cross-validation for the specific cell type under investigation. Below is a summary of reported correlation coefficients from various studies.

Organism/Cell TypeCorrelation Coefficient (R²)Key Remarks
Chlorella vulgaris0.99Lyophilized algae powders were used as the starting material.[1]
Various Yeast Species0.71 (r-value)An improved this compound protocol including DMSO to enhance cell permeability was used.[2]
Nannochloropsis oculataGood correlationA good correlation was observed between the lipid content from the this compound assay and gravimetric methods.[3]
Scenedesmus dimorphus0.9912The study highlighted the utility of this compound for rapid screening.[4]
Botryococcus braunii0.997Demonstrates a strong positive correlation for this microalga.[5]
Dunaliella salina0.90The correlation was noted for the ratio of two different fluorescence readings (FL2/FL3).[4]

Experimental Workflow

The following diagram illustrates a typical workflow for the cross-validation of this compound fluorescence against gravimetric analysis.

G cluster_sample Sample Preparation cluster_nile_red This compound Fluorescence Protocol cluster_gravimetric Gravimetric Analysis Protocol cluster_analysis Data Analysis Sample Biological Sample Split Split Sample Sample->Split Fixation Fixation (Optional) Split->Fixation Aliquot 1 Extraction Solvent Extraction (e.g., Folch Method) Split->Extraction Aliquot 2 Staining This compound Staining Fixation->Staining Measurement Fluorescence Measurement (e.g., Plate Reader) Staining->Measurement Comparison Comparison & Correlation Measurement->Comparison Evaporation Solvent Evaporation Extraction->Evaporation Weighing Weighing of Lipid Residue Evaporation->Weighing Weighing->Comparison

Workflow for comparing this compound and gravimetric methods.

Experimental Protocols

Detailed methodologies are critical for reproducible and accurate results. The following sections outline standard protocols for both this compound staining and gravimetric lipid analysis.

This compound Staining Protocol

This compound is a lipophilic stain that is strongly fluorescent in lipid-rich environments but has minimal fluorescence in aqueous media.[6] The protocol must often be optimized for each specific cell type.[3]

  • Reagent Preparation :

    • This compound Stock Solution (1 mg/mL) : Dissolve 25 mg of this compound powder in 25 mL of dimethyl sulfoxide (B87167) (DMSO).[7] Store this solution in the dark at room temperature or frozen in aliquots.[6]

    • This compound Working Solution (e.g., 1 µg/mL) : Just before use, dilute the stock solution in a suitable buffer like phosphate-buffered saline (PBS) or cell culture medium.[7][8] The optimal concentration can range from 200 to 1000 nM and requires empirical determination.[6]

  • Cell Preparation and Staining :

    • For Live Cells :

      • Wash cells briefly with a suitable buffer (e.g., Hanks' Balanced Salt Solution - HBSS).[9]

      • Incubate the cells with the this compound working solution for 15-30 minutes at room temperature, protected from light.[8][9]

      • Rinse the cells with buffer to remove excess dye.[9]

    • For Fixed Cells :

      • Fix cells with a suitable fixative, such as 4% paraformaldehyde, for 10-15 minutes. Avoid alcohol-based fixatives which can remove lipids.[10]

      • Wash the cells three times with PBS.[9]

      • (Optional) Permeabilize the cells with a detergent like 0.5% Triton X-100 or by using DMSO in the staining solution to improve dye penetration, which can be crucial for cells with robust cell walls.[2][9]

      • Incubate with the this compound working solution for 15-30 minutes at room temperature.[9]

      • Wash three times with PBS.[9]

  • Fluorescence Measurement :

    • Acquire images using a fluorescence microscope or quantify the fluorescence intensity using a microplate reader.

    • For neutral lipids (like triglycerides), use excitation wavelengths around 450-500 nm and emission wavelengths around 528-585 nm (yellow-gold fluorescence).[5][6]

    • For total lipids or phospholipids, longer excitation (515-560 nm) and emission (>590 nm) wavelengths are often used (red fluorescence).[5][6]

Gravimetric Lipid Analysis Protocol

Gravimetric analysis determines the total lipid content by extracting lipids with an organic solvent and then weighing the extracted lipid mass after solvent evaporation.[11] Methods like those developed by Folch et al. or Bligh and Dyer are commonly used.[11][12]

  • Sample Homogenization :

    • Homogenize a known weight of the biological sample (e.g., wet cell pellet) in a mixture of chloroform (B151607) and methanol, typically in a 2:1 or 1:1 ratio.[11][13]

  • Lipid Extraction :

    • After initial homogenization, more chloroform is often added, and the mixture is homogenized again.[11]

    • Induce phase separation by adding water to the homogenate. This results in a lower chloroform phase containing the lipids and an upper aqueous phase.[11]

  • Lipid Collection :

    • Separate the lower chloroform layer containing the lipids. This can be done by centrifugation followed by careful pipetting or using a separatory funnel.[11]

    • The remaining aqueous phase and pellet can be re-extracted with chloroform to ensure complete lipid recovery.[11]

  • Solvent Evaporation and Quantification :

    • Transfer a known volume of the chloroform extract into a pre-weighed container (e.g., an aluminum pan or glass vial).[11]

    • Evaporate the solvent completely, typically under a stream of nitrogen or by allowing it to evaporate overnight in a fume hood.[11]

    • Once the solvent is fully evaporated, weigh the container with the dried lipid residue.

    • The total lipid content is calculated by subtracting the initial weight of the container from the final weight and is often expressed as a percentage of the initial sample weight.[14]

References

A Comparative Guide to Fluorescent Probes for Membrane Potential: Nile Red and Its Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate measurement of cellular membrane potential is crucial for understanding a myriad of physiological processes and for the screening of novel therapeutics. Fluorescent probes offer a powerful, non-invasive method for monitoring these changes in real-time. This guide provides an objective comparison of Nile Red and other commonly used fluorescent probes for membrane potential, supported by experimental data and detailed protocols.

Overview of Fluorescent Membrane Potential Probes

Fluorescent probes for membrane potential can be broadly categorized into two main classes based on their response mechanisms and kinetics: slow-response and fast-response probes.

  • Slow-Response Probes: These dyes, typically charged molecules, redistribute across the plasma membrane in response to changes in membrane potential. Depolarization leads to an influx of anionic dyes or efflux of cationic dyes, resulting in a change in fluorescence intensity. While they offer large signal changes, their response times are in the order of seconds, making them suitable for monitoring slow changes in resting membrane potential and for applications like cell viability and mitochondrial function studies.[1]

  • Fast-Response Probes: These probes, which include styryl dyes (e.g., ANEPS dyes) and FRET-based sensors, undergo a rapid change in their electronic structure or energy transfer efficiency upon a change in the electric field across the membrane.[2] Their response times are in the sub-millisecond range, enabling the detection of transient events like action potentials in excitable cells such as neurons and cardiomyocytes.[2]

This compound, a well-known solvatochromic dye, has demonstrated sensitivity to the polarity of its environment.[3] While traditionally used for staining intracellular lipid droplets, recent studies have highlighted the potential of the this compound scaffold for membrane potential sensing, particularly through the development of its derivatives.[1]

Comparative Analysis of Fluorescent Probes

This section provides a quantitative comparison of this compound (and its derivative NR12S) with other widely used fluorescent probes for membrane potential.

Probe Type Mechanism of Action Excitation (nm) Emission (nm) Response Time Sensitivity (% ΔF/100 mV) Photostability Cytotoxicity
This compound Slow-Response (potential-dependent partitioning)Fluorescence is environmentally sensitive; partitions into the membrane based on potential.~552~636SecondsData not readily available for standard this compoundModerateLow at working concentrations[4]
NR12S (this compound Derivative) Fast-Response (electrochromic)Change in electronic structure in response to electric field.[1]360-540570-640~6.3 ms (B15284909) for action potential readout[1]~10% decrease[1]Data not readily availableLow at working concentrations[1]
DiBAC₄(3) Slow-Response (anionic)Enters depolarized cells, binds to intracellular components, and enhances fluorescence.[5]~490~516~14-fold slower than FMP dye[5]Large signal change, but slowModerateCan be cytotoxic with prolonged exposure
ANEPPS Dyes (e.g., di-4-ANEPPS) Fast-Response (electrochromic)Undergo a spectral shift in response to changes in the surrounding electric field.[2]~440 (ratiometric)~505 (ratiometric)Sub-millisecond2-10%[2]Moderate to highCan be phototoxic
FRET-based Sensors (e.g., CC2-DMPE/DiSBAC₂(3)) Fast-Response (FRET)Voltage-dependent translocation of a mobile acceptor dye alters FRET efficiency with a stationary donor.[6]Donor: ~405, Acceptor: ~530Donor: ~460, Acceptor: ~560Sub-second[6]High signal-to-noise ratioDonor dependentGenerally low

Experimental Protocols

Detailed methodologies for utilizing these probes are crucial for obtaining reliable and reproducible data.

Protocol 1: Membrane Potential Measurement using this compound

While primarily used for lipid staining, this protocol adapts its use for membrane potential measurements based on its environmental sensitivity. Calibration is essential for quantitative analysis.

Materials:

  • This compound stock solution (1 mg/mL in DMSO)

  • Hanks' Balanced Salt Solution (HBSS) or other suitable buffer

  • Cells of interest

  • Valinomycin (B1682140) and Gramicidin for calibration

  • High potassium and low potassium buffers

Procedure:

  • Cell Preparation: Culture cells to the desired confluency on a suitable imaging plate (e.g., 96-well black-walled, clear-bottom plate).

  • Dye Loading:

    • Prepare a fresh working solution of this compound in HBSS at a final concentration of 1-10 µM.

    • Wash cells once with HBSS.

    • Incubate cells with the this compound working solution for 15-30 minutes at 37°C, protected from light.

  • Imaging:

    • Image the cells using a fluorescence microscope or plate reader with excitation and emission wavelengths appropriate for this compound (e.g., Ex: 552 nm, Em: 636 nm).

  • Calibration (Potassium Clamp):

    • Prepare high potassium (e.g., 130 mM KCl) and low potassium (e.g., 5 mM KCl) buffers.

    • Treat cells with valinomycin (1 µM) to permeabilize the membrane to potassium ions.

    • Sequentially perfuse the cells with buffers of varying potassium concentrations to clamp the membrane potential at known values (calculated using the Nernst equation).

    • Record the corresponding fluorescence intensity at each potassium concentration.

    • Generate a calibration curve of fluorescence intensity versus membrane potential.

  • Data Analysis:

    • Measure the fluorescence intensity of your experimental cells.

    • Use the calibration curve to convert fluorescence intensity values to membrane potential in millivolts.

Protocol 2: Membrane Potential Measurement using DiBAC₄(3)

Materials:

  • DiBAC₄(3) stock solution (1 mg/mL in DMSO)

  • HBSS or other suitable buffer

  • Cells of interest

Procedure:

  • Cell Preparation: Culture cells as described in Protocol 1.

  • Dye Loading:

    • Prepare a fresh working solution of DiBAC₄(3) in HBSS at a final concentration of 1-5 µM.

    • Wash cells once with HBSS.

    • Incubate cells with the DiBAC₄(3) working solution for 30-60 minutes at 37°C, protected from light.

  • Imaging:

    • Image the cells using a fluorescence microscope or plate reader with excitation and emission wavelengths appropriate for DiBAC₄(3) (e.g., Ex: 490 nm, Em: 516 nm).

  • Data Analysis:

    • An increase in fluorescence intensity corresponds to membrane depolarization.

    • For quantitative analysis, calibration can be performed as described in Protocol 1.

Protocol 3: Membrane Potential Measurement using FRET-based Sensors (CC2-DMPE/DiSBAC₂(3))

Materials:

  • CC2-DMPE stock solution (in DMSO)

  • DiSBAC₂(3) stock solution (in DMSO)

  • HBSS or other suitable buffer

  • Cells of interest

Procedure:

  • Cell Preparation: Culture cells as described in Protocol 1.

  • Donor Dye (CC2-DMPE) Loading:

    • Prepare a working solution of CC2-DMPE in HBSS at a final concentration of 5-10 µM.

    • Incubate cells with the CC2-DMPE solution for 30 minutes at room temperature, protected from light.

    • Wash the cells twice with HBSS to remove unbound dye.

  • Acceptor Dye (DiSBAC₂(3)) Loading:

    • Prepare a working solution of DiSBAC₂(3) in HBSS at a final concentration of 1-5 µM.

    • Incubate the CC2-DMPE-loaded cells with the DiSBAC₂(3) solution for 30 minutes at room temperature, protected from light.

  • Imaging:

    • Image the cells using a fluorescence microscope or plate reader capable of ratiometric imaging.

    • Excite the donor (CC2-DMPE) at ~405 nm and measure the emission of both the donor (~460 nm) and the acceptor (~560 nm).

  • Data Analysis:

    • Calculate the ratio of acceptor emission to donor emission.

    • A decrease in the FRET ratio (acceptor/donor) indicates membrane depolarization.

    • Calibration can be performed as described in Protocol 1 to relate the FRET ratio to absolute membrane potential.

Visualizing the Mechanisms

The following diagrams illustrate the fundamental mechanisms of action for different classes of membrane potential probes.

G cluster_slow Slow-Response Probe (e.g., DiBAC₄(3)) cluster_resting_cell cluster_depolarized_cell resting Resting State (-70mV) depolarized Depolarized State (-40mV) resting->depolarized Depolarization r_out1 label_resting Low Fluorescence (Dye Excluded) depolarized->resting Repolarization d_in1 label_depolarized High Fluorescence (Dye Enters) r_out2 r_out1->r_out2 r_out3 r_out2->r_out3 d_in2 d_in1->d_in2 d_in3 d_in2->d_in3 d_out1

Caption: Mechanism of a slow-response anionic probe.

G cluster_fast Fast-Response Probe (e.g., ANEPS) cluster_resting_dye cluster_depolarized_dye resting Resting State (-70mV) depolarized Depolarized State (-40mV) resting->depolarized Depolarization r_dye Ground State label_resting Spectral Shift depolarized->resting Repolarization d_dye Ground State r_excited Excited State r_dye->r_excited Excitation r_excited->r_dye Emission (Longer λ) d_excited Excited State d_dye->d_excited Excitation d_excited->d_dye Emission (Shorter λ)

Caption: Mechanism of a fast-response electrochromic probe.

G cluster_fret FRET-based Sensor cluster_resting Resting State (-70mV) cluster_depolarized Depolarized State (-40mV) donor_r D acceptor_r A donor_r->acceptor_r FRET label_r High FRET donor_d D acceptor_d A donor_d->acceptor_d No FRET label_d Low FRET cluster_resting cluster_resting cluster_depolarized cluster_depolarized cluster_resting->cluster_depolarized Depolarization

Caption: Mechanism of a FRET-based membrane potential sensor.

Conclusion

The choice of a fluorescent probe for membrane potential measurement depends critically on the specific application. For monitoring slow changes in resting membrane potential, slow-response dyes like DiBAC₄(3) offer large signal changes. For tracking rapid events such as action potentials, fast-response probes like ANEPS dyes and FRET-based sensors are essential.

While standard this compound is not a conventional choice for membrane potential imaging, its solvatochromic properties and the successful application of its derivatives like NR12S suggest its potential in this area. However, further research is required to fully characterize its performance and establish standardized protocols for its use in membrane potential measurements. This guide provides a starting point for researchers to compare and select the most appropriate fluorescent probe for their experimental needs, ensuring accurate and reliable data collection.

References

A Comparative Analysis of Nile Red and Sudan Black for Lipid Staining

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate visualization and quantification of lipids are crucial for understanding cellular metabolism, disease pathogenesis, and the efficacy of therapeutic interventions. The choice of staining agent is a critical decision that directly impacts experimental outcomes. This guide provides a comprehensive and objective comparison of two widely used lipid stains: the fluorescent dye Nile Red and the traditional lysochrome Sudan Black B. By examining their performance based on experimental data, this guide aims to equip researchers with the necessary information to select the most suitable staining method for their specific research needs.

At a Glance: Key Performance Differences

To facilitate a direct comparison, the following table summarizes the key characteristics and performance metrics of this compound and Sudan Black B.

FeatureThis compoundSudan Black B
Staining Principle Fluorochrome; its fluorescence is environmentally sensitive and significantly enhanced in hydrophobic lipid environments.[1][2]Lysochrome (fat-soluble dye); it physically dissolves in lipids.[3][4]
Detection Method Fluorescence microscopy, flow cytometry, and spectrophotometry.[5][6][7]Bright-field microscopy.[3][8]
Primary Target Neutral lipids (e.g., triglycerides, cholesteryl esters) with strong yellow-gold fluorescence, and polar lipids (e.g., phospholipids) with red fluorescence.[2][6]A broad range of lipids, including neutral fats, phospholipids, and sterols, are stained a deep blue-black color.[3][4][8]
Quantification Quantitative with appropriate controls and instrumentation.[5][9][10]Primarily qualitative or semi-quantitative.[1] A newer method, the Sudan black lipid blot, shows promise for quantification.[11]
Live-Cell Imaging Yes, it is cell-permeable and widely used for live-cell imaging.[11][12]Not suitable for live-cell imaging.
Photostability Moderate; subject to photobleaching with prolonged exposure to excitation light.High; the stain is stable over time with little fading.[4]
Sensitivity High; can detect small lipid droplets.[7][9] Lower detection limit is in the nanogram range (25-100 ng).[9]High; it is considered one of the most sensitive Sudan dyes.[3][13]
Specificity High for neutral lipids, with the ability to distinguish from polar lipids based on emission wavelength.[2][6]Broad, staining a wide variety of lipids. It can also stain other cellular components like leukocyte granules.[8][14]
Fixation Compatibility Compatible with formaldehyde-fixed cells.[12][15] Alcohol-based fixatives should be avoided as they can extract lipids.[12]Compatible with formalin-fixed tissues.[3][14]
Solvent System Typically dissolved in DMSO or acetone (B3395972) for stock solutions and diluted in aqueous buffers or media for working solutions.[6][15]Commonly prepared in propylene (B89431) glycol or ethanol.[3][4]

Experimental Protocols

Detailed methodologies are essential for reproducible and reliable results. The following are representative protocols for staining lipids in cells and tissues using this compound and Sudan Black B.

This compound Staining of Cultured Cells (Live or Fixed)

This protocol is suitable for visualizing and quantifying intracellular lipid droplets in cultured cells.

Materials:

  • This compound stock solution (1 mg/mL in DMSO).[16]

  • Phosphate-buffered saline (PBS)

  • Cell culture medium

  • 4% paraformaldehyde (PFA) in PBS (for fixed cells)

  • Fluorescence microscope with appropriate filter sets (e.g., for yellow-gold and red fluorescence).[7]

Live-Cell Staining Protocol:

  • Prepare a working solution of this compound by diluting the stock solution in cell culture medium to a final concentration of 100-1000 nM.[17]

  • Remove the existing culture medium from the cells and wash once with PBS.

  • Add the this compound working solution to the cells and incubate for 15-30 minutes at room temperature, protected from light.[17]

  • Wash the cells twice with PBS to remove excess stain.

  • Add fresh PBS or culture medium to the cells.

  • Immediately visualize the stained lipid droplets using a fluorescence microscope. Neutral lipids will fluoresce in the yellow-gold range (excitation ~450-500 nm, emission >528 nm), while polar lipids will show red fluorescence (excitation ~515-560 nm, emission >590 nm).[6][7]

Fixed-Cell Staining Protocol:

  • Wash cells with PBS and then fix with 4% PFA for 10-15 minutes at room temperature.[12][15]

  • Wash the fixed cells three times with PBS.

  • Prepare a this compound working solution (100-1000 nM) in PBS.[17]

  • Incubate the cells with the this compound working solution for 15-30 minutes at room temperature, protected from light.[17]

  • Wash the cells three times with PBS.

  • Mount the coverslip using an aqueous mounting medium.

  • Image the cells on a fluorescence microscope.

Sudan Black B Staining of Frozen Tissue Sections (Propylene Glycol Method)

This protocol is a classic method for the histological demonstration of a wide range of lipids in tissue sections.[3]

Materials:

  • Frozen tissue sections (10-16 µm thick) mounted on glass slides.[3]

  • 10% neutral buffered formalin.[3]

  • Propylene glycol.[3]

  • Sudan Black B staining solution (0.7% w/v in propylene glycol).[3]

  • 85% propylene glycol solution.[3]

  • Nuclear Fast Red (for counterstaining, optional).[3]

  • Aqueous mounting medium (e.g., glycerin jelly).[3]

Protocol:

  • Fix the frozen tissue sections in 10% neutral buffered formalin for 5-10 minutes.[3]

  • Wash gently with distilled water.

  • Place the slides in 100% propylene glycol for 5 minutes to dehydrate.[3]

  • Transfer the slides to the pre-heated (60°C) Sudan Black B staining solution and incubate for at least 7 minutes. Longer incubation times may be necessary for optimal staining.[3]

  • Differentiate the sections in 85% propylene glycol for 3 minutes to remove excess stain.[3]

  • Rinse thoroughly in distilled water.

  • (Optional) Counterstain with Nuclear Fast Red for 3 minutes to visualize cell nuclei.[3]

  • Wash in tap water, followed by a final rinse in distilled water.

  • Mount the coverslip using an aqueous mounting medium. Avoid organic solvent-based mounting media as they can dissolve the stained lipids.[3]

  • Examine under a bright-field microscope. Lipids will be stained blue-black.[3]

Visualization of Experimental Workflows

To further clarify the experimental procedures, the following diagrams illustrate the workflows for lipid staining with this compound and Sudan Black B.

Nile_Red_Staining_Workflow cluster_live Live-Cell Staining cluster_fixed Fixed-Cell Staining live_start Start with Live Cells live_wash1 Wash with PBS live_start->live_wash1 live_stain Incubate with This compound (15-30 min) live_wash1->live_stain live_wash2 Wash with PBS (2x) live_stain->live_wash2 live_image Fluorescence Imaging live_wash2->live_image fixed_start Start with Live Cells fixed_fix Fix with 4% PFA (10-15 min) fixed_start->fixed_fix fixed_wash1 Wash with PBS (3x) fixed_fix->fixed_wash1 fixed_stain Incubate with This compound (15-30 min) fixed_wash1->fixed_stain fixed_wash2 Wash with PBS (3x) fixed_stain->fixed_wash2 fixed_mount Mount fixed_wash2->fixed_mount fixed_image Fluorescence Imaging fixed_mount->fixed_image

Experimental workflow for this compound lipid staining.

Sudan_Black_B_Staining_Workflow start Frozen Tissue Section fixation Fix in 10% Formalin (5-10 min) start->fixation wash1 Wash with Distilled Water fixation->wash1 dehydrate 100% Propylene Glycol (5 min) wash1->dehydrate stain Sudan Black B (60°C) (≥7 min) dehydrate->stain differentiate 85% Propylene Glycol (3 min) stain->differentiate wash2 Rinse with Distilled Water differentiate->wash2 counterstain Counterstain (optional) (Nuclear Fast Red, 3 min) wash2->counterstain wash3 Wash with Water counterstain->wash3 mount Mount with Aqueous Medium wash3->mount image Bright-field Microscopy mount->image

References

Navigating the Labyrinth of Lipid Quantification: A Comparative Guide to Nile Red and Its Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of specific lipid classes is paramount to unraveling cellular metabolism, identifying disease biomarkers, and developing effective therapeutics. While Nile Red has long been a staple for lipid visualization, its inherent limitations necessitate a critical evaluation of its suitability for precise quantification. This guide provides an objective comparison of this compound with alternative methods, supported by experimental data, to empower researchers in selecting the optimal tool for their specific needs.

This compound, a fluorescent dye, has gained popularity for its simplicity in staining intracellular lipid droplets. However, its utility in quantifying distinct lipid classes is hampered by several factors. A primary drawback is its solvatochromic property, where its fluorescence emission spectrum shifts depending on the polarity of the surrounding lipid environment. This characteristic makes it challenging to differentiate between neutral lipids, such as triglycerides and cholesteryl esters, and polar lipids, like phospholipids (B1166683), based solely on fluorescence intensity. Furthermore, this compound's broad emission spectrum can lead to significant spectral overlap in multiplexing experiments, complicating the simultaneous analysis of multiple cellular components.

To address these limitations, a range of alternative fluorescent dyes and advanced analytical techniques have emerged, offering improved specificity and quantitative accuracy. This guide delves into a comparative analysis of this compound against prominent alternatives, including BODIPY 493/503, LipidTox dyes, and the gold standard of mass spectrometry-based lipidomics.

Performance Comparison of Lipid Quantification Methods

The selection of a lipid quantification method should be guided by the specific research question, the lipid classes of interest, and the required level of precision. The following table summarizes key performance metrics for this compound and its alternatives.

FeatureThis compoundBODIPY 493/503LipidTox DyesMass Spectrometry-based Lipidomics
Specificity Preferentially stains neutral lipids, but also binds to phospholipids with a red-shifted emission.[1][2]High specificity for neutral lipids within lipid droplets.[1][3][4]Specific for phospholipids, used for detecting phospholipidosis.[5][6][7]High specificity, capable of identifying and quantifying individual lipid species.[8][9]
Spectral Properties Broad emission spectrum, solvatochromic (emission shifts with lipid polarity).[10][11][12][13][14]Narrow emission spectrum, less sensitive to environmental polarity.[15][][17]Specific excitation and emission wavelengths (e.g., LipidTox Red: Ex/Em ~595/615 nm).[5][6]Not applicable (separation and detection are based on mass-to-charge ratio).
Photostability Prone to photobleaching. After 50 scans, only 12% of the initial fluorescence signal may remain.[18]Moderate photostability, generally better than this compound. After 50 scans, approximately 11% of the initial fluorescence signal may remain.[18][19]Data on photostability is limited in the provided results.Not applicable.
Quantum Yield Varies significantly with solvent polarity. Higher in nonpolar environments. For example, in DMSO and DMF, the quantum yield is close to 0.3, while in ethanol (B145695) it is 0.12.[2]High quantum yield, relatively insensitive to environmental polarity.[20][21][22] Can be around 0.9.[20]Specific quantitative data is not readily available in the provided results.Not applicable.
Lower Detection Limit For in situ quantitation on thin-layer chromatograms, the lower detection limit is 25-100 ng for various lipids.[23][24]High sensitivity for detecting lipid droplets.[1]Specific quantitative data on the limit of detection is not readily available in the provided results.High sensitivity, capable of detecting and quantifying low-abundance lipid species.
Multiplexing Capability Limited due to broad emission spectrum, which can cause crosstalk with other fluorophores.[15]Good, due to its narrow emission spectrum, making it suitable for multi-labeling studies.[] However, its emission can overlap with GFP.[3][15]Good, designed for use in high-content screening with other fluorescent probes.Excellent, can simultaneously quantify hundreds of lipid species.
Quantification Semi-quantitative due to environmental sensitivity and spectral overlap.Good for relative quantification of neutral lipid content.Good for quantifying changes in phospholipid accumulation.Absolute quantification of individual lipid species.

Experimental Protocols

Detailed and validated protocols are crucial for reproducible and reliable results. Below are summaries of experimental workflows for each discussed method.

This compound Staining for Intracellular Lipids

This protocol outlines the general steps for staining intracellular lipid droplets in cultured cells with this compound.

  • Cell Preparation: Culture cells on coverslips or in microplates to the desired confluency.

  • This compound Solution Preparation: Prepare a stock solution of this compound in a suitable solvent like DMSO (e.g., 1 mg/mL). Immediately before use, dilute the stock solution to a working concentration (e.g., 1 µg/mL) in a balanced salt solution or culture medium.[25]

  • Staining: Remove the culture medium and wash the cells with phosphate-buffered saline (PBS). Incubate the cells with the this compound working solution for 15-30 minutes at room temperature or 37°C, protected from light.[18]

  • Washing: Gently wash the cells with PBS to remove excess dye.

  • Imaging: Mount the coverslips or image the microplate using a fluorescence microscope. For neutral lipids, use an excitation wavelength of around 488 nm and detect emission between 500-580 nm (yellow-gold fluorescence). For phospholipids, use an excitation of around 543 nm and detect emission above 590 nm (red fluorescence).[26]

BODIPY 493/503 Staining of Lipid Droplets

This protocol provides a step-by-step guide for staining neutral lipid droplets using the more specific BODIPY 493/503 dye.

  • Cell Preparation: Plate cells on coverslips or in appropriate imaging dishes and culture to 60-80% confluency.[27]

  • Fixation (Optional): For fixed-cell imaging, remove the culture medium, wash with PBS, and fix the cells with 4% paraformaldehyde (PFA) for 20 minutes at room temperature. Wash again with PBS.[27]

  • BODIPY 493/503 Solution Preparation: Prepare a stock solution of BODIPY 493/503 in DMSO (e.g., 1 mg/mL). Dilute the stock solution in PBS to a working concentration of 1-2 µg/mL.[27]

  • Staining: For live cells, remove the culture medium, wash with PBS, and incubate with the BODIPY 493/503 working solution for 15-30 minutes at 37°C. For fixed cells, incubate with the staining solution for 30-60 minutes at room temperature. Protect from light during incubation.[10]

  • Washing: Wash the cells 2-3 times with PBS to reduce background fluorescence.

  • Imaging: Mount the coverslips with an anti-fade mounting medium and visualize using a fluorescence microscope with standard FITC/GFP filter sets (Excitation ~493 nm, Emission ~503 nm).[26][28]

LipidTox Red Assay for Phospholipidosis Detection

This protocol describes the use of LipidTox Red for the detection and quantification of drug-induced phospholipidosis.

  • Cell Seeding: Seed cells, such as HepG2, in a 96-well or 1536-well plate.[5][29]

  • Compound Treatment and Staining: Treat the cells with the test compounds. Simultaneously, add the LipidTox Red reagent (typically diluted 1:500 to 1:1000 from a stock solution) to the culture medium.[5][6]

  • Incubation: Incubate the cells for a sufficient period (e.g., 24-72 hours) to allow for the induction of phospholipidosis.[30]

  • Fixation and Nuclear Staining: Fix the cells with a formaldehyde-based fixative and counterstain the nuclei with a dye like Hoechst 33342.[29]

  • Imaging and Analysis: Acquire images using a high-content imaging system. The LipidTox Red signal is typically measured using filter sets appropriate for red fluorescence (e.g., Ex/Em ~595/615 nm).[5][6] Quantify the fluorescence intensity per cell to assess the degree of phospholipidosis.

Mass Spectrometry-Based Lipidomics Workflow

This workflow provides a general overview of the steps involved in a comprehensive lipidomics analysis.

  • Sample Preparation: Extract lipids from cells or tissues using a suitable solvent system, such as a chloroform/methanol mixture. To enable absolute quantification, a known amount of an internal standard (a lipid species not naturally present in the sample or a stable isotope-labeled version of a target lipid) is added before extraction.

  • Chromatographic Separation (Optional but Recommended): Separate the complex lipid extract into different lipid classes or individual species using liquid chromatography (LC). This step reduces ion suppression effects and aids in the identification of isomeric and isobaric species.

  • Mass Spectrometry Analysis: Introduce the separated lipids into a mass spectrometer. The instrument ionizes the lipid molecules and separates them based on their mass-to-charge ratio (m/z).

  • Data Acquisition: Acquire mass spectra, which provide information on the mass of the intact lipid molecules (MS1 scan) and their fragmentation patterns (MS/MS or MS2 scan).

  • Data Analysis: Identify and quantify the lipid species by comparing their m/z values and fragmentation patterns to lipid databases and the signal intensity of the internal standards.

Mandatory Visualizations

To further clarify the concepts discussed, the following diagrams illustrate key experimental workflows and logical relationships.

Experimental_Workflow_for_Fluorescent_Lipid_Staining cluster_prep Cell Preparation cluster_stain Staining cluster_image Imaging & Analysis Start Start Culture Culture Cells Start->Culture PrepareDye Prepare Dye Working Solution Incubate Incubate Cells with Dye Culture->Incubate PrepareDye->Incubate Wash Wash Cells Incubate->Wash Image Fluorescence Microscopy Wash->Image Analyze Image Analysis Image->Analyze End End Analyze->End End

Caption: A generalized experimental workflow for fluorescent lipid staining in cultured cells.

Limitations_of_Nile_Red cluster_limitations Limitations for Quantification cluster_consequences Consequences NileRed This compound Solvatochromism Solvatochromism (Emission depends on lipid polarity) NileRed->Solvatochromism BroadSpectrum Broad Emission Spectrum NileRed->BroadSpectrum Photobleaching Photobleaching NileRed->Photobleaching Specificity Lower Specificity (Binds to multiple lipid classes) NileRed->Specificity InaccurateQuant Inaccurate Quantification Solvatochromism->InaccurateQuant SpectralOverlap Spectral Overlap in Multiplexing BroadSpectrum->SpectralOverlap SignalLoss Signal Loss Over Time Photobleaching->SignalLoss AmbiguousResults Ambiguous Results Specificity->AmbiguousResults Conclusion Challenges in Quantifying Specific Lipid Classes

Caption: Logical diagram illustrating the key limitations of this compound for quantifying specific lipid classes.

Conclusion: Choosing the Right Tool for the Job

For the ultimate in specificity and the ability to perform absolute quantification of a wide array of individual lipid species, mass spectrometry-based lipidomics stands as the undisputed gold standard. The choice of methodology should, therefore, be a deliberate one, carefully weighing the specific requirements of the research against the performance characteristics of each available tool. By understanding the strengths and weaknesses of each approach, researchers can ensure the generation of robust, reliable, and meaningful data in their quest to understand the complex world of lipids.

References

Correlating Nile Red Intensity with Absolute Lipid Concentration: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of cellular lipid content is crucial for understanding metabolic processes and the progression of various diseases. Nile Red, a lipophilic fluorescent dye, is a widely used tool for visualizing and quantifying intracellular lipid droplets. This guide provides an objective comparison of the this compound fluorescence method with other common lipid quantification techniques, supported by experimental data and detailed protocols, to assist in selecting the most appropriate method for your research needs.

Principle of this compound Staining

This compound (9-diethylamino-5H-benzo[α]phenoxazine-5-one) is a solvatochromic dye, meaning its fluorescence emission spectrum is dependent on the polarity of its environment.[1][2] In aqueous media, its fluorescence is negligible, but upon partitioning into the hydrophobic environment of intracellular lipid droplets, it becomes intensely fluorescent.[3][4] This property allows for the specific detection of neutral lipids, such as triglycerides and cholesteryl esters, which form the core of these droplets. Typically, in a neutral lipid environment, this compound emits a strong yellow-gold fluorescence (excitation ~450-500 nm, emission >528 nm), while in more polar lipid environments like cellular membranes, it emits a red fluorescence (excitation ~515-560 nm, emission >590 nm).[1][4] The intensity of the yellow-gold fluorescence is often correlated with the concentration of neutral lipids.

Establishing a Correlation: Workflow and Methodologies

To use this compound fluorescence for absolute lipid quantification, its relative fluorescence units (RFU) must be correlated with a known lipid quantity derived from a traditional, absolute method.

G Workflow for Correlating this compound Intensity with Absolute Lipid Concentration cluster_0 Cell Culture and Treatment cluster_1 Sample Processing cluster_2 This compound Staining (for Fluorescence) cluster_3 Lipid Extraction (for Absolute Quantity) cluster_4 Data Analysis A Prepare parallel sets of cell cultures B Induce lipid accumulation (e.g., with oleic acid) A->B C Harvest Cells B->C D Cell Count and Aliquotting C->D E Stain one set of aliquots with this compound D->E H Perform lipid extraction on parallel set of aliquots (e.g., Folch/Bligh-Dyer) D->H F Measure Fluorescence (Plate Reader/Microscopy) E->F G Obtain Relative Fluorescence Units (RFU) F->G K Plot RFU vs. Absolute Lipid Concentration G->K I Gravimetric or Colorimetric Quantification H->I J Obtain Absolute Lipid Concentration (e.g., µg/10^6 cells) I->J J->K L Generate Standard Curve (Linear Regression) K->L

Workflow for correlating this compound intensity with absolute lipid concentration.

Experimental Protocols

Protocol 1: this compound Staining for Fluorescence Quantification

This protocol is a general guideline and should be optimized for the specific cell type.[3][5][6]

  • Reagent Preparation :

    • Prepare a 1 mg/mL (or ~3 mM) this compound stock solution in a high-quality, anhydrous solvent like DMSO or acetone.[3][5] Store aliquots at -20°C, protected from light.

    • On the day of the experiment, prepare a working solution by diluting the stock solution in an appropriate buffer (e.g., PBS) to a final concentration of 1-10 µg/mL. The optimal concentration must be determined empirically.[1]

  • Cell Staining (Adherent Cells) :

    • Culture cells in a 96-well black, clear-bottom plate suitable for fluorescence measurements.

    • Remove the culture medium and wash the cells once with PBS.

    • Add the this compound working solution to each well and incubate for 10-30 minutes at room temperature or 37°C, protected from light.[1][6] Incubation time may require optimization.[7]

    • Remove the staining solution and wash the cells twice with PBS.

    • Add fresh PBS or a suitable buffer to the wells for reading.

  • Fluorescence Measurement :

    • Measure fluorescence using a microplate reader. For neutral lipids, use an excitation wavelength between 450-530 nm and an emission wavelength between 580-640 nm.[4][8]

    • Record the Relative Fluorescence Units (RFU) for each sample, ensuring to subtract the background fluorescence from unstained control cells.

Protocol 2: Gravimetric Method for Absolute Lipid Quantification

This protocol is based on the classic Folch or Bligh-Dyer extraction methods.[9][10]

  • Sample Preparation :

    • Harvest a known number of cells (from a parallel culture to the stained cells) by centrifugation.

    • Wash the cell pellet with PBS to remove residual media.

  • Lipid Extraction :

    • Homogenize the cell pellet in a chloroform (B151607):methanol mixture (typically 2:1, v/v).[9]

    • After homogenization, add water to create a biphasic system and facilitate phase separation.

    • Centrifuge the mixture to separate the layers. The lower, organic phase contains the lipids.

  • Quantification :

    • Carefully collect the lower chloroform layer into a pre-weighed, solvent-resistant tube (e.g., glass).

    • Evaporate the solvent completely under a stream of nitrogen gas or in a vacuum concentrator.

    • Once the solvent is fully evaporated, weigh the tube again.

    • The absolute lipid mass is the final weight minus the initial pre-weighed tube weight.[11] This can then be normalized to the initial cell count.

Comparison of Lipid Quantification Methods

This compound provides a rapid, high-throughput method for estimating lipid content, but several other techniques are available, each with distinct advantages and limitations.

FeatureThis compound StainingBODIPY 493/503Oil Red O / Sudan DyesGravimetric Analysis
Principle Solvatochromic FluorochromeLipophilic FluorochromeLysochrome (fat-soluble dye)Solvent Extraction & Weighing
Detection Fluorescence Microscopy, Flow Cytometry, Plate ReaderFluorescence Microscopy, Flow Cytometry, Plate ReaderBright-field MicroscopyAnalytical Balance
Quantification Semi-quantitative to Quantitative (with standard curve)Semi-quantitative to QuantitativeQualitative to Semi-quantitativeAbsolute, Quantitative
Live-Cell Imaging Yes, cell-permeable[2]Yes, cell-permeable[12]No, requires cell fixation[13]No, destructive method
Primary Target Neutral lipids (strong fluorescence), polar lipids (weaker, red-shifted)[1]Neutral lipids[12]Neutral lipids[14][15]All extracted lipids
Advantages High sensitivity, high-throughput capability, can distinguish lipid polarity.[4][16]Bright signal, highly photostable, specific for neutral lipids.[12][17]Simple, inexpensive, well-established historical method.[1]Gold standard for absolute quantification, no dye required.[18]
Disadvantages Prone to photobleaching, signal can be species/cell-type dependent, potential background from polar lipids.[17][19]Spectral overlap with GFP.[12]Low sensitivity, requires fixation and organic solvents, difficult to quantify accurately.[13]Time-consuming, requires large sample amounts, destructive, measures all lipids (not just neutral).[18][20]

Supporting Experimental Data

A strong linear correlation between this compound fluorescence and absolute lipid content determined by more rigorous methods is essential for its use as a quantitative tool. Several studies have successfully established this correlation across different organisms.

Organism/Cell TypeAbsolute Quantification MethodCorrelation Coefficient (R²)Reference
Yarrowia lipolytica (Yeast)GC-FID0.9824[21]
Rhodosporidium toruloides (Yeast)GC-FID0.9718[21]
Various Yeast SpeciesGravimetric AnalysisGood correlation reported[22]
Nannochloropsis oculata (Microalgae)Gravimetric Analysis (Total & Neutral Lipids)Good correlation reported[19]
Microalgae (various)Gravimetric AnalysisVariable, improved with chlorophyll (B73375) removal[20][23]

Note: The strength of the correlation can be highly dependent on the specific organism and the optimization of the staining protocol.[19] For instance, in microalgae, the presence of chlorophyll can interfere with the assay, requiring a bleaching step to improve accuracy.[20]

Conclusion

This compound is a powerful and versatile fluorescent probe for the rapid and sensitive detection of intracellular lipids. While it provides relative quantification, a strong correlation with absolute lipid mass can be established by creating a standard curve against a gold-standard method like gravimetric analysis. This makes this compound an excellent tool for high-throughput screening and dynamic studies of lipid accumulation in live cells.

For researchers requiring the highest precision in absolute lipid mass without regard to lipid type, traditional gravimetric methods remain the benchmark. However, for applications demanding high throughput, live-cell compatibility, and specific visualization of neutral lipid droplets, a well-validated this compound assay is a superior and efficient choice. Newer generation dyes like BODIPY and LipidGreen 2 offer alternatives with improved photostability and specificity, but this compound remains a cost-effective and widely-cited method in lipid research.[17][24] The choice of method should ultimately be guided by the specific experimental question, required level of quantification, and available instrumentation.

References

BODIPY vs. Nile Red: A Comparative Guide on Photostability and Quantum Yield for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of fluorescence microscopy and bio-imaging, the choice of a fluorescent probe is paramount to the success of an experiment. Among the plethora of available dyes, BODIPY and Nile Red are two of the most widely utilized for their unique photophysical properties. This guide provides a detailed comparison of their photostability and quantum yield, supported by experimental data and protocols to aid researchers, scientists, and drug development professionals in selecting the optimal dye for their specific applications.

Quantitative Comparison of Photophysical Properties

The performance of a fluorescent dye is primarily dictated by its quantum yield and photostability. The quantum yield determines the brightness of the fluorescence, while photostability indicates its resistance to photobleaching under illumination. Below is a summary of these key parameters for BODIPY and this compound.

PropertyBODIPY DyesThis compoundReferences
Fluorescence Quantum Yield (ΦF) Can approach 1.0, particularly for the unsubstituted core in non-polar solvents.[][2][3] The yield is highly dependent on the specific derivative and solvent.Varies significantly with solvent polarity. A quantum yield of 0.7 has been reported in dioxane.[4][5][6] In polar solvents, the quantum yield is dramatically reduced.[7]
Photostability Generally high and often superior to other common dyes like fluorescein (B123965).[][3][8] BODIPY dyes are known for their resistance to photobleaching.[9]Considered to have high photostability.[10] However, some studies indicate it is less photostable than BODIPY under continuous irradiation.[11][12]

Understanding the Comparison

BODIPY (Boron-Dipyrromethene) dyes are renowned for their sharp absorption and emission peaks, high molar extinction coefficients, and fluorescence that is relatively insensitive to solvent polarity and pH.[3] Their high quantum yields, often approaching unity, make them exceptionally bright probes.[][2] Furthermore, their robust chemical structure contributes to their excellent photostability, allowing for long-term imaging experiments with minimal signal loss.[][3]

This compound is a lipophilic and solvatochromic dye, meaning its fluorescence emission spectrum is highly dependent on the polarity of its environment.[7] This property makes it an excellent probe for detecting lipid droplets and other hydrophobic environments within cells.[10] While it exhibits good photostability, comparative studies have shown that it can be more susceptible to photobleaching than BODIPY dyes, especially under intense and continuous illumination.[11][13]

Experimental Methodologies

Accurate comparison of fluorescent dyes requires standardized experimental protocols. The following are detailed methodologies for assessing photostability and quantum yield.

Protocol for Measuring Photostability (Photobleaching Half-life)

This protocol determines the time it takes for a fluorophore's fluorescence intensity to decrease by 50% under continuous illumination.[14]

Materials:

  • Fluorescent dye solutions (BODIPY and this compound) at a standardized concentration (e.g., 1 µM) in a suitable solvent (e.g., ethanol (B145695) or a buffer).

  • Microscope slides and coverslips.

  • Fluorescence microscope with a stable light source (e.g., LED or laser) and a sensitive camera.

  • Image analysis software (e.g., ImageJ/Fiji).

Procedure:

  • Sample Preparation: Prepare a thin film of the dye solution on a microscope slide and allow it to dry, or embed the dye in a polymer matrix to immobilize the molecules.

  • Microscope Setup: Turn on the microscope and allow the light source to stabilize. Select the appropriate filter set for the dye being tested.

  • Image Acquisition:

    • Acquire an initial image at time t=0.

    • Continuously illuminate the sample at a constant intensity.

    • Acquire a time-lapse series of images at regular intervals (e.g., every 10 seconds) until the fluorescence intensity has decreased significantly.

  • Data Analysis:

    • Using image analysis software, measure the mean fluorescence intensity of a region of interest (ROI) for each image in the time series.

    • Correct for background fluorescence by measuring the intensity of a region with no dye.

    • Normalize the background-corrected intensity values to the initial intensity at t=0.

    • Plot the normalized fluorescence intensity against time.

    • The time at which the fluorescence intensity drops to 50% of its initial value is the photobleaching half-life (t1/2).

Protocol for Measuring Fluorescence Quantum Yield (Relative Method)

This widely used method compares the fluorescence of an unknown sample to a standard with a known quantum yield.[15][16]

Materials:

  • Spectrofluorometer.

  • UV-Vis spectrophotometer.

  • Quartz cuvettes (1 cm path length).

  • Solution of the sample dye (e.g., BODIPY derivative) in a specific solvent.

  • Solution of a quantum yield standard with a known quantum yield in the same solvent (e.g., Rhodamine 6G in ethanol, ΦF = 0.95).

Procedure:

  • Absorbance Measurement:

    • Prepare a series of dilute solutions of both the sample and the standard in the same solvent.

    • Measure the absorbance of each solution at the excitation wavelength using a UV-Vis spectrophotometer. The absorbance should be kept below 0.1 to avoid inner filter effects.[17]

  • Fluorescence Measurement:

    • Measure the fluorescence emission spectrum of each solution using a spectrofluorometer, exciting at the same wavelength used for the absorbance measurements.

    • Integrate the area under the emission spectrum for each solution to obtain the integrated fluorescence intensity.

  • Data Analysis:

    • For both the sample and the standard, plot the integrated fluorescence intensity versus absorbance.

    • Determine the slope of the resulting straight line for both the sample (GradSample) and the standard (GradStandard).

    • Calculate the quantum yield of the sample (ΦSample) using the following equation: ΦSample = ΦStandard × (GradSample / GradStandard) × (η2Sample / η2Standard) Where ΦStandard is the quantum yield of the standard, and η is the refractive index of the solvent. If the same solvent is used for both, the refractive index term cancels out.

Visualizing Experimental Concepts

To further clarify the experimental workflows and fundamental concepts, the following diagrams are provided.

photostability_workflow Workflow for Photostability Comparison cluster_prep Sample Preparation cluster_acq Image Acquisition cluster_analysis Data Analysis cluster_comp Comparison prep_bodipy Prepare BODIPY Sample acq_initial Acquire Initial Image (t=0) prep_bodipy->acq_initial prep_nile Prepare this compound Sample prep_nile->acq_initial acq_timelapse Acquire Time-Lapse Images under Continuous Illumination acq_initial->acq_timelapse analysis_measure Measure Fluorescence Intensity acq_timelapse->analysis_measure analysis_normalize Normalize Intensity analysis_measure->analysis_normalize analysis_plot Plot Intensity vs. Time analysis_normalize->analysis_plot analysis_half_life Determine Photobleaching Half-Life (t1/2) analysis_plot->analysis_half_life compare Compare t1/2 values of BODIPY and this compound analysis_half_life->compare

Caption: Experimental workflow for comparing the photostability of BODIPY and this compound.

quantum_yield_concept Concept of Fluorescence Quantum Yield cluster_excitation Excitation cluster_deexcitation De-excitation Pathways cluster_formula ground_state Ground State (S0) excited_state Excited State (S1) ground_state->excited_state Photon Absorption fluorescence Fluorescence (Photon Emission) excited_state->fluorescence k_f non_radiative Non-Radiative Decay (Heat) excited_state->non_radiative k_nr formula Quantum Yield (ΦF) = k_f / (k_f + k_nr) = (Photons Emitted) / (Photons Absorbed)

Caption: The concept of fluorescence quantum yield and its determining factors.

Conclusion

Both BODIPY and this compound are powerful fluorescent probes with distinct advantages. For applications requiring high brightness and exceptional photostability for prolonged or high-intensity imaging, BODIPY dyes are often the superior choice. Their chemical versatility also allows for a wide range of derivatives with tailored spectral properties.

This compound remains an invaluable tool for sensing hydrophobic environments, particularly for staining lipid droplets. Its pronounced solvatochromism is a key feature that can be exploited in various assays. However, researchers should be mindful of its comparatively lower photostability and the influence of the local environment on its quantum yield when designing experiments.

Ultimately, the selection between BODIPY and this compound should be guided by the specific experimental requirements, including the desired brightness, the duration of the imaging experiment, the nature of the target environment, and the need for multiplexing with other fluorophores.

References

Assessing the Specificity of Nile Red for Neutral Lipids: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate detection and quantification of neutral lipids within cellular environments is paramount. Nile Red has long been a staple fluorescent dye for this purpose; however, questions regarding its specificity persist. This guide provides an objective comparison of this compound with alternative fluorescent probes, supported by experimental data and detailed protocols, to aid in the selection of the most appropriate tool for your research needs.

Performance Characteristics of Neutral Lipid Probes

The selection of a fluorescent dye for neutral lipid staining hinges on several key performance indicators, including its specificity for neutral lipids over other lipid species, fluorescence quantum yield, spectral properties, and photostability. Below is a summary of these characteristics for this compound and its common alternatives.

FeatureThis compoundBODIPY 493/503LipidTox™ GreenStatoMerocyanine (SMCy)
Excitation (max) ~552 nm (in phospholipids), ~512 nm (in triglycerides)493 nm~495 nm541 - 753 nm (tunable)
Emission (max) ~638 nm (in phospholipids), ~585 nm (in triglycerides)503 nm~505 nm541 - 753 nm (tunable)
Quantum Yield (Φ) Environment-dependent; appreciable in hydrophobic environments.[1]High (typically ~0.8-0.9).[2]Not explicitly stated.Up to 100% in oil.
Molar Extinction Coefficient (ε) ~43,000 M⁻¹cm⁻¹ (in methanol)HighNot explicitly stated.Up to 390,000 M⁻¹cm⁻¹.
Specificity for Neutral Lipids Stains both neutral lipids (yellow/gold fluorescence) and phospholipids (B1166683) (red fluorescence).[3][4]Generally considered more specific to neutral lipids than this compound.[5]High specificity for neutral lipids.[6]High specificity with very low background noise.
Photostability Moderate.Prone to photobleaching.[2][5]Not explicitly stated.High.
Key Advantages Solvatochromic properties allow for some differentiation of lipid environments.Bright, widely used, and relatively specific for neutral lipids.[]High specificity and no wash step required after staining.[1]Extremely bright, highly photostable, narrow emission spectra, and low background.
Key Disadvantages Broad emission spectrum can lead to spectral bleed-through; stains other lipid structures.[5]Potential for spectral overlap with GFP; can exhibit background fluorescence in aqueous media.[8]Proprietary structure.Newer class of dyes with less extensive literature.

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for obtaining reliable staining results. Below are representative protocols for staining intracellular lipid droplets with this compound and BODIPY 493/503.

This compound Staining of Adherent Cells

Materials:

  • This compound stock solution (1 mg/mL in DMSO)

  • Phosphate-buffered saline (PBS)

  • 4% Paraformaldehyde (PFA) in PBS (for fixed cell staining)

  • Cell culture medium

  • Adherent cells cultured on coverslips or in imaging plates

Protocol for Live Cell Imaging:

  • Prepare a working solution of this compound by diluting the stock solution in cell culture medium to a final concentration of 0.1-1.0 µg/mL.

  • Remove the existing culture medium from the cells.

  • Add the this compound working solution to the cells and incubate for 15-30 minutes at 37°C, protected from light.

  • Gently wash the cells twice with pre-warmed PBS.

  • Replace with fresh, pre-warmed culture medium for imaging.

  • Image the cells using a fluorescence microscope. For selective detection of neutral lipids, use an excitation wavelength of ~450-500 nm and collect emission >528 nm (yellow-gold fluorescence).[6] To visualize all lipids, including phospholipids, use an excitation of ~515-560 nm and collect emission >590 nm (red fluorescence).[6]

Protocol for Fixed Cell Imaging:

  • Wash cells with PBS.

  • Fix the cells with 4% PFA for 15 minutes at room temperature.

  • Wash the cells three times with PBS.

  • Prepare a working solution of this compound in PBS (0.1-1.0 µg/mL).

  • Incubate the fixed cells with the this compound working solution for 15-30 minutes at room temperature, protected from light.

  • Wash the cells three times with PBS.

  • Mount the coverslips with an appropriate mounting medium.

  • Image as described for live cells.

BODIPY 493/503 Staining of Adherent Cells

Materials:

  • BODIPY 493/503 stock solution (1 mg/mL in DMSO)

  • Phosphate-buffered saline (PBS)

  • 4% Paraformaldehyde (PFA) in PBS (for fixed cell staining)

  • Cell culture medium

  • Adherent cells cultured on coverslips or in imaging plates

Protocol for Live Cell Imaging:

  • Prepare a working solution of BODIPY 493/503 by diluting the stock solution in cell culture medium to a final concentration of 1-2 µg/mL.

  • Remove the existing culture medium from the cells.

  • Add the BODIPY 493/503 working solution and incubate for 15-30 minutes at 37°C.

  • Wash the cells twice with pre-warmed PBS.

  • Add fresh, pre-warmed medium for imaging.

  • Image the cells using a fluorescence microscope with a standard FITC filter set (excitation ~488 nm, emission ~500-530 nm).

Protocol for Fixed Cell Imaging:

  • Wash cells with PBS.

  • Fix the cells with 4% PFA for 20 minutes at room temperature.[5]

  • Wash the cells three times with PBS.

  • Prepare a working solution of BODIPY 493/503 in PBS (1-2 µg/mL).

  • Incubate the fixed cells with the BODIPY 493/503 working solution for 15-30 minutes at room temperature.

  • Wash the cells three times with PBS.

  • Mount the coverslips with an appropriate mounting medium.

  • Image as described for live cells.

Visualizing Experimental Workflows and Mechanisms

To better understand the processes involved in assessing dye specificity and the underlying principles of their fluorescence, the following diagrams are provided.

experimental_workflow cluster_prep Sample Preparation cluster_imaging Image Acquisition & Analysis cluster_comparison Comparative Assessment cell_culture 1. Cell Culture & Lipid Droplet Induction (e.g., with oleic acid) live_staining 2a. Live Cell Staining cell_culture->live_staining For live imaging fixation 2b. Fixation (e.g., 4% PFA) cell_culture->fixation For fixed imaging microscopy 3. Fluorescence Microscopy (Set appropriate excitation/emission wavelengths) live_staining->microscopy fixed_staining Staining of Fixed Cells fixation->fixed_staining fixed_staining->microscopy quantification 4. Image Analysis (Fluorescence intensity, droplet size/number) microscopy->quantification specificity Specificity Assessment (Co-localization with known markers) microscopy->specificity photostability Photostability Test (Time-lapse imaging) microscopy->photostability

Workflow for comparing lipid droplet probes.

nile_red_mechanism cluster_env Cellular Environment cluster_fluor Fluorescence Emission NL Neutral Lipids (Triglycerides, Sterol Esters) YG_Fluor Yellow-Gold Fluorescence (~585 nm) NL->YG_Fluor Specific Signal PL Polar Lipids (Phospholipids in Membranes) Red_Fluor Red Fluorescence (~638 nm) PL->Red_Fluor Non-specific Signal NR This compound (in aqueous medium) NR->NL High Partitioning NR->PL Moderate Partitioning

This compound's solvatochromic fluorescence mechanism.

References

Safety Operating Guide

Safeguarding Your Research: A Comprehensive Guide to Handling Nile Red

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information for the handling of Nile Red, a fluorescent dye commonly used in biological research. Adherence to these procedures is critical to mitigate risks and ensure a safe laboratory environment.

This compound is considered a hazardous substance that can cause skin, eye, and respiratory irritation.[1][2] While the full toxicological properties of this chemical have not been completely investigated, it is crucial to handle it with care.[3][4] As a crystalline powder, it also poses a risk of forming explosive dust-air mixtures.[5]

Personal Protective Equipment (PPE) for Handling this compound

The following table summarizes the required personal protective equipment when working with this compound in both its solid and solution forms.

Situation Required Personal Protective Equipment (PPE)
Handling Solid (Powder) this compound - Gloves: Nitrile or other chemically resistant gloves.[4][5] - Eye Protection: Chemical safety goggles.[1][4][6] - Respiratory Protection: NIOSH-approved dust respirator (e.g., N95) to prevent inhalation of the powder.[4][5][7] - Protective Clothing: A lab coat or chemical-resistant apron.[4][5]
Handling this compound Solutions - Gloves: Nitrile or other chemically resistant gloves.[4][5] - Eye Protection: Safety glasses with side shields or chemical safety goggles.[1][5][6] - Protective Clothing: A lab coat is generally sufficient.[4]

It is recommended to always work in a well-ventilated area, such as a fume hood, especially when handling the powder form or preparing solutions.[5][8] An eyewash station and safety shower should be readily accessible.[4]

Operational Plan for Safe Handling

Follow these procedural steps to ensure the safe handling of this compound from receipt to use:

  • Preparation and Precaution:

    • Before handling, ensure all required PPE is available and in good condition.

    • Work in a designated, well-ventilated area, preferably a chemical fume hood, to minimize inhalation exposure.[5][8]

    • Avoid generating dust when handling the solid form.[5]

  • Solution Preparation (Example Protocol):

    • A common stock solution is prepared by dissolving this compound in acetone (B3395972) to a concentration of 1 mg/mL.[9]

    • This stock solution is then typically diluted in a suitable buffer (e.g., PBS) to the desired working concentration.[9]

    • Always add the powder to the solvent slowly to avoid splashing and dust generation.

  • Staining Procedure:

    • When staining cells or tissues, add the this compound working solution to your sample and incubate as required by your specific protocol.

    • Handle all stained samples with gloves, as the dye will be present.

  • Post-Handling:

    • Thoroughly wash hands with soap and water after handling this compound, even if gloves were worn.[5]

    • Decontaminate all work surfaces and equipment that came into contact with this compound.

Emergency Procedures

In the event of exposure, follow these first-aid measures:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[4][6]

  • Skin Contact: Remove contaminated clothing and flush skin with plenty of soap and water. If irritation persists, seek medical attention.[1][5]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[3][4]

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink 2-4 cupfuls of water or milk. Seek immediate medical attention.[4]

Disposal Plan

Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Solid Waste:

    • Collect any unused this compound powder and contaminated disposable materials (e.g., weigh boats, pipette tips) in a clearly labeled, sealed container for hazardous waste.[5]

  • Liquid Waste:

    • Collect all this compound solutions in a designated, labeled hazardous waste container. Do not pour this compound solutions down the drain.[3][5]

  • Contaminated Labware:

    • Decontaminate reusable labware with an appropriate solvent (e.g., ethanol (B145695) or acetone) followed by a thorough washing with soap and water. Collect the initial solvent rinse as hazardous waste.

  • Regulatory Compliance:

    • All waste must be handled and disposed of in accordance with local, state, and federal regulations.[3][5] Consult your institution's Environmental Health and Safety (EHS) department for specific guidance.

Safe Handling Workflow

NileRed_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_post Post-Handling A Don PPE: - Gloves - Goggles - Lab Coat - Respirator (for powder) B Work in a Well-Ventilated Area (e.g., Fume Hood) A->B C Weigh Solid this compound (Minimize Dust) B->C D Prepare Solution (e.g., in Acetone) C->D E Perform Staining Experiment D->E F Decontaminate Work Surfaces & Equipment E->F G Segregate Waste: - Solid Waste - Liquid Waste F->G H Dispose of Waste via EHS G->H I Remove PPE H->I J Wash Hands Thoroughly I->J

Caption: Workflow for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.